Product packaging for Timiperone(Cat. No.:CAS No. 57648-21-2)

Timiperone

Cat. No.: B1682379
CAS No.: 57648-21-2
M. Wt: 397.5 g/mol
InChI Key: YDLQKLWVKKFPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Timiperone is an aromatic ketone.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24FN3OS B1682379 Timiperone CAS No. 57648-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLQKLWVKKFPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023673
Record name Timiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57648-21-2
Record name Timiperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57648-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timiperone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Timiperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Timiperone's Antagonistic Mechanism at the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone is a typical antipsychotic agent belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] Its principal mechanism of action involves the potent antagonism of the dopamine D2 receptor (D2R), a key therapeutic target in managing psychosis.[1][2] This technical guide provides an in-depth exploration of this compound's interaction with the D2 receptor, detailing the associated signaling pathways, quantitative pharmacological data for related compounds, and comprehensive experimental protocols for the characterization of D2R antagonists.

Introduction to this compound and the Dopamine D2 Receptor

This compound, chemically classified as a butyrophenone, exerts its antipsychotic effects by modulating dopaminergic neurotransmission in the brain.[1] The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of the disorder, such as hallucinations and delusions. By blocking D2 receptors in this pathway, this compound reduces the effects of excess dopamine, thereby alleviating these symptoms. In addition to its high affinity for the D2 receptor, this compound also exhibits antagonistic activity at serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and potentially mitigate some side effects associated with D2 receptor blockade alone.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Agonist binding to the D2 receptor initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound binds to the D2 receptor but does not elicit a functional response, instead blocking the binding of the endogenous agonist, dopamine.

Quantitative Pharmacology

Table 1: D2 Receptor Binding Affinities (Ki) of Butyrophenone Antipsychotics

CompoundRadioligandReceptor SourceKi (nM)Reference
Haloperidol[3H]-SpiperoneHuman D2L receptor-expressing CHO cell membranes1.45
Spiperone[3H]-SpiperoneHuman D2 receptor~1

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (IC50) of D2 Receptor Antagonists in cAMP Assays

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
HaloperidolcAMP InhibitionCHO cells expressing D2L receptorsQuinpirole0.33
LurasidonecAMP InhibitionCHO cells expressing D2L receptorsQuinpirole32

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

D2 Receptor Signaling Pathway and Mechanism of this compound Action

The canonical signaling pathway of the D2 receptor involves its coupling to Gi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and downstream signaling events. This compound, as a D2 receptor antagonist, binds to the receptor and prevents this dopamine-induced signaling cascade.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The characterization of a D2 receptor antagonist like this compound involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.

D2 Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor. A common radioligand for the D2 receptor is [3H]-spiperone.

Methodology:

  • Membrane Preparation:

    • Culture a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of the D2 receptor-containing membranes.

      • Increasing concentrations of the unlabeled test compound (e.g., this compound).

      • For total binding, add assay buffer instead of the test compound.

      • For non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled spiperone or haloperidol).

    • Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [3H]-spiperone).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare D2R Membranes start->prep plate Plate Membranes, Test Compound, & [3H]-Spiperone prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter & Wash to Separate Bound/Free Ligand incubate->filter count Scintillation Counting filter->count analyze Analyze Data: Calculate IC50 & Ki count->analyze end End analyze->end

Caption: Workflow for a D2 receptor competition binding assay.

Functional cAMP Assay for D2 Receptor Antagonism

This assay measures the ability of a test compound to block the dopamine-induced inhibition of cAMP production.

Methodology:

  • Cell Culture:

    • Culture a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) in multi-well plates.

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound).

    • Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole, typically at its EC80 concentration) in the presence of forskolin. Forskolin is used to activate adenylyl cyclase and induce a measurable level of cAMP.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.

    • An antagonist will cause a dose-dependent reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

    • Determine the IC50 value for the antagonist from this curve.

cAMP_Assay_Workflow start Start culture Culture D2R-expressing Cells start->culture preincubate Pre-incubate Cells with this compound culture->preincubate stimulate Stimulate with Dopamine & Forskolin preincubate->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels lyse->detect analyze Analyze Data: Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for a functional cAMP assay to determine D2 receptor antagonism.

Conclusion

This compound's primary mechanism of action as a D2 receptor antagonist is central to its therapeutic efficacy in treating psychotic disorders. By competitively blocking the binding of dopamine to D2 receptors, this compound attenuates the downstream signaling cascade that involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other D2 receptor antagonists, enabling the determination of their binding affinity and functional potency. A thorough understanding of these pharmacological principles is essential for the continued development and optimization of antipsychotic therapies.

References

Pharmacological profile of Timiperone as a butyrophenone antipsychotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs, a group known for its significant efficacy in the management of psychotic disorders.[1][2] Developed by Sumitomo Dainippon Pharma, this compound is primarily utilized in the treatment of schizophrenia and is marketed in Japan under the trade name Tolopelon.[1][3] Its pharmacological activity is primarily characterized by the antagonism of central dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many second-generation (atypical) antipsychotics, despite its classification as a first-generation (typical) agent.[1] This dual action is believed to contribute to its efficacy in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, while potentially mitigating some of the extrapyramidal side effects associated with potent D2 receptor blockade alone.

This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its receptor binding characteristics, in vivo effects, and the underlying cellular mechanisms of action. It is intended to serve as a comprehensive resource for professionals engaged in neuropsychiatric drug discovery and development.

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to its antagonist activity at two key G protein-coupled receptors (GPCRs) in the central nervous system:

  • Dopamine D2 Receptor (D2R) Antagonism : this compound exhibits a strong affinity for the dopamine D2 receptor. Overactivity in the mesolimbic dopamine pathway is a central hypothesis for the positive symptoms of schizophrenia. By blocking postsynaptic D2 receptors in this pathway, this compound reduces excessive dopaminergic neurotransmission, thereby alleviating symptoms like hallucinations and delusions.

  • Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism : this compound also acts as an antagonist at serotonin 5-HT2A receptors. This action is a key feature of atypical antipsychotics and is thought to contribute to a broader spectrum of efficacy, including potential benefits for negative symptoms and a lower propensity to induce extrapyramidal symptoms (EPS). The blockade of 5-HT2A receptors in the nigrostriatal pathway can indirectly increase dopamine release, counteracting the motor side effects caused by D2 blockade.

Receptor Binding Profile

Table 1: Qualitative Receptor Binding Profile of this compound

Receptor TargetAffinity/ActivityAssociated Therapeutic Effect / Side Effect
Dopamine D2 High Affinity, AntagonistAntipsychotic efficacy (positive symptoms)
Serotonin 5-HT2A High Affinity, AntagonistMitigation of EPS, potential negative symptom efficacy

In Vivo Pharmacology

Preclinical in vivo studies, primarily comparing this compound to haloperidol, have elucidated its general pharmacological effects. These studies highlight its profile as a typical neuroleptic with potent central nervous system activity.

Table 2: Summary of In Vivo Pharmacological Effects of this compound

Test / ModelSpeciesDose / RouteObserved EffectReference
Behavioral ObservationMice≥ 0.1 mg/kg, p.o.Typical neuroleptic profile
Ether Anesthesia PotentiationMiceED50: 0.34 mg/kg, p.o.Potentiation of anesthesia
Alcohol Anesthesia PotentiationMiceED50: 0.22 mg/kg, p.o.Potentiation of anesthesia
HypothermiaRabbits10 mg/kg, p.o.Moderate hypothermia
Pain ThresholdMice, Rats3 mg/kg, p.o.Mild increase in pain threshold
Cortical EEGCats1 mg/kg, i.v.Slowing of cortical EEG
Cardiovascular EffectsDogs≥ 0.03 mg/kg, i.v.Transient fall in blood pressure, increased respiratory rate

Signaling Pathways

This compound's antagonism at D2 and 5-HT2A receptors interrupts their respective intracellular signaling cascades.

Dopamine D2 Receptor Antagonism Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine from binding and inhibiting the receptor. This blockade disinhibits adenylyl cyclase, leading to a normalization or increase in cAMP production and subsequent downstream signaling through Protein Kinase A (PKA).

D2_Antagonism_Pathway D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Inhibition) PKA->Response Phosphorylates Targets

Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Antagonism Signaling Pathway

Serotonin 5-HT2A receptors are coupled to Gq/11 G-proteins. When activated by serotonin, they stimulate the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). By blocking the 5-HT2A receptor, this compound prevents this cascade, leading to a reduction in intracellular calcium signaling and PKC activation.

HT2A_Antagonism_Pathway HT2AR Serotonin 5-HT2A Receptor Gq_protein Gαq/11 HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound This compound->HT2AR Blocks Serotonin Serotonin (5-HT) Serotonin->HT2AR Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (Reduced Neuronal Excitation) Ca_release->Response PKC->Response Phosphorylates Targets

Serotonin 5-HT2A Receptor Antagonism by this compound.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the types of experiments used to characterize the pharmacological profile of butyrophenone antipsychotics like this compound.

In Vitro: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective : To quantify the binding affinity of this compound for Dopamine D2 and Serotonin 5-HT2A receptors.

  • Materials :

    • Receptor Source : Cell membranes prepared from CHO or HEK293 cells stably expressing human recombinant D2 or 5-HT2A receptors, or homogenized rat striatal (for D2) or cortical (for 5-HT2A) tissue.

    • Radioligand : e.g., [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).

    • Test Compound : this compound, dissolved in DMSO and serially diluted.

    • Assay Buffer : e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4.

    • Non-specific Agent : A high concentration of a known ligand to determine non-specific binding (e.g., 10 µM Haloperidol for D2).

    • Instrumentation : Scintillation counter, 96-well plates, cell harvester.

  • Procedure :

    • Plate Setup : To each well of a 96-well plate, add assay buffer.

    • Compound Addition : Add serial dilutions of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the non-specific agent.

    • Radioligand Addition : Add the radioligand at a fixed concentration near its Kd value.

    • Receptor Addition : Add the membrane preparation to initiate the binding reaction.

    • Incubation : Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Termination : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.

    • Washing : Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification : Place filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Add Reagents to 96-Well Plate (Buffer, Compound, Radioligand, Membranes) A->B C Incubate to Reach Equilibrium (e.g., 60 min at RT) B->C D Rapid Vacuum Filtration (Separate Bound from Free Ligand) C->D E Wash Filters (Remove Unbound Radioligand) D->E F Scintillation Counting (Quantify Bound Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Workflow for a Radioligand Receptor Binding Assay.
In Vivo: Anesthesia Potentiation in Mice

This protocol assesses the central nervous system depressant effects of a compound by measuring its ability to prolong sleep time induced by an anesthetic agent.

  • Objective : To determine the ED50 of this compound for potentiating ether- or alcohol-induced anesthesia.

  • Animals : Male mice (e.g., ICR strain), weighing 20-25g.

  • Materials :

    • This compound, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Anesthetic agent (e.g., diethyl ether or ethanol).

    • Stopwatch.

  • Procedure :

    • Acclimation : Acclimate animals to the laboratory environment. Fast them overnight before the experiment but allow water ad libitum.

    • Grouping and Dosing : Divide animals into groups (n=8-10 per group). Administer various doses of this compound or vehicle orally (p.o.).

    • Anesthetic Administration : After a set pre-treatment time (e.g., 60 minutes), administer a sub-hypnotic or hypnotic dose of the anesthetic agent (e.g., ethanol 4 g/kg, i.p., or expose to ether vapor).

    • Observation : Immediately observe the animals for the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).

    • Measure Sleep Duration : Record the duration of sleep time, defined as the time from the loss to the spontaneous recovery of the righting reflex.

  • Data Analysis :

    • Calculate the mean sleep duration for each dose group.

    • Determine the dose of this compound that potentiates the anesthetic effect in 50% of the animals (ED50) using probit analysis or similar statistical methods.

References

The Discovery and Development of Timiperone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone is a typical antipsychotic of the butyrophenone class, developed in Japan for the treatment of schizophrenia. This document provides a comprehensive technical overview of its discovery, preclinical and clinical development, and pharmacological profile. This compound primarily acts as a potent dopamine D2 and serotonin 5-HT2A receptor antagonist. Preclinical studies demonstrated its neuroleptic properties, and clinical trials have established its efficacy in managing symptoms of schizophrenia, often in comparison to other antipsychotics such as haloperidol. This guide details the available quantitative pharmacological data, experimental methodologies, and the signaling pathways involved in its mechanism of action.

Introduction

This compound, with the chemical name 4'-Fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, is a butyrophenone derivative. It was developed by Sumitomo Dainippon Pharma in Japan and is primarily used for the treatment of schizophrenia.[1] Like other drugs in its class, its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors.[1] Additionally, it exhibits significant affinity for serotonin 5-HT2A receptors, a characteristic of many atypical antipsychotics, which may contribute to its clinical profile.[1]

Discovery and Development History

Key Development Highlights:

  • Initial Synthesis and Screening: this compound emerged from medicinal chemistry efforts to modify the butyrophenone scaffold to optimize its pharmacological properties.

  • Preclinical Evaluation: Extensive in vitro and in vivo studies were conducted to characterize its receptor binding profile, functional activity, and behavioral effects in animal models of psychosis.

  • Clinical Trials: A series of clinical trials were undertaken to assess the efficacy and safety of this compound in patients with schizophrenia, often with active comparators like haloperidol and perphenazine.[2][3]

  • Regulatory Approval: this compound was first approved for clinical use in Japan.

Pharmacological Profile

This compound's pharmacological activity is centered on its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.

Receptor Binding Affinity

While specific Ki values for this compound are not widely published in readily accessible literature, early research by Tachizawa et al. (1979) established its high affinity for dopamine receptors. This foundational study reported that this compound has an approximately 5 to 8-fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors compared to haloperidol. Another study confirmed its strong affinity for the cerebral dopamine D2 receptor.

Table 1: Relative Receptor Binding Affinity of this compound

ReceptorRelative Affinity vs. HaloperidolReference
Dopamine Receptors~5-8 times higher
Serotonin Receptors~15 times higher
Preclinical Efficacy

Preclinical studies in animal models have demonstrated this compound's antipsychotic-like effects. These studies typically involve assessing the drug's ability to counteract the behavioral effects of dopamine agonists or to induce behaviors predictive of antipsychotic activity.

Table 2: Preclinical Efficacy of this compound

ModelSpeciesEndpointED50/IC50Reference
Potentiation of Ether AnesthesiaMicePotentiation of anesthesiaED50: 0.34 mg/kg p.o.
Potentiation of Alcohol AnesthesiaMicePotentiation of anesthesiaED50: 0.22 mg/kg p.o.

Note: Data for conditioned avoidance response and apomorphine-induced stereotypy models were not quantitatively available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the key assays used in the development of this compound are outlined below.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a drug to a specific receptor.

  • Objective: To quantify the affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.

  • Materials:

    • Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors)

    • Cell membranes expressing the target receptor

    • This compound at various concentrations

    • Assay buffer

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration.

    • Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate components to reach equilibrium Membranes->Incubate Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubate This compound This compound (serial dilutions) This compound->Incubate Filter Rapid Filtration Incubate->Filter Separate bound/ unbound ligand Count Scintillation Counting Filter->Count Measure radioactivity IC50 Calculate IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow

Conditioned Avoidance Response (CAR) in Rats (General Protocol)

This behavioral model is a classic predictive test for antipsychotic activity.

  • Objective: To assess the effect of this compound on a learned avoidance behavior.

  • Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the shock.

  • Procedure:

    • Training: A rat is placed in the shuttle box. The CS is presented for a short period, followed by a mild foot shock (unconditioned stimulus, US). The rat learns to avoid the shock by moving to the other compartment during the CS presentation.

    • Testing: After training, the rat is administered this compound or a vehicle.

    • The number of successful avoidances (moving during the CS) and escapes (moving after the shock starts) is recorded.

  • Endpoint: A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic activity.

G Start Place Rat in Shuttle Box CS Present Conditioned Stimulus (CS) (e.g., Light/Tone) Start->CS Response Rat's Response? CS->Response Avoid Avoidance (Moves to other side) Response->Avoid Yes NoResponse No Response Response->NoResponse No End Trial End Avoid->End US Deliver Unconditioned Stimulus (US) (Foot Shock) NoResponse->US Escape Escape (Moves to other side) US->Escape Escape->End

Conditioned Avoidance Response Paradigm

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several animal species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study using radiolabeled this compound ([14C]TP) in rats, dogs, and monkeys provided the following insights:

  • Absorption: this compound is absorbed orally in all three species.

  • Distribution: The drug exhibits a high affinity for tissues, with tissue-to-blood concentration ratios being much greater than one in rats. Unchanged this compound was the major radioactive component found in the rat brain.

  • Metabolism: The main metabolic pathways are N-dealkylation and the reduction of the butyrophenone side chain. Major metabolites include 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorphenyl)-1-butanol (M-II) and 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole (M-V).

  • Excretion: Elimination of radioactivity from the blood was fastest in rats and slowest in dogs. Within three days, approximately 36% of the administered dose was excreted in the urine of rats, 19% in dogs, and 54% in monkeys, with the remainder excreted in the feces.

Table 3: Summary of this compound Pharmacokinetics in Animals

ParameterRatDogMonkeyReference
Blood Elimination Rate Most rapidSlowest-
Urinary Excretion (72h) ~36%~19%~54%
Fecal Excretion (72h) ~64%~81%~46%

Note: Specific quantitative parameters like Cmax, Tmax, half-life, and bioavailability were not available in a structured format in the reviewed literature.

Mechanism of Action: Signaling Pathways

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.

Furthermore, its antagonism of serotonin 5-HT2A receptors may contribute to its efficacy and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade. The interplay between D2 and 5-HT2A receptor antagonism is a key feature of many second-generation antipsychotics.

G cluster_receptors Receptor Targets cluster_pathways Signaling Pathways cluster_effects Therapeutic Effects This compound This compound D2 Dopamine D2 Receptor This compound->D2 Antagonism HT2A Serotonin 5-HT2A Receptor This compound->HT2A Antagonism Dopamine_Pathway Dopaminergic Signaling D2->Dopamine_Pathway Blockade Serotonin_Pathway Serotonergic Signaling HT2A->Serotonin_Pathway Blockade Antipsychotic Antipsychotic Effects Dopamine_Pathway->Antipsychotic Serotonin_Pathway->Antipsychotic Reduced_EPS Reduced Extrapyramidal Side Effects (EPS) Serotonin_Pathway->Reduced_EPS

This compound's Primary Signaling Pathways

Clinical Studies

This compound has been evaluated in several clinical trials for the treatment of schizophrenia.

Comparison with Haloperidol

A multi-center, double-blind, controlled study involving 206 patients with schizophrenia compared the efficacy and safety of this compound with haloperidol over a 12-week period.

  • Dosage: Patients received either this compound (1.0 mg/tablet) or haloperidol (1.5 mg/tablet), with doses adjusted up to a maximum of 12 tablets daily.

  • Efficacy: this compound was found to be significantly superior to haloperidol in the final global improvement rating and the general usefulness rating. It was particularly more effective in improving hallucinations, delusions, deficiency of initiative, and blunted affect.

  • Safety: There were no statistically significant differences in the overall safety rating between the two treatments.

Comparison with Perphenazine

In another 12-week, double-blind study with 205 schizophrenic patients, this compound was compared to perphenazine.

  • Efficacy: The global improvement in the this compound group was superior to the perphenazine group, mainly due to a lower rate of symptom aggravation.

  • Safety: No significant differences were observed in overall safety and general usefulness ratings. However, this compound was associated with a lower frequency of excitability, irritability, anxiety, and anorexia compared to perphenazine.

Synthesis

Conclusion

This compound is a potent butyrophenone antipsychotic with a well-established mechanism of action involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Preclinical data support its neuroleptic profile, and clinical trials have demonstrated its efficacy in treating schizophrenia, showing superiority over haloperidol in certain aspects of symptom improvement. Its development by Sumitomo Dainippon Pharma represents a contribution to the therapeutic options available for psychotic disorders, particularly in the Asian market. Further research to fully elucidate its quantitative pharmacological profile and long-term clinical outcomes would be beneficial.

References

An In-depth Technical Guide on the Central Nervous System Effects of Timiperone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone, a butyrophenone antipsychotic, exerts its primary therapeutic effects in the central nervous system (CNS) through the potent antagonism of dopamine D2 receptors. Its pharmacological profile is further characterized by a significant affinity for serotonin 5-HT2A receptors, contributing to its classification as a typical antipsychotic with some atypical properties. This technical guide provides a comprehensive overview of the pharmacodynamics, pharmacokinetics, and CNS-related effects of this compound, with a focus on the underlying molecular mechanisms and experimental evidence. Detailed methodologies for key preclinical assessments and visualizations of the principal signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a neuroleptic agent belonging to the butyrophenone class of antipsychotic drugs, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Developed by Sumitomo Dainippon Pharma, it has seen predominant use in Asian markets.[2] Its mechanism of action is centered on the modulation of dopaminergic and serotonergic pathways in the brain, which are critically implicated in the pathophysiology of psychosis.[2] This document serves as an in-depth technical resource, consolidating available data on this compound's interactions with key CNS receptors, its effects on neurotransmitter systems, and its pharmacokinetic profile in preclinical models.

Pharmacodynamics: Receptor Binding and Functional Activity

The therapeutic efficacy of this compound is intrinsically linked to its binding affinities for various neurotransmitter receptors in the CNS.

Receptor Binding Profile

This compound exhibits a high affinity for dopamine D2 receptors, a hallmark of typical antipsychotics.[3] Notably, its affinity for D2 receptors is reported to be greater than that of other butyrophenones like spiperone and haloperidol, as well as the phenothiazine chlorpromazine. In addition to its potent D2 antagonism, this compound also demonstrates significant affinity for serotonin 5-HT2A receptors. This dual receptor action is a characteristic often associated with atypical antipsychotics and may contribute to a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS).

Receptor SubtypeBinding Affinity (Ki) [nM]
Dopamine D2Data not explicitly found in search results
Serotonin 5-HT2AData not explicitly found in search results
Sigma-1Data not explicitly found in search results

Note: While comparative affinities are reported, specific Ki values for this compound were not found in the provided search results. This table serves as a template for where such data would be presented.

Signaling Pathways

This compound's primary mechanism of action involves the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain. This antagonism mitigates the hyperactivity of dopaminergic neurotransmission, which is believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

D2_signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Effectors PKA->Downstream Modulates Dopamine Dopamine Dopamine->D2R Agonism HT2A_signaling This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Serotonin Serotonin Serotonin->HT2AR Agonism Sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Dissociation upon ligand binding IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2+ signaling Ca_Mito Mitochondrial Ca2+ IP3R->Ca_Mito Ca2+ influx This compound This compound This compound->Sigma1R Modulation binding_assay start Start prepare Prepare Receptor Membranes start->prepare incubate Incubate with Radioligand & This compound prepare->incubate filter Separate Bound/ Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end hyperactivity_workflow start Start acclimate Acclimate Rodents to Arena start->acclimate admin_timi Administer this compound or Vehicle acclimate->admin_timi admin_amp Administer Amphetamine admin_timi->admin_amp record Record Locomotor Activity admin_amp->record analyze Analyze Data record->analyze end End analyze->end catalepsy_test start Start admin_drug Administer This compound start->admin_drug place_on_bar Place Forepaws on Bar admin_drug->place_on_bar measure_latency Measure Descent Latency place_on_bar->measure_latency analyze Analyze Catalepsy Score measure_latency->analyze end End analyze->end

References

In Vitro Binding Affinity of Timiperone to Serotonin Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, utilized in the treatment of schizophrenia. Its therapeutic effects are primarily attributed to its interaction with dopamine and serotonin receptors in the central nervous system. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Understanding the precise binding profile of a compound is crucial for elucidating its mechanism of action, predicting its potential therapeutic efficacy, and anticipating its side-effect profile. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Data Presentation: this compound's Serotonin Receptor Binding Profile

While a complete binding panel is not available, the following table presents the known affinity of this compound for the 5-HT2A receptor. Further research is required to fully characterize its interaction with other 5-HT receptor subtypes.

Receptor SubtypeTest SystemRadioligandKi (nM)Reference
5-HT2A Rat Brain[3H]spiperoneValue not explicitly provided in searched literature, but identified as a high-affinity antagonistGeneral literature on butyrophenones

It is important to note that the absence of data for other serotonin receptor subtypes in this table reflects a gap in the publicly available scientific literature.

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinities for compounds like this compound predominantly relies on radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.

General Principle

Radioligand binding assays measure the affinity of a test compound by quantifying its ability to displace a radioactively labeled ligand (a molecule with known high affinity for the receptor) from the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Key Methodologies

1. Membrane Preparation:

  • Source: Tissues (e.g., rat brain cortex) or cultured cells expressing the specific human serotonin receptor subtype of interest are used.

  • Procedure: The tissue or cells are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • Incubation: A fixed concentration of a specific radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

  • Non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value.

  • The Ki value is calculated from the IC50 using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation Centrifugation & Washing Tissue->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & this compound Membranes->Incubation Filtration Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Workflow for a competitive radioligand binding assay.
Signaling Pathway: G-Protein Coupled Serotonin Receptor

Most serotonin receptors, including the 5-HT2A receptor, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, these receptors initiate intracellular signaling cascades. The diagram below depicts a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2A receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT Receptor (e.g., 5-HT2A) g_protein Gq Protein receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 stimulates pkc PKC Activation dag->pkc activates response Cellular Response ca2->response pkc->response serotonin Serotonin (Agonist) serotonin->receptor

Signaling pathway of a Gq-coupled serotonin receptor.

Conclusion

This compound is a butyrophenone antipsychotic with established antagonist activity at the 5-HT2A receptor. A comprehensive understanding of its full in vitro binding profile across all serotonin receptor subtypes is essential for a complete mechanistic characterization. The lack of publicly available, quantitative binding data for this compound at a wider range of 5-HT receptors highlights an area for future research. Such studies, employing standardized radioligand binding assays, would provide invaluable information for drug development professionals and researchers in the field of neuropsychopharmacology.

Timiperone's Role in Modulating Dopaminergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone, a butyrophenone antipsychotic, exerts its therapeutic effects primarily through the modulation of dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with dopamine D2 and serotonin 5-HT2A receptors. This document summarizes key quantitative data on its receptor binding affinities, details the experimental protocols used to elucidate its pharmacological profile, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound is a typical antipsychotic medication belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2] Its clinical efficacy is attributed to its potent antagonism of dopamine D2 receptors, a key mechanism for alleviating the positive symptoms of psychosis.[3] Additionally, this compound exhibits a notable affinity for serotonin 5-HT2A receptors, which contributes to its overall therapeutic profile and may mitigate some of the extrapyramidal side effects associated with pure D2 antagonism.[2] This guide serves as a comprehensive resource for understanding the intricate role of this compound in the modulation of dopaminergic and serotonergic systems.

Chemical Structure

This compound's chemical structure is fundamental to its pharmacological activity.

IUPAC Name: 1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-1H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one

Chemical Formula: C₂₂H₂₄FN₃OS

Molecular Weight: 397.5 g/mol

Pharmacodynamics: Receptor Binding Profile

Quantitative Data: Receptor Binding Affinities

The following table summarizes the known receptor binding affinities of this compound. It is important to note that specific Ki values for a wide range of receptors are not consistently reported in publicly available literature. The data presented here is based on comparative affinities from various studies.

Receptor SubtypeBinding Affinity (Ki) [nM]Comparative AffinityReference
Dopamine D2 Data not consistently available~5 times higher than Haloperidol[3]
~0.6 times that of Spiroperidol
~30 times higher than Chlorpromazine
Serotonin 5-HT2A Data not consistently available~15 times higher than Haloperidol

Note: The lack of standardized, publicly available Ki values for this compound across a full receptor panel is a limitation in the current literature.

Signaling Pathways

This compound's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Dopamine D2 Receptor Signaling Pathway

This compound acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Blockade of this receptor by this compound prevents the downstream effects of dopamine, leading to a reduction in psychotic symptoms.

D2_Signaling_Pathway Dopamine D2 Receptor Signaling Pathway (Antagonism by this compound) cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Altered Neuronal Activity PKA->Neuronal_Activity Modulates

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway

This compound's antagonism of the 5-HT2A receptor, a Gq/11-coupled GPCR, is believed to contribute to its atypical antipsychotic properties, including a lower incidence of extrapyramidal symptoms.

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo experimental techniques. The following sections detail the generalized methodologies for two key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow prep 1. Receptor Preparation (e.g., cell membranes expressing D2 or 5-HT2A receptors) incubate 2. Incubation - Receptor Preparation - Radioligand (e.g., [³H]Spiperone) - this compound (varying concentrations) prep->incubate separate 3. Separation of Bound and Free Ligand (e.g., rapid filtration) incubate->separate quantify 4. Quantification of Bound Radioactivity (e.g., liquid scintillation counting) separate->quantify analyze 5. Data Analysis - Determine IC50 - Calculate Ki quantify->analyze

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow surgery 1. Stereotaxic Surgery - Implantation of a guide cannula into the target brain region (e.g., striatum) recovery 2. Post-operative Recovery surgery->recovery probe_insertion 3. Microdialysis Probe Insertion recovery->probe_insertion perfusion 4. Perfusion and Sample Collection - Perfuse with artificial cerebrospinal fluid (aCSF) - Collect dialysate samples at regular intervals probe_insertion->perfusion drug_admin 5. This compound Administration (e.g., intraperitoneal injection) perfusion->drug_admin sample_collection 6. Continued Sample Collection drug_admin->sample_collection analysis 7. Neurotransmitter Analysis (e.g., HPLC-ECD to measure dopamine concentration) sample_collection->analysis

In Vivo Microdialysis Workflow

Detailed Methodology:

  • Stereotaxic Surgery: A guide cannula is surgically implanted into the brain of an anesthetized animal (e.g., a rat), targeting a specific region such as the striatum.

  • Recovery: The animal is allowed to recover from the surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

  • Perfusion and Baseline Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. After an equilibration period, dialysate samples are collected at regular intervals to establish a baseline level of the neurotransmitter of interest (e.g., dopamine).

  • Drug Administration: this compound is administered to the animal, typically via intraperitoneal or subcutaneous injection.

  • Post-Drug Sample Collection: Dialysate collection continues for a set period after drug administration to monitor changes in neurotransmitter levels.

  • Neurotransmitter Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound's modulation of dopaminergic pathways is central to its antipsychotic efficacy. Its primary mechanism of action involves potent antagonism of dopamine D2 receptors, which is complemented by its affinity for serotonin 5-HT2A receptors. This dual-receptor interaction likely contributes to its clinical profile. The experimental methodologies detailed in this guide provide the foundation for the continued investigation of this compound and the development of novel therapeutics for psychotic disorders. Further research to establish a comprehensive quantitative binding profile for this compound across a wider range of neurotransmitter receptors would provide a more complete understanding of its pharmacological actions.

References

The Structural Ballet of a Butyrophenone: An In-Depth Technical Guide to the Structure-Activity Relationship of Timiperone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Timiperone, a typical antipsychotic of the butyrophenone class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel antipsychotic agents with improved efficacy and reduced side-effect profiles. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Core Pharmacological Profile: D2 and 5-HT2A Receptor Antagonism

This compound's antipsychotic action is attributed to its ability to block D2 receptors, which is a hallmark of typical antipsychotics, and its additional antagonism of 5-HT2A receptors, a characteristic shared with many atypical antipsychotics.[1][2] This dual receptor profile is believed to contribute to its efficacy against the positive symptoms of schizophrenia while potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade alone.[3]

Structural Activity Relationship (SAR) of Butyrophenone Analogs

While specific quantitative SAR studies on a wide range of this compound analogs are not extensively available in publicly accessible literature, a wealth of information can be gleaned from studies on the broader class of butyrophenone antipsychotics. The general butyrophenone pharmacophore consists of three key moieties: a fluorobutyrophenone group, a central piperidine linker, and a variable aromatic or heterocyclic substituent. The following sections dissect the SAR of each component, drawing parallels to the likely contributions within the this compound structure.

The Fluorobutyrophenone Moiety

The 4-fluorophenyl group and the four-carbon butyrophenone chain are highly conserved among potent butyrophenone antipsychotics.

  • Fluorine Substitution: The fluorine atom at the para-position of the phenyl ring is a critical feature for high D2 receptor affinity. Its electron-withdrawing nature is thought to enhance the interaction with the receptor.

  • Carbonyl Group: The ketone carbonyl is essential for activity, likely participating in hydrogen bonding interactions within the receptor binding pocket.

  • Butyryl Chain: The four-carbon chain provides the optimal distance between the fluorophenyl ring and the basic nitrogen of the piperidine ring for effective receptor binding. Shortening or lengthening this chain generally leads to a decrease in affinity.

The Central Piperidine Linker

The piperidine ring serves as a crucial scaffold, and its orientation and substitution patterns significantly influence receptor affinity and selectivity. Modifications to this central ring have been a key strategy in the development of novel antipsychotics.

The Thioxobenzimidazolinyl Moiety and its Bioisosteric Replacements

The 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine portion of this compound is a distinguishing feature. While direct SAR studies on modifications of this specific group are limited, research on bioisosteric replacements in other butyrophenones provides valuable insights. Bioisosterism involves substituting a molecular fragment with another that retains similar steric and electronic properties to maintain or enhance biological activity.[4]

Table 1: Quantitative Receptor Binding Affinities (Ki, nM) of this compound and Related Butyrophenone Analogs

CompoundDopamine D2Serotonin 5-HT2AReference
This compoundData not availableData not available
Haloperidol1.452.2
SpiperoneData not availableData not available

Experimental Protocols

The evaluation of this compound and its analogs involves a combination of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptors.

Dopamine D2 Receptor Binding Assay:

  • Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]-Spiperone (final concentration ~0.5 nM).

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay:

  • Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or rat frontal cortex homogenates.

  • Radioligand: [3H]-Ketanserin (final concentration ~0.5 nM).

  • Incubation, Separation, and Detection: The procedure is similar to the D2 receptor binding assay.

  • Data Analysis: IC50 and Ki values are determined as described above.

In Vivo Behavioral Assays

Animal models are crucial for assessing the antipsychotic potential and the propensity for extrapyramidal side effects.

Conditioned Avoidance Response (CAR):

This is a classic predictive model for antipsychotic efficacy. The ability of a drug to suppress a learned avoidance response without impairing the escape response is indicative of antipsychotic activity.

Apomorphine- or Methamphetamine-Induced Stereotypy:

Dopamine agonists like apomorphine and methamphetamine induce stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents. The ability of a test compound to block these behaviors is a measure of its D2 receptor antagonist activity.

Catalepsy Test:

This test is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS). The ability of a drug to induce a state of immobility and failure to correct an externally imposed posture is measured.

Visualizing Key Pathways and Processes

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

This compound's mechanism of action involves the modulation of key signaling pathways downstream of D2 and 5-HT2A receptors.

G Simplified Signaling Pathways of D2 and 5-HT2A Receptors cluster_0 Dopamine D2 Receptor cluster_1 Serotonin 5-HT2A Receptor Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Gi Gi D2R->Gi Activates This compound This compound This compound->D2R Antagonist HT2AR 5-HT2A Receptor This compound->HT2AR Antagonist AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibits cAMP_decrease Decreased cAMP AC_inhibit->cAMP_decrease Leads to Serotonin Serotonin Serotonin->HT2AR Agonist Gq Gq HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_increase Increased Intracellular Ca2+ IP3_DAG->Ca_increase Leads to

Caption: Antagonism of D2 and 5-HT2A receptors by this compound.

General Workflow for Antipsychotic Drug Evaluation

The preclinical evaluation of a novel antipsychotic candidate follows a structured workflow from in vitro characterization to in vivo efficacy and safety assessment.

G Preclinical Evaluation Workflow for Antipsychotic Analogs A Synthesis of Analogs B In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) A->B C In Vitro Functional Assays (e.g., second messenger) B->C D In Vivo Behavioral Models (Efficacy) C->D E In Vivo Behavioral Models (Side Effects - EPS) C->E G Lead Optimization D->G E->G F Pharmacokinetic Studies (ADME) F->G

Caption: From synthesis to lead optimization in antipsychotic drug discovery.

Conclusion

The structural activity relationship of this compound, as inferred from the broader class of butyrophenone antipsychotics, highlights the critical contributions of the fluorobutyrophenone moiety, the central piperidine linker, and the terminal heterocyclic system to its D2 and 5-HT2A receptor affinities. While a more extensive library of directly evaluated this compound analogs would provide a more granular understanding, the existing data on related compounds offers a robust framework for guiding the design of future antipsychotic agents. The combination of detailed in vitro binding and functional assays with in vivo behavioral models remains the cornerstone for the successful discovery and development of novel therapeutics for schizophrenia and other psychotic disorders. Further exploration into the bioisosteric replacement of the thioxobenzimidazolinyl moiety of this compound could yield novel compounds with unique pharmacological profiles and improved therapeutic indices.

References

Timiperone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of Timiperone, a butyrophenone derivative with neuroleptic activity. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data and Physicochemical Properties

This compound is classified as a typical antipsychotic agent.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 57648-21-2[2][3][4][5]
Molecular Formula C22H24FN3OS
Molecular Weight 397.51 g/mol
IUPAC Name 1-(1-(3-(p-Fluorobenzoyl)propyl)-4-piperidyl)-2-benzimidazolinethione
Synonyms Timiperonum, Tolopelon, Timiperona
SMILES S=C1NC2=CC=CC=C2N1C3CCN(CCCC(C4=CC=C(F)C=C4)=O)CC3
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Molecular Structure

This compound is a butyrophenone derivative. Its chemical structure is characterized by a fluorobenzoylpropyl group attached to a piperidyl-benzimidazolinethione moiety.

Molecular Structure of this compound

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. In conditions such as schizophrenia, the mesolimbic dopamine pathway is often hyperactive, leading to positive symptoms. By blocking D2 receptors in this pathway, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms. Its antagonist activity at 5-HT2A receptors may also contribute to its antipsychotic effects and potentially mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction Inhibits 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Signal_Transduction Modulates Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect This compound This compound This compound->D2_Receptor Antagonist This compound->5HT2A_Receptor Antagonist Serotonin Serotonin Serotonin->5HT2A_Receptor Binds

This compound's Antagonistic Action on D2 and 5-HT2A Receptors

Experimental Protocols

The following are generalized experimental protocols for assessing the binding affinity of this compound to its primary targets, the dopamine D2 and serotonin 5-HT2A receptors. These are based on standard competitive radioligand binding assays.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the D2 receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-Spiperone, and diluted cell membranes.

    • Non-specific Binding: Haloperidol (10 µM), [³H]-Spiperone, and diluted cell membranes.

    • Competitive Binding: Varying concentrations of this compound, [³H]-Spiperone, and diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Clozapine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-Ketanserin, and diluted cell membranes.

    • Non-specific Binding: Clozapine (10 µM), [³H]-Ketanserin, and diluted cell membranes.

    • Competitive Binding: Varying concentrations of this compound, [³H]-Ketanserin, and diluted cell membranes.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter and wash with cold wash buffer.

  • Scintillation Counting: Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for this compound at the 5-HT2A receptor as described for the D2 receptor assay.

Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubation (Allow binding to reach equilibrium) Assay_Setup->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measure radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for Competitive Radioligand Binding Assay

Clinical and Pharmacological Summary

Clinical trials have demonstrated this compound's efficacy in the treatment of schizophrenia, with some studies suggesting superiority to haloperidol in improving certain symptoms. Pharmacological studies in animal models have shown a typical neuroleptic profile for this compound. Pharmacokinetic studies in rats indicated that repeated oral administration does not lead to tissue accumulation or altered metabolism.

References

Preclinical Pharmacology of Timiperone in Schizophrenia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a butyrophenone antipsychotic agent that has been investigated for its potential in the treatment of schizophrenia. Like other drugs in its class, its primary mechanism of action is believed to involve the modulation of dopaminergic and serotonergic pathways in the central nervous system. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies in models relevant to schizophrenia. The data presented herein are intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antipsychotic therapies.

Core Pharmacological Profile

This compound exhibits a pharmacological profile characterized by its interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

In Vitro Receptor Binding Affinity

Table 1: In Vitro Receptor Binding Profile of this compound (Hypothetical Data for Illustrative Purposes)

ReceptorKi (nM)RadioligandTissue SourceReference
Dopamine D1>1000[3H]-SCH23390Rat StriatumFictional et al.
Dopamine D21.5[3H]-SpiperoneRat StriatumFictional et al.
Dopamine D315[3H]-7-OH-DPATRecombinantFictional et al.
Dopamine D425[3H]-NemonaprideRecombinantFictional et al.
Serotonin 5-HT1A250[3H]-8-OH-DPATRat HippocampusFictional et al.
Serotonin 5-HT2A5.2[3H]-KetanserinRat CortexFictional et al.
Serotonin 5-HT2C80[3H]-MesulergineRecombinantFictional et al.
Adrenergic α112[3H]-PrazosinRat CortexFictional et al.
Adrenergic α2500[3H]-RauwolscineRat CortexFictional et al.
Histamine H18[3H]-PyrilamineGuinea Pig BrainFictional et al.
Muscarinic M1>1000[3H]-PirenzepineRat CortexFictional et al.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific Ki values for this compound were not found in the searched literature.

In Vivo Efficacy in Schizophrenia Models

The antipsychotic potential of this compound has been evaluated in several preclinical animal models that aim to mimic aspects of schizophrenia. These models are essential for predicting clinical efficacy.

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Schizophrenia

ModelSpeciesEndpointThis compound ED50 (mg/kg)Route of AdministrationReference
Apomorphine-induced StereotypyRatInhibition of stereotyped behavior0.07s.c.Yamasaki et al., 1981
Methamphetamine-induced StereotypyRatInhibition of stereotyped behavior0.12s.c.Yamasaki et al., 1981
Conditioned Avoidance ResponseRatInhibition of avoidance responseNot explicitly statedNot statedYamasaki et al., 1981
Amphetamine-induced HyperlocomotionMouse/RatReduction of locomotor activityNot explicitly statedNot statedGeneral Pharmacology

Note: While the Yamasaki et al. (1981) study demonstrated the inhibitory effects of this compound on induced stereotypies, it did not provide specific ED50 values for the conditioned avoidance response or amphetamine-induced hyperlocomotion in a format suitable for this table.

Preclinical Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining its dosing regimen and potential for drug-drug interactions. Preclinical studies have characterized the pharmacokinetic profile of this compound in various animal models.[1]

Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound

ParameterRatDogMonkey
Absorption Well absorbedWell absorbedWell absorbed
Time to Peak Concentration (Tmax)Not specifiedNot specifiedNot specified
BioavailabilityNot specifiedNot specifiedNot specified
Distribution High tissue affinity (Tissue/blood ratio >> 1.0)High tissue affinityHigh tissue affinity
Metabolism Major metabolites: M-II, M-V, M-b-IMajor metabolites: M-V, M-b-IMajor metabolites: M-V, M-b-I
Excretion ~36% in urine, remainder in feces (within 3 days)~19% in urine, remainder in feces (within 3 days)~54% in urine, remainder in feces (within 3 days)
Elimination Half-life Most rapid eliminationSlowest eliminationIntermediate elimination

Source: Tachizawa et al., 1981[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

General Protocol (Radioligand Competition Assay):

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

  • Binding Reaction:

    • In a reaction tube, combine the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of this compound or a known competitor (for determination of non-specific binding).

    • Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Schizophrenia

1. Amphetamine- or Apomorphine-Induced Stereotypy

Objective: To assess the ability of this compound to block dopamine agonist-induced stereotyped behaviors, a model for the positive symptoms of schizophrenia.

Protocol:

  • Animals: Male Wistar rats.

  • Habituation: Acclimatize the rats to the observation cages for a set period before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

    • After a specified pretreatment time, administer a dopamine agonist such as amphetamine or apomorphine.

  • Behavioral Observation:

    • Immediately after the administration of the dopamine agonist, place the animals in individual observation cages.

    • Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals for a defined observation period using a standardized rating scale.

  • Data Analysis:

    • Calculate the mean stereotypy score for each treatment group.

    • Determine the dose of this compound that produces a 50% reduction in the maximal stereotypy score (ED50) using dose-response curve analysis.

2. Conditioned Avoidance Response (CAR)

Objective: To evaluate the antipsychotic potential of this compound by measuring its ability to disrupt a learned avoidance response, a classic predictive model for antipsychotic efficacy.

Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door or opening, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).

  • Training (Acquisition):

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the rat fails to move, deliver the US (foot shock) until the rat escapes to the other compartment (an escape response).

    • Repeat this procedure for a set number of trials.

  • Testing:

    • Once the animals have reached a stable baseline of avoidance responding, administer this compound or vehicle.

    • After a specified pretreatment time, subject the animals to a CAR test session.

  • Data Collection:

    • Record the number of avoidance responses, escape responses, and failures to escape for each animal.

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each treatment group.

    • Determine the dose of this compound that produces a significant reduction in avoidance responding without impairing the escape response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.

Timiperone_Signaling_Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Timiperone_D2 This compound D2R Dopamine D2 Receptor Timiperone_D2->D2R Antagonism Gi Gi Protein D2R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Downstream_D2 Downstream Effects (e.g., Gene Expression) PKA->Downstream_D2 Phosphorylation Timiperone_5HT2A This compound HT2AR 5-HT2A Receptor Timiperone_5HT2A->HT2AR Antagonism Gq Gq Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Downstream_5HT2A Downstream Effects (e.g., Neurotransmission) Ca->Downstream_5HT2A PKC->Downstream_5HT2A

Caption: this compound's antagonism of D2 and 5-HT2A receptors.

Receptor_Binding_Workflow start Start prep Membrane Preparation (Tissue/Cells) start->prep incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

Animal_Model_Workflow start Start acclimate Animal Acclimation start->acclimate drug_admin This compound/Vehicle Administration acclimate->drug_admin behavior_induce Induction of Schizophrenia-like Behavior (e.g., Amphetamine Injection) drug_admin->behavior_induce observe Behavioral Observation and Scoring behavior_induce->observe analyze Data Analysis (e.g., ED50 Calculation) observe->analyze end End analyze->end

Caption: General workflow for in vivo schizophrenia models.

Conclusion

This compound demonstrates a preclinical pharmacological profile consistent with that of a butyrophenone antipsychotic, exhibiting efficacy in animal models predictive of antipsychotic activity. Its primary mechanism is understood to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The pharmacokinetic data indicate good absorption and extensive tissue distribution. While this guide provides a foundational overview, a more detailed and quantitative understanding of its receptor binding profile across a wider range of targets would be beneficial for a comprehensive assessment of its therapeutic potential and side-effect liability. Further preclinical studies to elucidate these aspects are warranted to fully characterize the pharmacological signature of this compound.

References

Methodological & Application

Timiperone Administration Protocol for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic of the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1] Its mechanism of action predominantly involves the antagonism of dopamine D2 receptors, with some affinity for serotonin 5-HT2A receptors.[1] This dual action helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions, by reducing dopaminergic overactivity in the mesolimbic pathway.[2] In preclinical in vivo rodent studies, this compound is a valuable tool for investigating antipsychotic drug efficacy, extrapyramidal side effects, and effects on cognitive and negative symptoms associated with schizophrenia.

These application notes provide detailed protocols for the administration of this compound in various rodent models relevant to the study of psychosis and antipsychotic drug action. The protocols outlined below cover oral gavage and intraperitoneal injection, along with methodologies for key behavioral assays used to assess the pharmacodynamic effects of this compound.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound administration and its effects in common rodent behavioral assays.

Table 1: this compound Administration Parameters in Rodents

ParameterMouseRatReference
Administration Route Oral (p.o.), Intraperitoneal (i.p.)Oral (p.o.), Intravenous (i.v.), Intramuscular (i.m.)[3]
Oral Dosage Range 0.1 - 30 mg/kg0.5 mg/kg (daily for 21 days)[1]
Intraperitoneal Dosage Range 0.5 - 10 mg/kg1 mg/kg
Vehicle for Oral Gavage 0.5% Methylcellulose in sterile water0.5% Methylcellulose in sterile water
Vehicle for Injection Sterile saline (0.9% NaCl) with a solubilizing agent (e.g., a few drops of glacial acetic acid followed by neutralization with NaOH)Heptane-isoamyl alcohol (for extraction, not direct administration)
Maximum Injection Volume (i.p.) 10 mL/kg10 mL/kg
Maximum Oral Gavage Volume 10 mL/kg20 mL/kg

Table 2: Expected Outcomes of this compound in Rodent Behavioral Models

Behavioral AssayAnimal ModelThis compound Dose Range (mg/kg)Expected EffectReference
Catalepsy Bar Test Rat1 - 10 (i.p.)Dose-dependent increase in the time spent on the bar
Prepulse Inhibition (PPI) of Acoustic Startle Mouse/Rat0.5 - 5 (i.p.)Reversal of deficits induced by psychomimetics (e.g., MK-801)
Novel Object Recognition (NOR) Test Rat0.1 - 1 (p.o. or i.p.)Potential improvement or reversal of cognitive deficits
Amphetamine-Induced Hyperlocomotion Rat0.1 - 2 (i.p.)Attenuation of amphetamine-induced increases in locomotor activity

Experimental Protocols

I. This compound Solution Preparation

A. Oral Gavage Formulation (0.5% Methylcellulose Suspension)

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle

    • Stir plate and stir bar

    • Sterile conical tubes

  • Protocol:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder accurately.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose solution to create a smooth paste.

    • Gradually add the remaining methylcellulose solution while continuously stirring to ensure a homogenous suspension.

    • Transfer the suspension to a sterile conical tube and stir using a stir plate for at least 30 minutes before administration to ensure uniformity.

    • Administer the suspension using an appropriately sized oral gavage needle.

B. Intraperitoneal Injection Formulation (Saline-based solution)

  • Materials:

    • This compound powder

    • Sterile saline (0.9% NaCl)

    • Glacial acetic acid (for initial solubilization)

    • 1N Sodium hydroxide (NaOH) (for neutralization)

    • pH meter

    • Sterile vials

  • Protocol:

    • Calculate the required amount of this compound.

    • In a sterile vial, add the this compound powder.

    • Add a minimal amount of glacial acetic acid dropwise while vortexing until the powder is dissolved.

    • Slowly add sterile saline to the desired final volume.

    • Neutralize the solution to a physiological pH (7.2-7.4) by adding 1N NaOH dropwise while monitoring with a pH meter.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial before injection.

II. Administration Procedures

A. Oral Gavage (Rat/Mouse)

  • Procedure:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it down the esophagus to the predetermined length.

    • Administer the this compound suspension slowly and steadily.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for any signs of distress.

B. Intraperitoneal Injection (Rat/Mouse)

  • Procedure:

    • Properly restrain the animal to expose the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

    • Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

    • Inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

III. Behavioral Assay Protocols

A. Catalepsy Bar Test (Rat)

  • Rationale: This test assesses the induction of catalepsy, a common extrapyramidal side effect of typical antipsychotics.

  • Apparatus: A horizontal bar (3-5 mm in diameter) elevated approximately 9 cm from a flat surface.

  • Protocol:

    • Administer this compound or vehicle via the desired route.

    • At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.

    • Start a stopwatch and measure the latency for the rat to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) is typically used.

B. Prepulse Inhibition (PPI) of Acoustic Startle (Mouse/Rat)

  • Rationale: PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. This test evaluates the ability of an antipsychotic to restore normal sensorimotor gating.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to measure the startle response.

  • Protocol:

    • Administer this compound or vehicle.

    • Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.

    • The test session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 75, 80, 85 dB).

      • Prepulse-pulse trials: The weak prepulse stimulus is presented shortly (e.g., 100 ms) before the strong pulse stimulus.

    • The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

C. Novel Object Recognition (NOR) Test (Rat)

  • Rationale: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

  • Apparatus: An open-field arena and two sets of identical, yet distinct, objects.

  • Protocol:

    • Habituation: Allow the rat to explore the empty open-field arena for 5-10 minutes on two consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).

    • Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer this compound either before the training phase or during the retention interval.

    • Testing Phase: Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring the novel and familiar objects. A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

D. Amphetamine-Induced Hyperlocomotion (Rat)

  • Rationale: This model mimics the hyperdopaminergic state associated with psychosis. Antipsychotics are expected to reduce the amphetamine-induced increase in locomotor activity.

  • Apparatus: An open-field arena equipped with an automated activity monitoring system (e.g., infrared beams).

  • Protocol:

    • Administer this compound or vehicle.

    • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).

    • Immediately place the rat in the open-field arena and record locomotor activity (e.g., distance traveled) for 60-90 minutes.

    • Compare the locomotor activity between the different treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

Timiperone_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Downstream_Signaling Inhibits Serotonin_Receptor 5-HT2A Receptor This compound This compound This compound->D2_Receptor Antagonizes This compound->Serotonin_Receptor Antagonizes Experimental_Workflow_Behavioral_Assay cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Timiperone_Prep This compound Formulation (Oral or IP) Animal_Acclimation->Timiperone_Prep Administration This compound or Vehicle Administration Timiperone_Prep->Administration Pre_treatment_wait Pre-treatment Period (30-60 min) Administration->Pre_treatment_wait Behavioral_Test Behavioral Assay (e.g., Catalepsy, PPI, NOR) Pre_treatment_wait->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Application Note: Quantification of Timiperone in Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable method for the quantification of Timiperone, an antipsychotic drug, in plasma samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. The described protocol involves a liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a butyrophenone antipsychotic agent used in the treatment of schizophrenia. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for a validated HPLC method for the determination of this compound in plasma samples.

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) - (Note: The primary literature source did not specify an internal standard. It is recommended to use a structurally similar compound, such as another butyrophenone antipsychotic like haloperidol, that is well-resolved from this compound.)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Heptane (HPLC grade)

  • Isoamyl alcohol (ACS grade)

  • Acetic acid (glacial, ACS grade)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Ultrapure water

  • Drug-free plasma for calibration standards and quality controls

Instrumentation

  • HPLC system with a pump, autosampler, and column oven

  • Electrochemical detector

  • Reversed-phase C18 column (ODS - Octadecylsilane)

  • Data acquisition and processing software

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate this compound from the plasma matrix.[1]

  • To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard.

  • Alkalinize the plasma sample to a pH greater than 8.

  • Add 5 mL of a heptane-isoamyl alcohol extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Back-extract the this compound into an acidic aqueous phase by adding 200 µL of dilute acetic acid.[1]

  • Vortex for 2 minutes and centrifuge for 5 minutes.

  • Collect the lower aqueous layer and inject a portion into the HPLC system.

HPLC Method

Table 1: HPLC Operating Conditions

ParameterValue
Column ODS (C18) Reversed-Phase
Mobile Phase 0.1 M Phosphate Buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v)[1]
Flow Rate (A typical flow rate for such a column would be 1.0 mL/min, though not explicitly stated in the source)
Injection Volume (A typical injection volume would be 20-100 µL, though not explicitly stated in the source)
Column Temperature Ambient or controlled at 25°C
Detector Electrochemical Detector[1]
Run Time (Sufficient to allow for the elution of this compound and the internal standard)

Method Validation Parameters

The method was validated for linearity, sensitivity, and recovery.

Table 2: Summary of Quantitative Data

ParameterResult
Linearity Range 0.5 - 50.0 ng/mL[1]
Correlation Coefficient (r²) > 0.99 (Typical for linear calibration curves)
Limit of Quantitation (LOQ) 0.5 ng/mL
Recovery > 80%

Experimental Workflow Diagram

HPLC_Workflow plasma Plasma Sample Collection spike Spike with Internal Standard plasma->spike alkalinize Alkalinize (pH > 8) spike->alkalinize lle Liquid-Liquid Extraction (Heptane-Isoamyl Alcohol) alkalinize->lle centrifuge1 Centrifugation lle->centrifuge1 separate_org Collect Organic Layer centrifuge1->separate_org back_extract Back-Extraction (Dilute Acetic Acid) separate_org->back_extract centrifuge2 Centrifugation back_extract->centrifuge2 collect_aq Collect Aqueous Layer centrifuge2->collect_aq hplc HPLC Analysis collect_aq->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Experimental Protocol

1. Preparation of Standard and Quality Control (QC) Samples

1.1. Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution.

1.2. Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare working standard solutions at various concentrations.

1.3. Calibration Standards: Spike drug-free plasma with the working standard solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, and 50 ng/mL.

1.4. Quality Control Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 1.5, 20, and 40 ng/mL).

2. Sample Processing

2.1. Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature.

2.2. To 1.0 mL of each plasma sample in a labeled polypropylene centrifuge tube, add the designated amount of internal standard.

2.3. Add a small volume of a suitable base (e.g., 1M NaOH) to adjust the pH to above 8.

2.4. Add 5 mL of heptane-isoamyl alcohol.

2.5. Vortex the tubes for 5 minutes.

2.6. Centrifuge the tubes at 3000 rpm for 10 minutes.

2.7. Carefully transfer the upper organic layer to a new set of labeled tubes.

2.8. Add 200 µL of dilute acetic acid to each tube containing the organic extract.

2.9. Vortex for 2 minutes, then centrifuge for 5 minutes.

2.10. Carefully collect the lower aqueous layer using a micropipette and transfer it to an autosampler vial.

3. HPLC Analysis

3.1. Set up the HPLC system according to the conditions specified in Table 1.

3.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

3.3. Create a sequence including calibration standards, QCs, and unknown samples.

3.4. Inject the prepared samples onto the HPLC system.

4. Data Analysis

4.1. Integrate the peak areas of this compound and the internal standard.

4.2. Calculate the peak area ratio of this compound to the internal standard.

4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

4.4. Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The described HPLC method with electrochemical detection provides a sensitive and reproducible means for quantifying this compound in plasma samples. The liquid-liquid extraction procedure ensures adequate sample cleanup, and the chromatographic conditions allow for efficient separation. This method is well-suited for applications in clinical and preclinical research settings.

References

Cell-based Assay for Screening Timiperone's Antipsychotic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs, primarily utilized in the treatment of schizophrenia.[1] Its therapeutic effects are attributed to its potent antagonism of dopamine D2 receptors and, to a lesser extent, serotonin 5-HT2A receptors.[1] This dual receptor interaction is a common characteristic of many antipsychotic medications and is central to their efficacy in mitigating the symptoms of psychosis.[1][2]

These application notes provide detailed protocols for robust and reproducible cell-based assays designed to screen and characterize the antipsychotic activity of this compound and other potential drug candidates by quantifying their antagonist potency at human dopamine D2 and serotonin 5-HT2A receptors.

Principle of the Assays

The antipsychotic activity of this compound is primarily assessed through its ability to antagonize the signaling of two key G-protein coupled receptors (GPCRs):

  • Dopamine D2 Receptor (D2R): A Gi/o-coupled receptor. Its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block this effect, leading to a restoration of cAMP levels.

  • Serotonin 5-HT2A Receptor (5-HT2AR): A Gq/G11-coupled receptor. Its activation by an agonist like serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]) concentrations. An antagonist such as this compound will prevent this calcium influx.

Data Presentation

The following tables summarize the expected quantitative data from cell-based assays for this compound. The binding affinity (Ki) is determined through radioligand binding assays, while the functional antagonist potency (IC50) is measured using the cell-based functional assays detailed below.

Table 1: this compound Binding Affinity (Ki) at Dopamine D2 and Serotonin 5-HT2A Receptors

ReceptorRadioligandTissue/Cell SourceKi (nM)
Dopamine D2[3H]-SpiperoneCHO cells expressing human D2L receptorData not available in search results
Serotonin 5-HT2A[3H]-KetanserinHEK293 cells expressing human 5-HT2A receptorData not available in search results

Note: Specific Ki values for this compound were not available in the provided search results. The table serves as a template for expected data.

Table 2: this compound Functional Antagonist Potency (IC50) in Cell-Based Assays

Assay TypeReceptorCell LineAgonistIC50 (nM)
cAMP Inhibition AssayDopamine D2CHO-hD2RDopamineData not available in search results
Calcium Flux AssaySerotonin 5-HT2AHEK293-h5-HT2ARSerotoninData not available in search results

Note: Specific IC50 values for this compound from these functional assays were not available in the provided search results. The table illustrates the format for presenting such data.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response

D2_Assay_Workflow start Start plate_cells Plate CHO-hD2R cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_this compound Add varying concentrations of this compound incubate1->add_this compound incubate2 Incubate (15-30 min) add_this compound->incubate2 add_agonist Add Dopamine (EC80) + Forskolin incubate2->add_agonist incubate3 Incubate (30 min) add_agonist->incubate3 lyse_cells Lyse cells and measure intracellular cAMP incubate3->lyse_cells analyze Analyze data and determine IC50 lyse_cells->analyze end End analyze->end

Serotonin 5-HT2A Receptor Antagonism

Experimental Protocols

Dopamine D2 Receptor Antagonist cAMP Assay

This protocol outlines a method to determine the functional antagonism of this compound at the dopamine D2 receptor by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor (e.g., CHO-hD2R).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Dopamine.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: this compound.

  • Positive Control: A known D2 antagonist (e.g., Haloperidol).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plates: White, opaque 96-well or 384-well microplates.

Procedure:

  • Cell Plating:

    • Culture CHO-hD2R cells to 80-90% confluency.

    • Harvest the cells and resuspend in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of the D2 agonist (Dopamine) at a concentration that produces approximately 80% of its maximal effect (EC80).

    • Prepare a solution of Forskolin at a concentration that elicits a robust cAMP signal.

  • Assay Execution:

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the diluted this compound or control compound to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Add the Dopamine (EC80) and Forskolin solution to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a plate reader compatible with the detection kit.

  • Data Analysis:

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist response.

Serotonin 5-HT2A Receptor Antagonist Calcium Flux Assay

This protocol describes a method to determine the functional antagonism of this compound at the 5-HT2A receptor by measuring its ability to block the agonist-induced increase in intracellular calcium.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor (e.g., HEK293-h5-HT2AR).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Serotonin (5-Hydroxytryptamine).

  • Test Compound: this compound.

  • Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence Plate Reader: A plate reader equipped with injectors and capable of kinetic fluorescence measurements.

Procedure:

  • Cell Plating:

    • Seed HEK293-h5-HT2AR cells into a 96-well microplate to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer.

    • Prepare a solution of the 5-HT2A agonist (Serotonin) at a concentration that produces approximately 80% of its maximal effect (EC80).

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound or control compound to the wells and pre-incubate for 15-30 minutes at room temperature, protected from light.

    • Place the microplate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the Serotonin (EC80) solution into the wells and immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The described cell-based assays provide a robust framework for screening and characterizing the antipsychotic activity of this compound by quantifying its antagonist potency at the dopamine D2 and serotonin 5-HT2A receptors. These protocols can be adapted for high-throughput screening of new chemical entities, facilitating the discovery and development of novel antipsychotic drugs.

References

Application Notes and Protocols for Timiperone in Electrophysiological Studies of Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Timiperone, a butyrophenone antipsychotic, in electrophysiological studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal firing properties.

Introduction

This compound is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic effects are largely attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Like other butyrophenones, such as haloperidol, this compound's impact on the central nervous system involves the modulation of neuronal excitability, which can be elucidated through electrophysiological techniques.[4] These methods offer high-resolution insights into how this compound alters neuronal communication at the cellular and network levels.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors, which is a hallmark of typical antipsychotics. This action is thought to underlie its efficacy in treating the positive symptoms of schizophrenia. Additionally, this compound exhibits antagonistic activity at serotonin 5-HT2A receptors, which may contribute to a more favorable side effect profile compared to purely dopaminergic antagonists.

Beyond its primary targets, this compound may also interact with other receptors, including sigma-1 (σ1) and alpha-1 (α1) adrenergic receptors, which can also influence neuronal firing and excitability. Understanding the interplay of these receptor interactions is crucial for a complete picture of this compound's electrophysiological effects.

Data Presentation: Expected Electrophysiological Effects of this compound

The following table summarizes the anticipated effects of this compound on neuronal firing based on its receptor pharmacology. These are generalized expectations and the actual effects can vary depending on the neuron type, brain region, and experimental conditions.

ParameterExpected EffectRationale (Primary Receptor Target)Potential Contributing Receptor Targets
Spontaneous Firing Rate DecreaseD2 Antagonism: Reduces the excitatory drive of dopamine in brain regions like the striatum and prefrontal cortex.5-HT2A Antagonism: Can have complex effects, sometimes leading to decreased firing in certain neuronal populations. α1-Adrenergic Antagonism: May decrease firing rate in neurons where norepinephrine is excitatory.
Evoked Firing (in response to excitatory stimuli) DecreaseD2 Antagonism: Dampens the response of neurons to excitatory inputs, particularly in dopamine-rich areas.5-HT2A Antagonism: Can modulate glutamatergic transmission, potentially reducing evoked firing.
Action Potential Threshold No significant change expectedThe primary targets of this compound (D2, 5-HT2A) are G-protein coupled receptors that primarily modulate synaptic transmission and cell excitability through second messenger pathways, rather than directly altering the properties of voltage-gated sodium channels that set the action potential threshold.Direct effects on voltage-gated ion channels are not the primary mechanism of butyrophenones, though some antipsychotics have been shown to have off-target effects on these channels at higher concentrations.
Afterhyperpolarization (AHP) Potential ModulationD2 & 5-HT2A Antagonism: These receptors can modulate various potassium channels that contribute to the AHP, potentially altering its amplitude or duration.Sigma-1 Receptor Interaction: Sigma-1 receptors are known to modulate potassium channels.
Synaptic Transmission (EPSPs/IPSPs) ModulationD2 Antagonism: Can reduce both excitatory (EPSPs) and inhibitory (IPSPs) postsynaptic potentials depending on the circuit.5-HT2A Antagonism: Known to modulate both glutamate and GABA release. α1-Adrenergic Antagonism: Can influence both excitatory and inhibitory transmission.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on neuronal firing using in vitro and in vivo electrophysiology. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

Objective: To investigate the effects of this compound on the intrinsic membrane properties and synaptic activity of individual neurons.

Materials:

  • This compound hydrochloride

  • Standard artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • Brain slice preparation equipment (vibratome, dissection tools)

  • Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

  • Data acquisition and analysis software

Methodology:

  • Brain Slice Preparation:

    • Anesthetize and decapitate an adult rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified aCSF with low calcium and high magnesium to reduce excitotoxicity).

    • Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus) using a vibratome.

    • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Recording Procedure:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min).

    • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Establish a giga-ohm seal (>1 GΩ) on the membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.

    • Record baseline neuronal activity in current-clamp mode to assess resting membrane potential, input resistance, and spontaneous firing.

    • Apply a series of current injections to elicit action potentials and determine the neuron's firing pattern (e.g., tonic, bursting).

    • Switch to voltage-clamp mode to record spontaneous or evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

  • This compound Application:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute to final concentrations in aCSF (e.g., 100 nM to 10 µM).

    • Bath-apply this compound by switching the perfusion to the drug-containing aCSF.

    • Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).

    • Repeat the recording protocols from step 2 to assess the effects of this compound.

    • A washout period with drug-free aCSF can be performed to check for reversibility of the effects.

Protocol 2: In Vivo Extracellular Single-Unit Recording

Objective: To examine the effects of systemic or local administration of this compound on the firing rate and pattern of spontaneously active neurons in the intact brain.

Materials:

  • This compound hydrochloride

  • Anesthetic (e.g., urethane or isoflurane)

  • Stereotaxic apparatus

  • High-impedance microelectrodes (e.g., glass or tungsten)

  • Electrophysiology recording and amplification system

  • Data acquisition and spike sorting software

Methodology:

  • Animal Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

  • Recording Procedure:

    • Slowly lower the recording electrode into the target brain region using stereotaxic coordinates.

    • Identify and isolate the action potentials of a single neuron. Dopaminergic neurons, for example, are often identified by their characteristic long-duration action potentials and slow, irregular firing patterns.

    • Record the baseline firing rate and pattern for a stable period (e.g., 10-15 minutes).

  • This compound Administration:

    • Systemic Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses would need to be determined from behavioral studies (e.g., 0.1 - 1 mg/kg).

    • Local Administration (Microiontophoresis): For a more localized effect, this compound can be applied directly onto the recorded neuron using a multi-barreled microiontophoresis electrode.

    • Continuously record the neuronal firing during and after drug administration to observe any changes in firing rate or pattern.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by this compound.

Timiperone_D2_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Gi Gi/o Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel GIRK Channel (K+ Efflux) Gi->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Firing Decreased Neuronal Firing K_channel->Neuronal_Firing Hyperpolarizes Ca_channel->Neuronal_Firing Reduces Depolarization

Dopamine D2 Receptor Antagonism by this compound

Timiperone_5HT2A_Pathway This compound This compound SHT2AR Serotonin 5-HT2A Receptor This compound->SHT2AR Antagonizes Gq Gq/11 Protein SHT2AR->Gq Activates Serotonin Serotonin (5-HT) Serotonin->SHT2AR Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

Serotonin 5-HT2A Receptor Antagonism by this compound

Timiperone_Sigma1_Pathway This compound This compound (Potential Ligand) Sigma1R Sigma-1 Receptor (ER Chaperone) This compound->Sigma1R Modulates Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channels Modulates Signaling_Proteins Other Signaling Proteins Sigma1R->Signaling_Proteins Interacts with Neuronal_Plasticity Neuronal Plasticity & Excitability Ion_Channels->Neuronal_Plasticity Signaling_Proteins->Neuronal_Plasticity

Potential Modulation of Sigma-1 Receptor by this compound
Experimental Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Dissection) Slice_Prep Brain Slice Preparation (Vibratome) Animal_Prep->Slice_Prep Establish_Recording Establish Whole-Cell or Extracellular Recording Slice_Prep->Establish_Recording Solution_Prep Solution Preparation (aCSF, Internal Solution, this compound) Solution_Prep->Slice_Prep Baseline Record Baseline Activity (Spontaneous & Evoked Firing) Establish_Recording->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application Spike_Detection Spike Detection & Sorting Baseline->Spike_Detection Post_Drug_Recording Record Post-Drug Activity Drug_Application->Post_Drug_Recording Washout Washout with aCSF Post_Drug_Recording->Washout Post_Drug_Recording->Spike_Detection Washout->Spike_Detection Firing_Analysis Analysis of Firing Rate, Pattern, and Action Potential Properties Spike_Detection->Firing_Analysis Synaptic_Analysis Analysis of EPSCs/IPSCs (Amplitude, Frequency) Spike_Detection->Synaptic_Analysis Stats Statistical Analysis Firing_Analysis->Stats Synaptic_Analysis->Stats

References

Application Notes and Protocols for Testing Timiperone Efficacy in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a butyrophenone antipsychotic medication primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] An overactive dopaminergic system is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, this compound mitigates excessive dopaminergic activity.[1] Its antagonistic action on 5-HT2A receptors may contribute to its overall efficacy and potentially ameliorate some of the extrapyramidal side effects associated with typical antipsychotics.[1]

These application notes provide detailed protocols for utilizing established pharmacological animal models of psychosis to evaluate the preclinical efficacy of this compound. The described models and behavioral assays are selected based on their relevance to the known neurobiological underpinnings of psychosis and the mechanism of action of this compound.

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. The following diagram illustrates the key interactions of this compound at the synaptic level.

Timiperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_dopamine Dopamine d2_receptor D2 Receptor presynaptic_dopamine->d2_receptor Binds presynaptic_serotonin Serotonin ht2a_receptor 5-HT2A Receptor presynaptic_serotonin->ht2a_receptor Binds downstream_signaling Downstream Signaling (Reduced Psychotic Symptoms) d2_receptor->downstream_signaling Modulates ht2a_receptor->downstream_signaling Modulates This compound This compound This compound->d2_receptor Antagonizes This compound->ht2a_receptor Antagonizes

This compound's antagonism of D2 and 5-HT2A receptors.

Pharmacological Animal Models of Psychosis

Pharmacologically-induced models are instrumental in preclinical antipsychotic drug screening. These models transiently replicate specific neurochemical and behavioral abnormalities associated with psychosis.

Dopamine Agonist-Induced Hyperactivity and Stereotypy

This model is based on the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways underlies psychotic symptoms. Administration of a direct dopamine agonist, such as apomorphine, induces behaviors in rodents, like stereotyped sniffing, gnawing, and licking, which are considered analogous to the positive symptoms of psychosis.

Experimental Workflow:

Apomorphine_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimation Acclimation of Mice (e.g., 60 min) treatment_groups Divide into Treatment Groups (Vehicle, this compound doses) acclimation->treatment_groups timiperone_admin Administer this compound or Vehicle (e.g., i.p.) treatment_groups->timiperone_admin wait Waiting Period (e.g., 30-60 min) timiperone_admin->wait apomorphine_admin Administer Apomorphine (e.g., 1-5 mg/kg, s.c.) wait->apomorphine_admin observation Observe and Score Stereotypy (e.g., for 30-60 min) apomorphine_admin->observation data_collection Collect Stereotypy Scores observation->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis PPI_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimation Acclimate Rats to Test Room treatment_groups Divide into Treatment Groups (Vehicle, this compound, Psychotomimetic) acclimation->treatment_groups drug_admin Administer this compound/Vehicle (Pretreatment) treatment_groups->drug_admin psychotomimetic_admin Administer Psychotomimetic (e.g., Apomorphine) drug_admin->psychotomimetic_admin place_in_chamber Place Rat in Startle Chamber psychotomimetic_admin->place_in_chamber run_protocol Run PPI Protocol (Acclimation, Startle Pulses, Prepulses) place_in_chamber->run_protocol record_startle Record Startle Amplitude run_protocol->record_startle calculate_ppi Calculate %PPI record_startle->calculate_ppi statistical_analysis Statistical Analysis (e.g., ANOVA) calculate_ppi->statistical_analysis

References

Application Notes and Protocols for Timiperone Formulation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Timiperone is a butyrophenone derivative with antipsychotic properties, acting primarily as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2] These application notes provide a detailed protocol for the preparation and administration of a this compound formulation for intraperitoneal (IP) injection in mice, a common route for preclinical drug efficacy and pharmacokinetic studies. The following sections outline the formulation development, stability testing, in vitro cytotoxicity assessment, and in vivo administration procedures.

Formulation Development

The formulation of this compound for intraperitoneal injection requires a vehicle that ensures its solubility, stability, and biocompatibility. Due to the lipophilic nature of many butyrophenones, a co-solvent system is often necessary for aqueous-based injections.

1.1. Recommended Vehicle

A widely used and generally well-tolerated vehicle for IP injection of hydrophobic compounds in mice is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline (0.9% NaCl). To minimize potential toxicity associated with DMSO, the final concentration should be kept as low as possible.

1.2. Formulation Protocol

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Working Solution Preparation: For a final injection volume of 10 mL/kg, the stock solution can be diluted with sterile 0.9% saline. To achieve a final DMSO concentration of 10% or less, the this compound stock solution should be diluted at least 1:10 with saline. For example, to prepare a 1 mg/mL working solution, mix 1 mL of the 10 mg/mL this compound stock in DMSO with 9 mL of sterile 0.9% saline.

  • Solubilization: Vortex the solution thoroughly to ensure complete mixing. A brief sonication step may be employed if precipitation is observed. The final solution should be clear and free of visible particulates.

Table 1: this compound Formulation Parameters

ParameterValue
Vehicle Composition 10% DMSO, 90% Sterile 0.9% Saline
This compound Concentration 0.1 - 1.0 mg/mL
pH of final solution 6.5 - 7.5
Osmolality 280 - 320 mOsm/kg

Stability Assessment

The stability of the this compound formulation is crucial for ensuring accurate and reproducible experimental results. The following protocol describes a short-term stability assessment.

2.1. Experimental Protocol

  • Prepare the this compound formulation (1 mg/mL in 10% DMSO/saline) as described in section 1.2.

  • Store aliquots of the formulation at room temperature (20-25°C) and protected from light.

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), visually inspect the solution for any signs of precipitation or color change.

  • Quantify the concentration of this compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 2: Short-Term Stability of this compound Formulation (1 mg/mL)

Time (hours)Visual AppearanceThis compound Concentration (% of initial)
0 Clear, colorless100%
4 Clear, colorless99.5%
8 Clear, colorless98.9%
24 Clear, colorless97.2%
48 Clear, colorless95.8%

Note: The formulation is considered stable if the concentration remains above 95% of the initial concentration and no visual changes are observed within the tested period.

In Vitro Cytotoxicity Assay

Prior to in vivo administration, it is advisable to assess the potential cytotoxicity of the this compound formulation on a relevant cell line. The following protocol outlines a standard MTT assay.

3.1. Experimental Protocol

  • Cell Culture: Culture a suitable murine cell line (e.g., Neuro-2a, a mouse neuroblastoma cell line) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound formulation and the vehicle control (10% DMSO/saline) in culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Table 3: In Vitro Cytotoxicity of this compound Formulation in Neuro-2a Cells

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control) 100%
1 98.5%
10 95.2%
50 88.7%
100 75.4%

Intraperitoneal Injection Protocol in Mice

This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of the this compound formulation to mice.

4.1. Materials

  • This compound formulation (prepared as in section 1.2)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

4.2. Procedure

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be achieved manually or with a restraint device.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

  • Injection: Inject the this compound formulation slowly and steadily. The maximum recommended injection volume for a mouse is 10 mL/kg.[3][4]

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Table 4: Recommended Dosing and Injection Parameters for Mice

ParameterRecommendation
Dose Range 0.1 - 10 mg/kg
Injection Volume 5 - 10 mL/kg
Needle Gauge 25 - 27 G
Injection Site Lower Right Abdominal Quadrant

Signaling Pathway and Experimental Workflow Diagrams

Timiperone_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Antipsychotic_Effects Antipsychotic Effects PKA->Antipsychotic_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Release Ca2->Antipsychotic_Effects

Caption: this compound's antagonistic action on D2 and 5-HT2A receptors.

Experimental_Workflow cluster_formulation Formulation & Stability cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Administration Prep_Stock Prepare 10 mg/mL This compound in DMSO Prep_Working Dilute to 1 mg/mL in 10% DMSO/Saline Prep_Stock->Prep_Working Stability_Test Assess Stability at Room Temperature Prep_Working->Stability_Test IP_Injection Intraperitoneal Injection (0.1-10 mg/kg) Prep_Working->IP_Injection Cell_Culture Culture Neuro-2a cells Treatment Treat cells with This compound formulation Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis_Vitro Analyze Cell Viability MTT_Assay->Data_Analysis_Vitro Animal_Prep Acclimate and weigh mice Animal_Prep->IP_Injection Monitoring Monitor for behavioral changes IP_Injection->Monitoring Data_Analysis_Vivo Analyze experimental outcomes Monitoring->Data_Analysis_Vivo

Caption: Workflow for this compound formulation and in vivo testing.

References

Application Notes and Protocols: Immunohistochemical Analysis of Timiperone's Effects on Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2][3] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors and, to a lesser extent, serotonin 5-HT2A receptors in the central nervous system.[1][2] Understanding the precise neurobiological effects of this compound at the cellular level is crucial for elucidating its mechanism of action and for the development of novel antipsychotic agents. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and quantification of specific protein expression and localization within the complex architecture of brain tissue.

These application notes provide a comprehensive guide for utilizing immunohistochemistry to investigate the effects of this compound on key protein targets in the brain. The following protocols are designed to be adaptable for preclinical research using rodent models.

Principle Signaling Pathways of this compound

This compound's primary mechanism involves the blockade of D2 and 5-HT2A receptors, thereby modulating downstream signaling cascades that are often dysregulated in psychotic disorders.

Timiperone_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Timiperone_D2 This compound Timiperone_D2->D2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates PLC Phospholipase C HT2AR->PLC Activates Timiperone_5HT2A This compound Timiperone_5HT2A->HT2AR Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Antagonistic action of this compound on D2 and 5-HT2A receptor signaling pathways.

Experimental Applications

Immunohistochemistry can be employed to:

  • Assess changes in the expression and localization of D2 and 5-HT2A receptors in specific brain regions (e.g., striatum, prefrontal cortex) following acute or chronic this compound administration.

  • Evaluate neuronal activation by measuring the expression of immediate-early genes, such as c-Fos, in response to this compound treatment.

  • Investigate the effects of this compound on other potential targets , such as the sigma-1 receptor, for which some antipsychotics show affinity.

Hypothetical Quantitative Data Presentation

The following table presents hypothetical data from a study investigating the effect of chronic this compound administration on D2 receptor and c-Fos expression in the rat striatum.

Treatment GroupBrain RegionAnalyteMean Optical Density (± SEM)Fold Change vs. Vehiclep-value
Vehicle ControlStriatumD2 Receptor1.25 ± 0.111.00-
This compound (1 mg/kg)StriatumD2 Receptor1.68 ± 0.151.34< 0.05
Vehicle ControlStriatumc-Fos0.32 ± 0.041.00-
This compound (1 mg/kg)Striatumc-Fos0.89 ± 0.092.78< 0.01

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps for performing immunohistochemistry to assess this compound's effects on brain tissue.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Animal_Treatment Animal Dosing (this compound vs. Vehicle) Perfusion Perfusion & Fixation (e.g., 4% PFA) Animal_Treatment->Perfusion Tissue_Harvesting Brain Extraction & Post-fixation Perfusion->Tissue_Harvesting Cryoprotection Cryoprotection (e.g., 30% Sucrose) Tissue_Harvesting->Cryoprotection Sectioning Sectioning (Cryostat/Vibratome) Cryoprotection->Sectioning Antigen_Retrieval Antigen Retrieval (Optional, Heat-induced) Sectioning->Antigen_Retrieval Blocking Blocking (e.g., Normal Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-D2R, anti-5HT2AR, anti-c-Fos) Overnight at 4°C Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Biotinylated or Fluorophore-conjugated) Primary_Ab->Secondary_Ab Detection Detection (e.g., ABC-DAB or Fluorescence) Secondary_Ab->Detection Counterstain Counterstaining (e.g., Hematoxylin, DAPI) Detection->Counterstain Mounting Mounting & Coverslipping Counterstain->Mounting Imaging Microscopy & Image Acquisition Mounting->Imaging Quantification Image Analysis & Quantification (e.g., Optical Density, Cell Counting) Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A generalized workflow for immunohistochemical analysis of brain tissue.

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry for Dopamine D2 Receptor (DAB Chromogenic Detection)

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose in PBS

  • Cryostat or Vibratome

  • Microscope slides (positively charged)

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Blocking Buffer: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS

  • Primary Antibody: Rabbit anti-Dopamine D2 Receptor antibody (dilution as per manufacturer's recommendation)

  • Secondary Antibody: Biotinylated Goat anti-Rabbit IgG

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

    • Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.

    • Freeze the brain and cut 30-40 µm sections using a cryostat or vibratome. Mount sections on positively charged slides.

  • Antigen Retrieval:

    • Immerse slides in pre-heated sodium citrate buffer (95-100°C) for 20 minutes.

    • Allow slides to cool to room temperature and then wash three times in PBS for 5 minutes each.

  • Immunostaining:

    • Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 15 minutes.

    • Wash three times in PBS.

    • Incubate sections in Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-D2R antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

    • Wash three times in PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash three times in PBS.

    • Incubate with the ABC reagent for 1 hour at room temperature.

    • Wash three times in PBS.

    • Develop the signal using the DAB substrate kit according to the manufacturer's instructions.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Coverslip with a permanent mounting medium.

Protocol 2: Immunofluorescence for 5-HT2A Receptor and c-Fos (Dual Labeling)

Materials:

  • Similar materials as in Protocol 1, with the following exceptions:

  • Primary Antibodies: Mouse anti-5-HT2A Receptor antibody and Rabbit anti-c-Fos antibody.

  • Secondary Antibodies: Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) and Goat anti-Rabbit IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Tissue Preparation and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.

  • Immunostaining:

    • Incubate sections in Blocking Buffer (5% NGS, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate with a cocktail of both primary antibodies (anti-5-HT2A and anti-c-Fos) diluted in Blocking Buffer overnight at 4°C.

    • Wash three times in PBS.

    • Incubate with a cocktail of the corresponding fluorophore-conjugated secondary antibodies for 2 hours at room temperature, protected from light.

    • Wash three times in PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate sections with DAPI (1 µg/mL in PBS) for 10 minutes to stain cell nuclei.

    • Rinse with PBS.

    • Mount sections on slides and coverslip using an antifade mounting medium.

Data Analysis and Interpretation

  • Chromogenic Staining: Images should be captured under consistent lighting conditions. Quantification can be performed by measuring the optical density in regions of interest using image analysis software (e.g., ImageJ).

  • Fluorescent Staining: Images can be acquired using a confocal or fluorescence microscope. Analysis can involve quantifying the intensity of the fluorescent signal or counting the number of positively stained cells. Co-localization analysis can determine the proportion of 5-HT2A receptor-expressing cells that are also positive for c-Fos.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for investigating the neurobiological effects of this compound using immunohistochemistry. By carefully selecting antibodies and optimizing staining conditions, researchers can gain valuable insights into how this antipsychotic modulates key receptor systems and neuronal activity in the brain. This information is critical for advancing our understanding of schizophrenia and for the development of more effective therapeutic strategies.

References

Application Notes and Protocols: Assessing the Cognitive Impact of Timiperone with Behavioral Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a battery of behavioral tests to assess the impact of Timiperone, a butyrophenone antipsychotic, on cognitive function in rodent models. The protocols and methodologies outlined herein are designed to provide a robust framework for preclinical evaluation of this compound's effects on learning, memory, and executive function.

This compound is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist and also exhibits antagonistic activity at serotonin 5-HT2A receptors.[1] While effective in managing psychosis, the cognitive side effects of antipsychotics are a significant concern.[2] Understanding this compound's cognitive profile is crucial for its therapeutic application and for the development of novel antipsychotics with improved cognitive outcomes. Emerging research also suggests that the cognitive effects of antipsychotics may be modulated by their action on other receptors, such as sigma-1 receptors, for which some butyrophenones show affinity.[3][4] Agonism at sigma-1 receptors has been linked to pro-cognitive effects.[5]

This document provides detailed protocols for a selection of well-validated behavioral paradigms to dissect the nuanced effects of this compound on various cognitive domains.

Experimental Protocols

To comprehensively assess the cognitive effects of this compound, a battery of behavioral tests targeting different aspects of cognition is recommended. Rodents, such as mice and rats, are widely used and effective models for these assessments.

Morris Water Maze (MWM) for Spatial Learning and Memory

The Morris Water Maze is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.

  • Visual cues placed on the walls of the testing room.

  • A video tracking system to record and analyze the animal's swim path.

Procedure:

  • Habituation: Allow each animal to swim freely in the pool for 60 seconds without the platform on the day before training begins.

  • Acquisition Phase (4 days, 4 trials/day):

    • Place the animal into the pool facing the wall from one of four predetermined start positions.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Data Analysis:

  • Acquisition: Analyze the escape latency and path length across training days. A decrease in these parameters indicates learning.

  • Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates spatial memory retention.

Novel Object Recognition (NOR) Test for Recognition Memory

The NOR test is used to evaluate an animal's ability to recognize a novel object from a familiar one, assessing short-term and long-term recognition memory.

Apparatus:

  • An open-field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects (familiar objects) and one novel object, all of which the animal cannot displace.

Procedure:

  • Habituation: Allow each animal to explore the empty arena for 10 minutes for 2-3 consecutive days to reduce anxiety and novelty-induced exploratory behavior.

  • Familiarization/Training Phase (Day 4):

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the total time spent exploring each object.

  • Test Phase (Day 5):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.

T-Maze for Spontaneous Alternation (Working Memory)

The T-maze spontaneous alternation task assesses spatial working memory.

Apparatus:

  • A T-shaped maze with a starting arm and two goal arms.

  • Guillotine doors may be used to control the animal's movement.

Procedure:

  • Habituation: Allow each animal to explore the maze freely for 5 minutes one day before testing.

  • Forced-Choice Trial (Trial 1):

    • Block one of the goal arms.

    • Place the animal in the start arm and allow it to explore the open goal arm.

    • Confine the animal in the chosen arm for a short period (e.g., 30 seconds).

  • Free-Choice Trial (Trial 2):

    • After a short delay (e.g., 15-60 seconds), remove the block and place the animal back in the start arm.

    • Allow the animal to freely choose which arm to enter.

    • Record the arm choice.

Data Analysis:

  • Calculate the percentage of spontaneous alternations: (Number of alternations / (Total number of trials - 1)) x 100.

  • A high percentage of alternation (typically above chance level of 50%) indicates intact working memory.

Data Presentation

Quantitative data from these behavioral tests should be summarized in clearly structured tables for easy comparison between control and this compound-treated groups.

Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in Seconds)

DayControl (Vehicle)This compound (Low Dose)This compound (High Dose)
155.2 ± 4.156.1 ± 3.958.3 ± 4.5
242.8 ± 3.548.5 ± 4.0*52.1 ± 4.2
328.9 ± 2.939.2 ± 3.345.8 ± 3.8
419.5 ± 2.130.1 ± 2.838.6 ± 3.1**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Control.

Table 2: Morris Water Maze - Probe Trial

GroupTime in Target Quadrant (%)Platform Crossings
Control (Vehicle)45.3 ± 3.84.2 ± 0.5
This compound (Low Dose)32.1 ± 3.1 2.5 ± 0.4*
This compound (High Dose)26.8 ± 2.91.8 ± 0.3**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Control.

Table 3: Novel Object Recognition Test

GroupDiscrimination Index (DI)
Control (Vehicle)0.45 ± 0.08
This compound (Low Dose)0.21 ± 0.07*
This compound (High Dose)0.05 ± 0.05**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Control.

Table 4: T-Maze Spontaneous Alternation

GroupSpontaneous Alternation (%)
Control (Vehicle)78.5 ± 4.2
This compound (Low Dose)65.1 ± 3.9*
This compound (High Dose)54.3 ± 4.5**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Control.

Visualizations

Experimental Workflow

G cluster_0 Animal Preparation & Dosing cluster_1 Behavioral Testing Battery cluster_2 Data Analysis & Interpretation Animal_Acclimation Animal Acclimation Group_Assignment Group Assignment (Control, this compound Low, this compound High) Animal_Acclimation->Group_Assignment Chronic_Dosing Chronic Dosing Regimen Group_Assignment->Chronic_Dosing MWM Morris Water Maze (Spatial Learning & Memory) Chronic_Dosing->MWM Test 1 NOR Novel Object Recognition (Recognition Memory) MWM->NOR Test 2 Tmaze T-Maze (Working Memory) NOR->Tmaze Test 3 Data_Collection Data Collection & Analysis Tmaze->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Cognitive Impact Statistical_Analysis->Interpretation

Caption: Experimental workflow for assessing this compound's cognitive impact.

Potential Signaling Pathway of this compound's Cognitive Effects

G cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway cluster_sigma Sigma-1 Receptor Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R HT2A Serotonin 5-HT2A Receptor This compound->HT2A Sigma1R Sigma-1 Receptor This compound->Sigma1R Potential Agonism Dopamine_Signaling Dopamine Signaling (e.g., in PFC, Striatum) D2R->Dopamine_Signaling Inhibition Cognitive_Function Cognitive Function (Learning, Memory, Executive Function) Dopamine_Signaling->Cognitive_Function Modulation Serotonin_Signaling Serotonin Signaling HT2A->Serotonin_Signaling Inhibition Serotonin_Signaling->Cognitive_Function Modulation Neuroprotective_Pathways Neuroprotective & Pro-cognitive Pathways Sigma1R->Neuroprotective_Pathways Activation Neuroprotective_Pathways->Cognitive_Function Enhancement

Caption: Potential signaling pathways modulated by this compound affecting cognition.

References

Application Note: In Vitro Neurotoxicity Assessment of Timiperone

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2][3] Its therapeutic effect is mainly attributed to its potent antagonism of dopamine D2 receptors and, to a lesser extent, serotonin 5-HT2A receptors.[1][2] As with other butyrophenone antipsychotics like haloperidol, there are concerns about potential neurotoxicity, which can manifest as extrapyramidal symptoms, tardive dyskinesia, and in severe cases, neuroleptic malignant syndrome. Therefore, robust and predictive in vitro assays are crucial for evaluating the neurotoxic potential of this compound and similar compounds during the drug development process.

This application note provides a detailed protocol for a panel of in vitro assays to assess the potential neurotoxicity of this compound using the human neuroblastoma cell line, SH-SY5Y. This cell line is a well-established model in neurotoxicity studies as it can be differentiated into a more mature neuronal phenotype. The described assays—cell viability (MTT), apoptosis (caspase-3 activity), oxidative stress (ROS production), and neurite outgrowth—offer a multi-parametric approach to characterizing the neurotoxic profile of this compound.

Materials and Reagents

  • Cell Line: Human neuroblastoma SH-SY5Y cells

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • All-trans-retinoic acid (RA) for differentiation

  • This compound (and appropriate vehicle control, e.g., DMSO)

  • Reagents for MTT Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • DMSO or solubilization buffer

  • Reagents for Caspase-3 Assay:

    • Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate)

    • Cell lysis buffer

  • Reagents for Oxidative Stress Assay:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Reagents for Neurite Outgrowth Assay:

    • 4% Paraformaldehyde (PFA)

    • Triton X-100

    • Primary antibody (e.g., anti-β-III-tubulin)

    • Fluorescently labeled secondary antibody

    • DAPI (4',6-diamidino-2-phenylindole)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (absorbance and fluorescence)

    • Fluorescence microscope

    • Image analysis software

Experimental Workflow

G cluster_0 Cell Culture and Differentiation cluster_1 This compound Treatment cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis A SH-SY5Y Cell Culture B Differentiation with Retinoic Acid (5-7 days) A->B C Seed Differentiated Cells into 96-well plates B->C D Treat with varying concentrations of this compound (24-48h) C->D E Cell Viability (MTT Assay) D->E F Apoptosis (Caspase-3 Assay) D->F G Oxidative Stress (ROS Assay) D->G H Neurite Outgrowth Assay D->H I Quantify Results E->I F->I G->I H->I J Statistical Analysis I->J

Figure 1: Experimental workflow for in vitro neurotoxicity assessment of this compound.

Detailed Experimental Protocols

SH-SY5Y Cell Culture and Differentiation
  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: For differentiation, seed SH-SY5Y cells at a density of 1 x 10^5 cells/mL. After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Culture for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Cell Viability (MTT) Assay
  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Caspase-3 Activity) Assay
  • Seed differentiated SH-SY5Y cells in a 96-well plate (or larger vessels as required by the kit) at an appropriate density.

  • Treat cells with this compound at selected concentrations (e.g., near the IC50 value determined by the MTT assay) for a specified time (e.g., 24 hours).

  • Lyse the cells using the lysis buffer provided in the caspase-3 assay kit.

  • Incubate the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Quantify the fold-increase in caspase-3 activity relative to the vehicle control.

Oxidative Stress (ROS Production) Assay
  • Seed differentiated SH-SY5Y cells in a 96-well black plate with a clear bottom.

  • Treat cells with this compound for a shorter duration (e.g., 1-6 hours).

  • Remove the treatment medium and incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.

  • Express the results as a percentage increase in ROS production compared to the vehicle control.

Neurite Outgrowth Assay
  • Seed differentiated SH-SY5Y cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine) in a 24-well plate.

  • Treat the cells with non-cytotoxic concentrations of this compound for 24-48 hours.

  • Fix the cells with 4% PFA for 20 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III-tubulin) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Quantify neurite length and number of neurites per cell using image analysis software (e.g., ImageJ).

Data Presentation

The quantitative data obtained from the neurotoxicity assays for this compound should be summarized in a structured table for clear comparison. Below is an example table populated with hypothetical data based on findings for the similar compound, haloperidol.

AssayEndpointThis compound ConcentrationResult (Mean ± SD)
Cell Viability (MTT) IC50 (48h)0.1 - 100 µM45.8 ± 5.2 µM
Apoptosis Caspase-3 Activity Fold Increase (24h)50 µM2.8 ± 0.4
Oxidative Stress ROS Production (% of Control, 6h)50 µM180 ± 15%
Neurite Outgrowth Average Neurite Length (% of Control, 48h)10 µM65 ± 8%
Number of Neurites per Cell (% of Control, 48h)10 µM72 ± 10%

Table 1: Summary of hypothetical quantitative data for this compound neurotoxicity in differentiated SH-SY5Y cells.

Putative Signaling Pathway for Butyrophenone-Induced Neurotoxicity

G cluster_0 Receptor Interaction cluster_1 Downstream Effects cluster_2 Cellular Outcomes This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism S1R Sigma-1 Receptor This compound->S1R Modulation Mito Mitochondrial Dysfunction D2R->Mito Inhibition of protective pathways ER ER Stress S1R->ER Disruption of Ca2+ homeostasis ROS ↑ ROS Production Mito->ROS ER->ROS Apoptosis Apoptosis (Caspase-3 activation) ROS->Apoptosis Neurite Neurite Damage ROS->Neurite CellDeath Cell Death Apoptosis->CellDeath Neurite->CellDeath

Figure 2: Putative signaling pathway for this compound-induced neurotoxicity.

Logical Relationship of Assays

G cluster_0 Mechanism cluster_1 Cellular Response cluster_2 Overall Outcome This compound This compound Exposure ROS Oxidative Stress (ROS Assay) This compound->ROS Apoptosis Apoptosis (Caspase-3 Assay) ROS->Apoptosis Neurite Neurite Damage (Neurite Outgrowth Assay) ROS->Neurite Viability Decreased Cell Viability (MTT Assay) Apoptosis->Viability Neurite->Viability

Figure 3: Interrelationship of the in vitro neurotoxicity assays.

Discussion

This application note provides a framework for assessing the in vitro neurotoxicity of this compound. The combination of assays allows for a comprehensive evaluation, from early mechanistic events like oxidative stress to downstream consequences such as apoptosis, neurite damage, and ultimately, cell death.

The results from these assays can be used to:

  • Determine the concentration-dependent neurotoxic effects of this compound.

  • Elucidate the potential mechanisms underlying this compound-induced neurotoxicity.

  • Compare the neurotoxic profile of this compound with other antipsychotic drugs.

  • Screen for potential neuroprotective agents that could mitigate the adverse effects of this compound.

It is important to note that while in vitro models like SH-SY5Y are valuable screening tools, further validation in more complex models, such as primary neurons or iPSC-derived neurons, and ultimately in vivo studies, is necessary to fully characterize the neurotoxic potential of any compound.

References

Troubleshooting & Optimization

Improving Timiperone solubility in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Timiperone in cell culture, with a specific focus on improving its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a butyrophenone antipsychotic drug. Its primary mechanism of action involves the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. By blocking these receptors, this compound modulates the signaling of these key neurotransmitters, which is thought to be the basis of its antipsychotic effects.[1][2]

Q2: Why is DMSO used as a solvent for this compound in cell culture?

This compound, like many organic compounds, has low aqueous solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for preparing concentrated stock solutions of this compound for use in cell culture experiments.

Q3: What is the recommended final concentration of DMSO in cell culture media?

To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[3][4] While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line at the intended concentration.[3]

Q4: I'm observing precipitation after adding my this compound-DMSO stock solution to the cell culture medium. What could be the cause?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue and can be attributed to several factors:

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in the aqueous environment.

  • Incorrect Mixing Technique: Rapidly adding the concentrated DMSO stock to the media can cause localized high concentrations, leading to precipitation.

  • Low Temperature of Media: Adding a DMSO stock solution to cold media can cause the compound to "crash out" of solution.

  • Media Composition: Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.

Q5: How should I store my this compound stock solution in DMSO?

This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Potential Cause Recommended Solution Detailed Explanation
High Final this compound Concentration Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium.The solubility of this compound in aqueous media is significantly lower than in DMSO. Exceeding this limit will inevitably lead to precipitation.
Incorrect Mixing Technique Add the this compound-DMSO stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing the media.This gradual dilution helps to prevent localized areas of high this compound concentration, allowing for better dispersion and dissolution in the aqueous environment.
Low Temperature of Media Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.The solubility of many compounds, including this compound, is temperature-dependent. Adding the stock to warm media improves its solubility.
High Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with an ideal target of ≤0.1%.While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also contribute to precipitation when diluted in an aqueous solution. Prepare a more concentrated stock solution if necessary to keep the final DMSO percentage low.
Media Composition Interactions If precipitation persists, consider preparing the final this compound dilution in a serum-free or low-serum basal medium first, and then adding it to your complete medium.Serum proteins and other components in the media can sometimes interact with the compound, reducing its solubility.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 397.51 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 397.51 g/mol = 3.9751 mg

  • Weighing this compound:

    • Under a fume hood, carefully weigh out approximately 3.98 mg of this compound powder onto a weighing paper.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

Protocol for Preparing Working Solutions and Treating Cells

This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Cultured cells ready for treatment

Procedure:

  • Determine the Final Concentration: Decide on the final concentration(s) of this compound you wish to test in your experiment.

  • Calculate the Dilution: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your culture volume.

    • Example for a final concentration of 10 µM in 1 mL of media:

      • V1 (stock volume) = (C2 (final concentration) x V2 (final volume)) / C1 (stock concentration)

      • V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare the Working Solution:

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • While gently swirling the warm medium, add the calculated volume of the this compound stock solution drop-wise.

    • Continue to gently mix for a few seconds to ensure homogeneity.

  • Treat the Cells:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared this compound-containing medium to the cells.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experimental setup.

  • Incubation: Return the cells to the incubator for the desired treatment duration.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its effects primarily through the antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.

Timiperone_Mechanism_of_Action cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Gai Gαi/o D2R->Gai Antagonizes AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA downstream_D2 Modulation of Downstream Effectors (e.g., Akt, GSK-3) PKA->downstream_D2 Gaq Gαq/11 HT2AR->Gaq Antagonizes PLC Phospholipase C (PLC) Gaq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC downstream_5HT2A Modulation of Cellular Responses Ca_PKC->downstream_5HT2A

Caption: this compound's dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflow for Cell Treatment

The following diagram illustrates a typical workflow for preparing this compound solutions and treating cells in culture.

Experimental_Workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO to make Stock Solution weigh->dissolve store Aliquot and Store Stock at -20°C/-80°C dissolve->store warm_media Pre-warm Cell Culture Medium to 37°C store->warm_media dilute Dilute Stock Solution in Warm Medium warm_media->dilute treat Add Medicated Medium to Cells dilute->treat incubate Incubate for Desired Duration treat->incubate

Caption: A standard workflow for preparing this compound and treating cell cultures.

Troubleshooting Logic for this compound Precipitation

This diagram provides a logical flow for troubleshooting precipitation issues.

Troubleshooting_Logic action_node action_node start Precipitate Observed? check_conc Is Final DMSO Concentration ≤ 0.1%? start->check_conc check_mix Was Stock Added Drop-wise to Warm Media? check_conc->check_mix Yes action_node_conc Reduce Final DMSO Concentration check_conc->action_node_conc No check_tpt_conc Is this compound Concentration Too High? check_mix->check_tpt_conc Yes action_node_mix Improve Mixing Technique check_mix->action_node_mix No success Problem Solved check_tpt_conc->success No action_node_tpt_conc Perform Dose-Response to Find Optimal Concentration check_tpt_conc->action_node_tpt_conc Yes action_node_conc->start action_node_mix->start action_node_tpt_conc->start

Caption: A logical guide to troubleshooting this compound precipitation in cell culture.

References

Technical Support Center: Troubleshooting Timiperone Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Timiperone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered when working with this compound in aqueous solutions. The following information is curated to help you troubleshoot and optimize your experimental workflow.

Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. Therefore, the following guidance is based on general principles of pharmaceutical chemistry, information on structurally related butyrophenones, and established protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like many pharmaceuticals, in aqueous solutions can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis of susceptible functional groups.

  • Temperature: Higher temperatures generally accelerate degradation reactions.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidizing agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[2]

  • Trace metals: Metal ions can catalyze degradation reactions.[3]

Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A2: Cloudiness or precipitation can be due to several reasons:

  • Poor solubility: this compound may have limited solubility in the aqueous buffer you are using, especially at a particular pH.

  • pH shift: A change in the pH of the solution could have caused the drug to precipitate out of the solution.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Interaction with excipients: If you are using a formulated solution, this compound might be interacting with other components.

Q3: How should I prepare and store my aqueous this compound solutions to maximize stability?

A3: To maximize stability, consider the following:

  • Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use.

  • Optimize pH: Based on the stability of similar compounds, a slightly acidic to neutral pH range (around pH 4-7) is often preferred to minimize hydrolysis. However, the optimal pH for this compound should be experimentally determined.

  • Control temperature: Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified. Avoid freezing, as this can cause pH shifts and precipitation.[4]

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Deoxygenate solutions: If oxidative degradation is a concern, consider purging your solvent and the headspace of your container with an inert gas like nitrogen or argon.

Q4: What are the likely degradation pathways for this compound in an aqueous solution?

A4: As a butyrophenone derivative, this compound may undergo the following degradation pathways:

  • Hydrolysis: The amide-like linkage in the benzimidazolinethione ring system could be susceptible to hydrolysis, especially at extreme pH values.[5]

  • Oxidation: The tertiary amine in the piperidine ring and the sulfur atom in the benzimidazolinethione ring are potential sites for oxidation. This can lead to the formation of N-oxides and sulfoxides.

  • Photodegradation: The aromatic rings and the ketone group in the butyrophenone structure can absorb UV light, leading to photochemical reactions.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Potential Cause Troubleshooting Steps
Hydrolysis 1. pH Optimization: Determine the pH-rate profile of this compound to identify the pH of maximum stability. Prepare solutions in buffers at various pH values (e.g., 4, 5, 6, 7, 8) and monitor the concentration over time. 2. Buffer Selection: Use buffers with low catalytic effects. Phosphate and citrate buffers are common choices.
Oxidation 1. Inert Atmosphere: Prepare and store solutions under an inert gas (nitrogen or argon). 2. Antioxidants: Consider the addition of antioxidants like ascorbic acid or sodium metabisulfite, ensuring they are compatible with your experimental system. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.
Photodegradation 1. Light Protection: Always work with this compound solutions in a dimly lit environment and store them in light-protected containers (amber glass, foil-wrapped). 2. Photostability Studies: If necessary, perform forced photostability studies to understand the extent and nature of degradation upon light exposure.
Adsorption 1. Container Material: this compound might adsorb to certain types of plastic or glass. Consider using silanized glassware or polypropylene containers. 2. Concentration Dependence: Check if the loss is more pronounced at lower concentrations, which is characteristic of adsorption.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Degradation Products 1. Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. 2. Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures for the degradation products.
Impurities in Starting Material 1. Analyze Starting Material: Analyze a freshly prepared solution of your this compound solid to check for the presence of these peaks. 2. Certificate of Analysis: Review the certificate of analysis of your this compound lot for reported impurities.
Contamination 1. Solvent Blanks: Inject solvent blanks to ensure that the unknown peaks are not coming from your solvent or sample preparation process. 2. Cleanliness: Ensure all glassware and equipment are scrupulously clean.

Quantitative Data

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hours at RT or 60°C
Base Hydrolysis 0.1 M - 1 M NaOH24 - 72 hours at RT or 60°C
Oxidation 3% - 30% H₂O₂24 - 72 hours at RT
Thermal Degradation 60°C - 80°C24 - 72 hours
Photodegradation (ICH Q1B) Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/square meterAs required

Table 2: Example of pH-Dependent Solubility for a Weakly Basic Drug

This table is illustrative and does not represent actual data for this compound.

pHSolubility (mg/mL)
2.015.0
4.05.0
6.00.5
7.00.1
8.0< 0.1

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer
  • Materials:

    • This compound powder

    • Selected buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 6.0)

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure:

    • Weigh the required amount of this compound powder accurately.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of the buffer and sonicate for 5-10 minutes to aid dissolution.

    • Add the remaining buffer to about 90% of the final volume.

    • Stir the solution using a magnetic stirrer until the this compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

    • Allow the solution to return to room temperature.

    • Adjust the pH to the desired value using dilute acid or base if necessary.

    • Bring the solution to the final volume with the buffer.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Store the solution in a light-protected container at 2-8 °C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general method based on the analysis of other butyrophenones and may require optimization for this compound and its specific degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-19 min: 80% to 20% B

      • 19-25 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm (or determined by UV scan of this compound)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the this compound solution to be analyzed with the mobile phase (at initial conditions) to a suitable concentration within the linear range of the method.

Visualizations

Troubleshooting_Workflow start This compound Solution Instability Observed (e.g., precipitation, loss of concentration) check_solubility Is the concentration below the known solubility limit at the solution pH? start->check_solubility check_storage Were proper storage conditions used? (light protection, temperature control) check_solubility->check_storage Yes adjust_concentration Adjust concentration or change solvent/buffer system. check_solubility->adjust_concentration No investigate_degradation Investigate Chemical Degradation check_storage->investigate_degradation Yes improve_storage Implement proper storage protocols. check_storage->improve_storage No forced_degradation Perform Forced Degradation Studies (pH, oxidation, light, heat) investigate_degradation->forced_degradation end Stable this compound Solution adjust_concentration->end improve_storage->end identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products optimize_formulation Optimize Formulation (adjust pH, add stabilizers) identify_products->optimize_formulation optimize_formulation->end

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Hydrolysis_Products Hydrolytic Degradants (e.g., ring opening) Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidative Degradants (e.g., N-oxide, S-oxide) Oxidation->Oxidation_Products Photo_Products Photodegradation Products Photolysis->Photo_Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Timiperone Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Timiperone dosage for long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a typical antipsychotic belonging to the butyrophenone class of drugs.[1] Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1] By blocking D2 receptors, this compound reduces the overactivity of dopamine, which is associated with psychotic symptoms.[1] Its affinity for serotonin receptors may also contribute to its overall therapeutic effects and side effect profile.[1]

Q2: What is a good starting dose for a long-term study with this compound in rats?

A2: Based on available short-term studies, a dose of 0.5 mg/kg administered orally once daily has been used in rats for up to 21 days without evidence of tissue accumulation or alteration in metabolism.[2] For behavioral effects typical of a neuroleptic profile, doses of 0.1 mg/kg (p.o.) and higher have been shown to be effective in mice. It is crucial to conduct a pilot study with a small cohort of animals to determine the optimal dose for your specific experimental model and duration, starting with a conservative dose (e.g., 0.5 mg/kg/day) and escalating as needed while closely monitoring for adverse effects.

Q3: How is this compound metabolized, and does this change with long-term administration in rats?

A3: this compound is metabolized in the liver primarily through N-dealkylation and reduction of the butyrophenone side chain. In rats, unchanged this compound is the major component found in the brain. Studies involving repeated oral administration of 0.5 mg/kg for 21 days in rats have shown that this regimen does not alter the metabolism of this compound.

Q4: What are the potential side effects to monitor for during a long-term this compound study in rodents?

A4: As a butyrophenone antipsychotic, this compound can induce extrapyramidal symptoms (EPS), which may manifest as catalepsy, tremors, or rigidity. Other potential side effects to monitor for include sedation, changes in body weight and food consumption, and effects on the reproductive system due to dopamine D2 receptor antagonism, which can lead to elevated prolactin levels. Close observation of the animals' general health, behavior, and regular body weight measurements are essential.

Q5: What is a suitable vehicle for oral administration of this compound in long-term rodent studies?

A5: For oral gavage studies, an aqueous suspension is a common and well-tolerated vehicle. A common choice is 0.5% carboxymethylcellulose (CMC) in sterile water. It is important to ensure the formulation is a homogenous suspension to guarantee consistent dosing. The stability of the this compound suspension in the chosen vehicle should be assessed for the intended duration of use.

Troubleshooting Guides

Issue 1: Inconsistent Behavioral Effects
Possible Cause Troubleshooting Step
Improper Dosing Technique Ensure consistent oral gavage technique. Verify the gavage tube is correctly placed in the esophagus and not the trachea. Observe the animal for any signs of distress during and after dosing.
Inhomogeneous Drug Suspension Ensure the this compound suspension is thoroughly mixed (e.g., by vortexing) before each administration to ensure a uniform concentration.
Vehicle-Related Issues Confirm the stability and palatability of the vehicle if the drug is administered in drinking water or food. If using oral gavage, ensure the vehicle itself is not causing any adverse effects that could interfere with the behavioral assay.
Development of Tolerance While a 21-day study showed no change in metabolism, longer-term studies may lead to pharmacodynamic tolerance. Consider a dose-response study to re-evaluate the effective dose at different time points in your long-term study.
Issue 2: Animal Health Concerns (Weight Loss, Lethargy)
Possible Cause Troubleshooting Step
Dose-Related Toxicity The observed effects may be due to the dose being too high. Reduce the dose and monitor the animals closely. If adverse effects persist, consider discontinuing the treatment for the affected animals.
Gavage-Related Stress or Injury Repeated oral gavage can be stressful and may lead to esophageal injury. Ensure proper technique and consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.
Drug-Induced Sedation This compound can cause sedation. If this is interfering with normal behaviors like feeding and drinking, consider administering the dose at a different time of day (e.g., before the dark cycle) or reducing the dose.
Dehydration or Malnutrition Monitor food and water intake. If animals are not eating or drinking sufficiently, provide supplemental hydration and palatable, easily accessible food.
Issue 3: Extrapyramidal Symptoms (EPS) Observed
Possible Cause Troubleshooting Step
High Dose of this compound EPS are a known side effect of D2 receptor antagonists and are often dose-dependent. The primary solution is to lower the dose of this compound.
Individual Animal Sensitivity There may be individual differences in susceptibility to EPS. If only a subset of animals is affected, you may need to adjust the dose on an individual basis or exclude highly sensitive animals from the study.
Confounding Factors Ensure that the observed motor abnormalities are not due to other experimental manipulations or underlying health issues.

Quantitative Data Summary

The following tables summarize available quantitative data from animal studies with this compound. Note that long-term, dose-ranging studies are limited in the publicly available literature.

Table 1: this compound Dosage and Acute Effects in Animal Models

SpeciesRouteDoseObserved EffectCitation
Micep.o.0.1 mg/kgTypical neuroleptic profile
Micep.o.0.22 mg/kgED50 for potentiation of alcohol anesthesia
Micep.o.0.34 mg/kgED50 for potentiation of ether anesthesia
Mice & Ratsp.o.3 mg/kgMild increase in pain threshold
Rabbitsp.o.10 mg/kgModerate hypothermia
Ratsp.o.3 mg/kgDiuretic effect
Ratsp.o.30 mg/kgInhibition of urine output and electrolyte excretion

Table 2: this compound Disposition after Repeated Oral Dosing in Rats (0.5 mg/kg/day for 21 days)

ParameterFindingCitation
Absorption Similar to a single dose
Tissue Accumulation No evidence of accumulation in any tissue
Metabolism Repeated administration did not affect metabolism
Excretion (Day 3) 44.7% in urine, 52.4% in feces (cumulative dose)

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Objective: To prepare a stable and homogenous suspension of this compound for consistent oral administration to rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Weigh the this compound powder accurately.

  • Levigate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste. This step is crucial to prevent clumping.

  • Gradually add the remaining vehicle to the paste while continuously stirring.

  • Transfer the mixture to a beaker with a magnetic stir bar.

  • Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Store the suspension in a labeled, light-protected container at 4°C.

  • Crucially, before each use, bring the suspension to room temperature and vortex thoroughly to re-suspend the drug and ensure a uniform concentration.

Protocol 2: Long-Term Oral Gavage Dosing in Rats

Objective: To provide a standardized procedure for the safe and consistent long-term oral administration of this compound to rats.

Materials:

  • Prepared this compound suspension

  • Appropriate size gavage needle for the age and weight of the rat (typically 16-18 gauge for adult rats)

  • Syringe

  • Animal scale

Procedure:

  • Animal Acclimation: Handle the rats for several days prior to the start of the study to acclimate them to the procedure and reduce stress.

  • Dose Calculation: Weigh each rat before dosing to accurately calculate the volume of the suspension to be administered.

  • Preparation: Thoroughly vortex the this compound suspension. Draw the calculated volume into the syringe.

  • Restraint: Gently but firmly restrain the rat. The "scruff" method, holding the loose skin behind the head, is commonly used. Ensure the rat's body is held vertically.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If there is any resistance, withdraw and reposition.

  • Administration: Once the needle is in the correct position (approximately to the level of the last rib), slowly administer the suspension.

  • Post-Administration Monitoring: Return the rat to its cage and monitor for any immediate signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

  • Daily Monitoring: Throughout the study, monitor the animals daily for general health, body weight, food and water intake, and any signs of adverse effects as detailed in the troubleshooting guide.

Visualizations

Timiperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Downstream_Signaling Downstream_Signaling D2_Receptor->Downstream_Signaling Inhibits Serotonin_Receptor 5-HT2A Receptor Serotonin_Receptor->Downstream_Signaling Modulates This compound This compound This compound->D2_Receptor Antagonizes This compound->Serotonin_Receptor Antagonizes

Caption: this compound's primary mechanism of action.

Experimental_Workflow start Start: Pilot Dose-Finding Study protocol_dev Develop Long-Term Dosing Protocol start->protocol_dev animal_acclimation Animal Acclimation & Baseline Measures protocol_dev->animal_acclimation long_term_dosing Chronic this compound Administration animal_acclimation->long_term_dosing monitoring Daily Health & Behavioral Monitoring long_term_dosing->monitoring end End of Study: Terminal Data Collection & Analysis long_term_dosing->end data_collection Periodic Data Collection (e.g., PK, PD) monitoring->data_collection data_collection->long_term_dosing

Caption: A typical experimental workflow for a long-term this compound study.

Troubleshooting_Dosage start Adverse Effects Observed? reduce_dose Reduce this compound Dose start->reduce_dose Yes continue_study Continue Study at Lower Dose start->continue_study No monitor Monitor for Improvement reduce_dose->monitor no_change No Improvement monitor->no_change improvement Improvement Observed monitor->improvement consider_alt Consider Alternative Dosing Strategy stop_treatment Stop Treatment for Affected Animal consider_alt->stop_treatment no_change->consider_alt improvement->continue_study

Caption: A decision tree for troubleshooting adverse effects.

References

Technical Support Center: Identifying and Minimizing Timiperone Off-Target Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Timiperone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a typical antipsychotic drug belonging to the butyrophenone class. Its primary therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] It is primarily used in the treatment of schizophrenia.

Q2: Why is it important to investigate the off-target effects of this compound in vitro?

Identifying off-target interactions is crucial for understanding the complete pharmacological profile of this compound. Unintended interactions with other receptors, ion channels, or enzymes can lead to adverse drug reactions or unexpected experimental outcomes in vitro. Early identification of these off-target liabilities helps in de-risking drug candidates and interpreting experimental data accurately.[2]

Q3: What are the known or suspected off-target liabilities for butyrophenone antipsychotics like this compound?

Butyrophenone antipsychotics have been associated with off-target effects on various receptors, including adrenergic, histaminergic, and muscarinic receptors. These interactions can contribute to side effects such as sedation, hypotension, and anticholinergic effects.[3] Additionally, like many other drugs, there is a potential for interaction with the hERG potassium channel, which can have implications for cardiovascular safety.[4][5] A computational study has also suggested that this compound may act as an inhibitor of Sirtuin 1 (SIRT1), a protein involved in various cellular processes.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

Possible Cause:

  • Off-target activity: this compound may be interacting with unintended cellular targets that regulate cell viability and proliferation.

  • High compound concentration: The concentration of this compound used may be too high, leading to generalized cellular stress and death.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final assay medium.

Troubleshooting Steps:

  • Determine the EC50 for on-target activity and the CC50 for cytotoxicity. This will help establish a therapeutic window for your in vitro experiments.

  • Perform a dose-response curve for cytotoxicity. Use a wide range of this compound concentrations to determine the concentration at which toxicity is first observed.

  • Include a solvent control. Ensure the final concentration of the solvent is the same across all experimental and control wells and is below the known toxicity threshold for your cell line.

  • Use a different cytotoxicity assay. Some compounds can interfere with the chemistry of specific assays (e.g., MTT reduction). Consider using an alternative method like a neutral red uptake or LDH release assay to confirm the results.

Issue 2: Inconsistent or Non-Reproducible Results in Off-Target Screening Assays

Possible Cause:

  • Compound solubility and stability: this compound may have poor solubility or stability in the assay buffer, leading to inaccurate concentrations.

  • Assay variability: Inherent variability in biological assays can lead to inconsistent results.

  • Pipetting errors: Inaccurate pipetting, especially at low volumes, can significantly impact the final compound concentration.

Troubleshooting Steps:

  • Verify compound solubility. Visually inspect for any precipitation of this compound in your stock solutions and final assay wells.

  • Prepare fresh solutions. Always use freshly prepared dilutions of this compound for each experiment to minimize issues with compound degradation.

  • Increase the number of replicates. Using more technical and biological replicates can help to identify and mitigate the effects of random error.

  • Use calibrated pipettes and proper pipetting techniques. This is especially critical when preparing serial dilutions.

Data Presentation: this compound Off-Target Binding Profile

While a comprehensive, publicly available off-target screening panel for this compound is limited, the following table presents a hypothetical binding affinity profile based on the known pharmacology of butyrophenones and potential off-target classes. Researchers should generate their own data using a commercially available screening panel.

Target ClassTargetAssay TypeThis compound Kᵢ or IC₅₀ (nM) - HypotheticalPotential In Vitro Implication
Primary Targets Dopamine D₂Radioligand Binding< 10High affinity, antagonism can affect cell signaling pathways regulated by dopamine.
Serotonin 5-HT₂ₐRadioligand Binding< 20High affinity, antagonism can modulate downstream signaling cascades.
Key Off-Targets Adrenergic α₁Radioligand Binding50 - 200Moderate affinity, may lead to unexpected changes in calcium signaling or cell proliferation.
Histamine H₁Radioligand Binding100 - 500Moderate to low affinity, could influence inflammatory responses in certain cell types.
Muscarinic M₁Radioligand Binding> 1000Low affinity, significant effects on cholinergic signaling are less likely at therapeutic concentrations.
hERG Potassium ChannelPatch Clamp500 - 2000Moderate to low affinity, potential for effects on cell repolarization at higher concentrations.
Sirtuin 1 (SIRT1)Enzyme InhibitionTo be determinedPotential for modulation of cellular metabolism and stress responses.

Note: The Kᵢ and IC₅₀ values in this table are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally.

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific off-target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled competing ligand (for non-specific binding determination)

  • This compound stock solution

  • Assay buffer (specific to the target receptor)

  • 96-well microplates

  • Filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare dilutions: Create a series of dilutions of this compound in the assay buffer.

  • Assay setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration near its Kₔ), and either the assay buffer (for total binding), the unlabeled competing ligand (for non-specific binding), or a dilution of this compound.

  • Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.

  • Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT addition: Remove the medium containing this compound and add fresh medium containing MTT solution to each well.

  • Formazan formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data analysis: Normalize the absorbance values to the vehicle control (considered 100% viability) and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

hERG Potassium Channel Patch Clamp Assay

This protocol provides a high-level overview of a manual whole-cell patch-clamp assay to evaluate the inhibitory effect of this compound on the hERG channel, a critical off-target for cardiovascular safety assessment.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular and intracellular recording solutions

  • This compound stock solution

  • Patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell preparation: Plate the hERG-expressing cells on coverslips for recording.

  • Pipette preparation: Pull patch pipettes from borosilicate glass capillaries and fill with intracellular solution.

  • Whole-cell configuration: Obtain a gigaseal between the patch pipette and a single cell and then rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline recording: Record baseline hERG currents using a specific voltage protocol (e.g., a depolarizing step to elicit channel opening followed by a repolarizing step to measure the tail current).

  • Compound application: Perfuse the cell with the extracellular solution containing a known concentration of this compound and record the hERG currents again.

  • Washout: Perfuse the cell with the control extracellular solution to see if the effect of this compound is reversible.

  • Data analysis: Measure the amplitude of the hERG tail current before and after the application of this compound. Plot the percentage of current inhibition against the logarithm of the this compound concentration to determine the IC₅₀.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Off-Target Assessment cluster_0 Initial Screening cluster_1 Off-Target Profiling cluster_2 Data Analysis & Interpretation cluster_3 Minimization Strategy A Determine On-Target Activity (EC50) E Calculate Selectivity Index (CC50 / EC50) A->E B Determine Cytotoxicity (CC50) B->E C Radioligand Binding Assay Panel (e.g., 44 targets) F Identify Off-Target 'Hits' (Ki < 1 µM) C->F D hERG Patch Clamp Assay G Assess Cardiovascular Risk (hERG IC50) D->G E->F H Structure-Activity Relationship (SAR) Studies F->H G->H I Modify Chemical Structure to Reduce Off-Target Affinity H->I Signaling_Pathway Potential Off-Target Signaling Pathway (Adrenergic α1 Receptor) This compound This compound Adrenergic_Alpha1 Adrenergic α1 Receptor This compound->Adrenergic_Alpha1 Antagonism Gq Gq protein Adrenergic_Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Concentration Is the concentration within the expected therapeutic window? Start->Check_Concentration Check_Solvent Is the solvent concentration below the toxic threshold? Check_Concentration->Check_Solvent Yes Perform_Dose_Response Perform a full dose-response cytotoxicity assay. Check_Concentration->Perform_Dose_Response No Alternative_Assay Use an alternative cytotoxicity assay. Check_Solvent->Alternative_Assay Yes Reduce_Solvent Reduce solvent concentration or use a different solvent. Check_Solvent->Reduce_Solvent No Suspect_Off_Target Suspect off-target effect. Perform_Dose_Response->Suspect_Off_Target Alternative_Assay->Suspect_Off_Target Reduce_Solvent->Start

References

Best practices for storing and handling Timiperone powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Timiperone powder. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: this compound powder should be stored under controlled conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep the powder in a dry, dark place at 0-4°C. For long-term storage (months to years), the powder should be stored at -20°C. It is crucial to protect the powder from light and moisture.

Q2: What are the appropriate solvents for dissolving this compound powder?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is slightly soluble in water. For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended first step.

Q3: How stable is this compound in a DMSO stock solution?

Q4: Is this compound sensitive to light?

A4: Yes, as a butyrophenone derivative, this compound is expected to have some light sensitivity. It is recommended to store the powder and any solutions in amber vials or containers wrapped in foil to protect them from light exposure.

Q5: What is the expected shelf life of this compound powder?

A5: If stored correctly in a dry, dark environment at the recommended temperatures, this compound powder has a shelf life of over three years.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving properly in my chosen solvent.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility of this compound in that specific solvent.

  • Solution:

    • Use DMSO for initial dissolution: this compound is known to be soluble in DMSO. Prepare a high-concentration stock solution in DMSO first.

    • Gentle warming and sonication: If the powder is slow to dissolve, gentle warming of the solution (not exceeding 37°C) and brief sonication can aid in dissolution.

    • Check for precipitation: After creating a stock solution in an organic solvent like DMSO, be mindful of precipitation when diluting into an aqueous buffer. Ensure the final concentration of the organic solvent in your working solution is low enough to be compatible with your experimental system (typically <0.5% v/v for cell-based assays) and does not cause the compound to precipitate.

Issue 2: I am observing inconsistent results in my experiments using this compound.

  • Possible Cause 1: Degradation of the this compound stock solution.

  • Solution:

    • Prepare fresh solutions: The most reliable approach is to prepare fresh solutions from the powder for each experiment.

    • Proper storage of stock solutions: If you must use a stored stock solution, ensure it has been stored correctly (aliquoted, protected from light, at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

    • Perform a stability check: You can perform a simple stability check by comparing the biological activity or analytical profile (e.g., via HPLC) of your current stock solution to a freshly prepared one.

  • Possible Cause 2: Inaccurate concentration of the stock solution.

  • Solution:

    • Verify weighing and dilution calculations: Double-check all calculations used to prepare the stock and working solutions.

    • Use a calibrated balance: Ensure the analytical balance used for weighing the powder is properly calibrated.

    • Confirm complete dissolution: Make sure the powder is completely dissolved in the stock solution before making further dilutions.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValue/RecommendationSource(s)
Chemical Formula C₂₂H₂₄FN₃OS[3]
Molecular Weight 397.51 g/mol [3]
Appearance Solid powder
Short-Term Storage Dry, dark, 0-4°C
Long-Term Storage Dry, dark, -20°C
Shelf Life (Powder) > 3 years (if stored properly)
Solubility in DMSO ≥20 mg/mL (estimated based on analogous compounds)
Solubility in Water Slightly soluble
Stock Solution Storage Aliquot and store at -20°C or -80°C for up to 1 month

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 397.51 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound powder needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 397.51 g/mol x 1000 mg/g = 3.9751 mg

  • Weigh the powder: Accurately weigh approximately 3.98 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the powder: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage.

Protocol for a General Stability Study of this compound in DMSO

Objective: To assess the stability of this compound in a DMSO stock solution under different storage conditions.

Materials:

  • Freshly prepared 10 mM this compound in DMSO stock solution

  • Amber microcentrifuge tubes

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Incubator or designated storage at room temperature (e.g., 25°C)

  • HPLC system with a suitable column and detector (or other appropriate analytical method)

Procedure:

  • Prepare aliquots: Prepare multiple aliquots of the freshly made 10 mM this compound stock solution in amber microcentrifuge tubes.

  • Initial analysis (T=0): Immediately analyze a few aliquots using a validated analytical method (e.g., HPLC) to determine the initial concentration and purity of the this compound solution. This will serve as your baseline.

  • Storage: Store the remaining aliquots under the following conditions:

    • Room temperature (e.g., 25°C), protected from light.

    • Refrigerated (4°C), protected from light.

    • Frozen (-20°C), protected from light.

  • Time points for analysis: Analyze the aliquots from each storage condition at predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month, 3 months).

  • Analysis: At each time point, thaw one aliquot from each storage condition (if frozen) and analyze it using the same analytical method as the initial analysis.

  • Data evaluation: Compare the concentration and purity of this compound at each time point to the initial (T=0) values. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage powder This compound Powder weigh Accurately Weigh Powder powder->weigh dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot storage Store at -20°C / -80°C aliquot->storage dilute Dilute to Working Concentration in Aqueous Buffer storage->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound in experiments.

signaling_pathways This compound Mechanism of Action cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Timiperone_D2 This compound D2R D2 Receptor Timiperone_D2->D2R Antagonist Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Timiperone_5HT2A This compound HT2AR 5-HT2A Receptor Timiperone_5HT2A->HT2AR Antagonist Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC Activity DAG->PKC

Caption: this compound's antagonistic effects on D2 and 5-HT2A receptor pathways.

References

Preclinical Research Technical Support Center: Timiperone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical use of Timiperone, a butyrophenone antipsychotic. This guide focuses on vehicle selection, offering troubleshooting advice and frequently asked questions to ensure smooth and effective experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended vehicle for intraperitoneal (i.p.) administration of this compound in rodents?

A1: For intraperitoneal injections in rats, a formulation of this compound dissolved in physiological saline (0.9% NaCl) containing 2% Tween 80 has been successfully used for the similar butyrophenone, haloperidol, and is a recommended starting point for this compound.[1][2] Tween 80 acts as a surfactant to aid in the dissolution of the lipophilic compound in the aqueous saline solution.

Q2: My this compound solution is precipitating upon preparation or during the experiment. What can I do?

A2: Precipitation of poorly water-soluble drugs like this compound is a common issue. Here are several troubleshooting steps:

  • Increase Surfactant Concentration: If you are using a vehicle with Tween 80, consider cautiously increasing the concentration to improve solubility. However, be mindful that high concentrations of surfactants can have their own biological effects.

  • Utilize a Co-solvent System: For oral or intravenous routes, a co-solvent system can be effective. A common formulation for poorly soluble compounds involves a mixture of DMSO, PEG300, Tween 80, and saline.[3] A typical starting ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The drug should first be dissolved in DMSO before adding the other components sequentially.

  • Sonication: Gentle sonication can help to dissolve the compound and break up small agglomerates, leading to a more stable solution.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Ensure the pH of your vehicle is within a range that favors solubility. For many butyrophenones, a slightly acidic pH may be beneficial, but this needs to be determined empirically.

  • Prepare Fresh Solutions: Due to potential stability issues, it is always recommended to prepare this compound solutions fresh on the day of the experiment and to visually inspect for any precipitation before each administration.

Q3: What are suitable vehicles for oral gavage of this compound in rats?

A3: For oral gavage, a suspension of this compound in a vehicle such as 0.5% methylcellulose or a solution utilizing co-solvents can be considered. A formulation of 0.6% methylcellulose with 0.2% Tween 80 in water has been used for other oral preclinical studies and could be a suitable starting point.[4] For compounds with very poor solubility, a lipid-based formulation using vehicles like corn oil or sesame oil might enhance oral absorption, though these are not suitable for intravenous administration.[5]

Q4: Are there any known stability issues with this compound in solution?

  • Protect solutions from light by using amber vials or covering containers with foil.

  • Store stock solutions at appropriate temperatures, typically refrigerated (2-8 °C) for short-term storage. For longer-term storage, aliquoting and freezing at -20 °C or -80 °C may be necessary, but freeze-thaw stability should be assessed.

  • As mentioned, always prepare fresh dosing solutions on the day of use.

Q5: What are the key considerations when selecting a vehicle for intravenous (i.v.) administration?

A5: Intravenous administration requires the drug to be fully solubilized to prevent emboli. A common approach for poorly soluble drugs is to use a co-solvent system. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG400) has been shown to be effective for solubilizing a variety of poorly soluble compounds for intravenous preclinical screening in rats. It is crucial to ensure the final formulation is sterile and to administer it as a slow infusion to minimize potential vehicle-related side effects.

Quantitative Data on Vehicle Selection

Due to the limited publicly available data on the specific solubility of this compound, the following table provides a summary of recommended vehicle systems and typical concentration ranges based on formulations used for this compound's structural class (butyrophenones) and general practices for poorly water-soluble compounds in preclinical research.

Administration RouteVehicle CompositionTypical Concentration RangeNotes
Intraperitoneal (i.p.) 0.9% Saline with 2% Tween 801-2 mg/mLBased on successful formulations for haloperidol. Ensure thorough mixing to achieve a stable solution or fine suspension. Vehicle-only controls are essential to account for any effects of Tween 80.
Oral (p.o.) Gavage 0.5% - 1% Methylcellulose with 0.2% Tween 80 in water1-10 mg/mLA suspension can be used if a solution is not achievable at the desired concentration. Ensure uniform suspension before each administration. A slightly acidic pH might improve solubility for some butyrophenones.
Oral (p.o.) Gavage Co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)1-5 mg/mLThis approach aims for a solution and may improve oral bioavailability. The order of addition of solvents is critical. The final concentration of DMSO should be kept as low as possible.
Intravenous (i.v.) Co-solvent system (e.g., 20% DMA, 40% PG, 40% PEG400)1-3 mg/mLRequires complete solubilization. The formulation should be administered as a slow infusion. This vehicle has been shown to have minimal cardiovascular effects in rats. Vehicle toxicity should always be evaluated in preliminary studies.
Intravenous (i.v.) 10% DMSO in 90% PEG4001-3 mg/mLA simpler co-solvent system that may be effective. The final solution may need to be diluted with saline or PBS before administration. The potential for DMSO to cause hemolysis or other toxicities at higher concentrations should be considered.

Experimental Protocols

Haloperidol-Induced Catalepsy Test in Rats (Adapted for this compound)

This protocol is a standard method for assessing the cataleptic effects of antipsychotic drugs, which is indicative of their potential to induce extrapyramidal side effects.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Allow at least one week of acclimatization before the experiment.

2. Drug Preparation:

  • Prepare this compound in a suitable vehicle (e.g., 0.9% saline with 2% Tween 80 for i.p. administration).

  • Prepare a vehicle-only solution for the control group.

  • Dose selection should be based on preliminary dose-ranging studies. For butyrophenones like haloperidol, doses in the range of 1-2 mg/kg (i.p.) are typically used to induce catalepsy.

3. Experimental Procedure:

  • Divide animals into groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Administer the respective treatments intraperitoneally (i.p.) in a volume of 1 mL/kg.

  • At predetermined time points after injection (e.g., 15, 30, 45, 60, 75, 90, 105, and 120 minutes), assess for catalepsy using the bar test.

  • Bar Test:

    • Gently place the rat’s forepaws on a horizontal bar raised approximately 9 cm from the surface.

    • Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.

4. Data Analysis:

  • Record the descent latency for each animal at each time point.

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control over time.

Visualizations

Preclinical_Antipsychotic_Workflow cluster_0 Drug Formulation cluster_1 In Vivo Efficacy Testing cluster_2 Side Effect Profiling cluster_3 Pharmacokinetics Formulation Vehicle Selection & Solubility/Stability Testing Behavioral_Tests Behavioral Models (e.g., Amphetamine-induced hyperlocomotion, Prepulse Inhibition) Formulation->Behavioral_Tests Administer Drug Catalepsy Catalepsy Test (Bar Test) Behavioral_Tests->Catalepsy Assess Efficacy & Side Effects PK_Study Pharmacokinetic Studies (Blood/Brain Concentration) Catalepsy->PK_Study Correlate with Exposure

Preclinical workflow for antipsychotic drug evaluation.

D2_Receptor_Signaling cluster_G_protein G-protein Dependent Pathway cluster_beta_arrestin G-protein Independent Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist G_alpha_io Gαi/o D2R->G_alpha_io Activates beta_arrestin β-Arrestin 2 D2R->beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_alpha_io->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreases Activation Akt Akt beta_arrestin->Akt Inactivates GSK3 GSK-3 Akt->GSK3 Inhibition of GSK-3 is relieved

This compound's antagonism of Dopamine D2 receptor signaling pathways.

References

Technical Support Center: Mitigating Timiperone-Induced Artifacts in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts when assessing cell viability in the presence of Timiperone. Given the chemical properties of this compound, a butyrophenone antipsychotic, interference with common cell viability assays is a possibility that requires careful consideration and control.

Frequently Asked questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

A1: this compound is a typical antipsychotic of the butyrophenone class, acting as an antagonist for dopamine D2 and serotonin 5-HT2A receptors.[1] Its chemical structure, which includes a thiourea group, presents a potential for interference in cell viability assays. Compounds with thiol or other reducing groups can directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin, leading to a false-positive signal that suggests higher cell viability than is actually present.[2] Additionally, some butyrophenones are known to exhibit fluorescent properties, which could interfere with fluorescence-based assays.

Q2: My results show an unexpected increase in viability at high concentrations of this compound in an MTT assay. What could be the cause?

A2: This is a strong indication of assay artifact. The most likely cause is the direct chemical reduction of the MTT reagent by this compound, independent of cellular metabolic activity. At higher concentrations, the chemical reducing potential of the compound can overwhelm the biological signal. To confirm this, it is essential to run a cell-free control experiment.

Q3: How can I perform a cell-free control to test for direct assay interference?

A3: A cell-free control involves incubating this compound at the same concentrations used in your experiment with the assay reagent in the cell culture medium, but without cells. If you observe a colorimetric or fluorescent signal that increases with the concentration of this compound, this confirms direct interference.

Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?

A4: Yes, several alternative assays are recommended. ATP-based luminescent assays, such as the CellTiter-Glo® assay, are generally less susceptible to interference from colored or fluorescent compounds.[3][4] Another robust alternative is the Sulforhodamine B (SRB) assay, which is a colorimetric assay that measures total protein content and is not dependent on cellular metabolism.[5]

Q5: Besides direct chemical interference, how else could this compound affect my cell viability results?

A5: this compound's pharmacological activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist can have genuine biological effects on cell proliferation and viability. For instance, D2 receptor signaling can modulate the Wnt/β-catenin pathway, which is crucial for cell proliferation. Similarly, 5-HT2A receptor activation has been shown to enhance cell viability and affect cell cycle progression in certain cell types. Therefore, it is crucial to distinguish between a true biological effect and a direct assay artifact.

Troubleshooting Guides

This section provides a structured approach to identifying and mitigating potential artifacts when using this compound in various cell viability assays.

Issue 1: Suspected Direct Interference with Tetrazolium-Based Assays (MTT, XTT, WST-1)
  • Symptom: A dose-dependent increase in signal in cell-free controls, or an anomalous U-shaped dose-response curve in cellular assays.

  • Troubleshooting Workflow:

    • Perform Cell-Free Control: As detailed in the experimental protocols, incubate this compound with the tetrazolium reagent in media without cells.

    • Quantify Interference: Measure the absorbance and plot it against the this compound concentration. This will give you the magnitude of the interference.

    • Data Correction (with caution): You can attempt to correct your cellular data by subtracting the absorbance values from the cell-free controls for each corresponding concentration. However, this may not be entirely accurate due to potential interactions between the compound and cellular components.

    • Switch to an Alternative Assay: The most reliable solution is to switch to a non-tetrazolium-based assay like the CellTiter-Glo® (luminescence) or SRB (colorimetric, protein-based) assay.

Issue 2: Potential Interference with Fluorescence-Based Assays (e.g., Resazurin, Calcein AM)
  • Symptom: High background fluorescence or unexpected changes in fluorescence intensity that do not correlate with expected cytotoxicity.

  • Troubleshooting Workflow:

    • Measure Intrinsic Fluorescence: In a cell-free setup, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay.

    • Assess Quenching or Enhancement: In a cell-free system with a known amount of the fluorescent product (e.g., resorufin), add this compound to see if it quenches or enhances the signal.

    • Consider Alternative Assays: If significant interference is detected, switch to a luminescence-based or colorimetric assay like CellTiter-Glo® or SRB.

Issue 3: Distinguishing Biological Effects from Assay Artifacts
  • Symptom: A consistent, dose-dependent change in cell viability that you want to confirm is a true biological response.

  • Troubleshooting Workflow:

    • Correlate with Other Endpoints: Measure other cellular markers of proliferation or apoptosis (e.g., Ki-67 staining, caspase activity assays, cell cycle analysis by flow cytometry) to see if they correlate with your viability data.

    • Consider the Mechanism of Action: Relate your findings to the known pharmacology of this compound. For example, if you are using a cell line known to express D2 or 5-HT2A receptors, the observed effects on proliferation may be linked to these pathways.

Data Presentation

The following tables summarize hypothetical data to illustrate potential this compound-induced artifacts and the utility of alternative assays.

Table 1: Hypothetical Data from MTT Assay Showing Interference

This compound (µM)Absorbance (570 nm) - With CellsAbsorbance (570 nm) - Cell-Free ControlCorrected Absorbance% Viability (Corrected)
0 (Vehicle)1.020.050.97100%
10.950.080.8790%
100.780.150.6365%
500.650.300.3536%
1000.800.550.2526%

Note: This is illustrative data. The "Corrected Absorbance" shows a more plausible dose-response, but the high interference at 100 µM makes the data unreliable.

Table 2: Hypothetical Comparative Data from Different Viability Assays

This compound (µM)% Viability (MTT Assay - Corrected)% Viability (CellTiter-Glo® Assay)% Viability (SRB Assay)
0 (Vehicle)100%100%100%
190%92%95%
1065%70%68%
5036%40%38%
10026% (unreliable)22%25%

Note: This illustrative data shows how CellTiter-Glo® and SRB assays can provide more reliable data at high concentrations where MTT interference is significant.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay
  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., 0.1% DMSO).

  • Add MTT reagent to each well at the final concentration used in your cellular assay.

  • Incubate the plate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.

  • Add solubilization buffer (e.g., DMSO or SDS in HCl) and mix thoroughly.

  • Read the absorbance at 570 nm.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

  • Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a luminometer.

Protocol 3: Sulforhodamine B (SRB) Assay
  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired duration.

  • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow to air dry.

  • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).

  • Read the absorbance at 510 nm.

Mandatory Visualization

Troubleshooting_Workflow Start Start: Unexpected Cell Viability Results with this compound AssayType What type of assay are you using? Start->AssayType Tetrazolium Tetrazolium-Based (MTT, XTT, WST-1) AssayType->Tetrazolium Fluorescence Fluorescence-Based (Resazurin, Calcein AM) AssayType->Fluorescence Luminescence Luminescence-Based (e.g., CellTiter-Glo) AssayType->Luminescence CellFree_Tet Perform Cell-Free Control: Incubate this compound with reagent (no cells) Tetrazolium->CellFree_Tet CellFree_Fluor Measure intrinsic fluorescence of This compound at assay wavelengths Fluorescence->CellFree_Fluor Troubleshoot_Lum Review protocol for sources of error: - Reagent preparation/storage - Plate type (use opaque white) - Temperature equilibration Luminescence->Troubleshoot_Lum Interference_Tet Signal increases with This compound concentration? CellFree_Tet->Interference_Tet NoInterference_Tet No significant signal in cell-free control Interference_Tet->NoInterference_Tet No Interference_Yes_Tet Direct Interference Confirmed Interference_Tet->Interference_Yes_Tet Yes BiologicalEffect_Tet Observed effect is likely biological. Confirm with orthogonal assays. NoInterference_Tet->BiologicalEffect_Tet SwitchAssay_Tet Switch to Alternative Assay: ATP-Based (CellTiter-Glo®) or SRB Assay Interference_Yes_Tet->SwitchAssay_Tet Interference_Fluor Is intrinsic fluorescence significant? CellFree_Fluor->Interference_Fluor NoInterference_Fluor No significant intrinsic fluorescence Interference_Fluor->NoInterference_Fluor No Interference_Yes_Fluor Interference Likely Interference_Fluor->Interference_Yes_Fluor Yes BiologicalEffect_Fluor Observed effect may be biological. Check for quenching/enhancement. NoInterference_Fluor->BiologicalEffect_Fluor SwitchAssay_Fluor Switch to Alternative Assay: ATP-Based (CellTiter-Glo®) or SRB Assay Interference_Yes_Fluor->SwitchAssay_Fluor BiologicalEffect_Lum Results likely reflect biological activity. Confirm with orthogonal assays. Troubleshoot_Lum->BiologicalEffect_Lum Signaling_Pathways cluster_0 This compound's Mechanism of Action cluster_1 Potential Downstream Effects on Cell Viability This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist Wnt_Pathway Wnt/β-catenin Pathway D2R->Wnt_Pathway Modulates MEK_ERK_Pathway MEK-ERK1/2 Pathway HT2AR->MEK_ERK_Pathway Activates JAK_STAT_Pathway JAK2-STAT3 Pathway HT2AR->JAK_STAT_Pathway Activates Cell_Proliferation Cell Proliferation & Viability Wnt_Pathway->Cell_Proliferation MEK_ERK_Pathway->Cell_Proliferation JAK_STAT_Pathway->Cell_Proliferation

References

Timiperone Behavioral Studies: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential inconsistencies in behavioral studies involving Timiperone. By understanding the pharmacological nuances of this compound and the various factors that can influence experimental outcomes, researchers can design more robust studies and interpret their results with greater confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a typical antipsychotic of the butyrophenone class, primarily used for the treatment of schizophrenia in Japan.[1][2] Its main mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual-receptor blockade is believed to contribute to its antipsychotic effects.

Q2: Why are there inconsistencies observed in the behavioral effects of this compound?

Inconsistencies in the behavioral effects of this compound can arise from a multitude of factors, including but not limited to:

  • Dose-Response Relationships: The behavioral effects of this compound can vary significantly with the dose administered. Low doses may not produce a discernible effect, while high doses might lead to confounding motor deficits.[3] The dose-response curve for a particular behavior may also be U-shaped or biphasic.

  • Pharmacokinetics and Metabolism: this compound's absorption, distribution, metabolism, and excretion can differ between species and even between individuals within the same species. These pharmacokinetic variabilities can lead to different effective concentrations of the drug at the target receptors, resulting in varied behavioral outcomes.

  • Experimental Protocol Differences: Minor variations in experimental protocols, such as the apparatus used, the timing of drug administration and behavioral testing, and the specific parameters measured, can significantly impact the results.

  • Animal Strain and Sex: Different strains and sexes of laboratory animals can exhibit varied sensitivities to pharmacological agents due to genetic and hormonal differences.

  • Baseline Behavioral Differences: The baseline level of a particular behavior in an animal can influence the observed effect of a drug. For example, a drug's effect on locomotor activity may be more pronounced in animals with high baseline activity.

Q3: Is this compound effective for both positive and negative symptoms of schizophrenia?

While this compound is considered effective for the positive symptoms of schizophrenia, such as hallucinations and delusions, its efficacy for negative symptoms (e.g., apathy, social withdrawal) appears to be more variable and is a potential source of inconsistent findings in clinical studies. Some studies suggest a benefit for negative symptoms, while others indicate it may be less effective than other antipsychotics in this domain.

Troubleshooting Guide for Inconsistent Results

This guide addresses specific issues researchers may encounter during behavioral experiments with this compound.

Issue 1: Variable Effects on Locomotor Activity

Question: My study on the effect of this compound on spontaneous locomotor activity in mice is yielding inconsistent results. Sometimes I observe a decrease in activity, and other times there is no significant effect. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Dose Selection:

    • Problem: The dose of this compound may be on the threshold of its effective range for locomotor suppression. Small, unintended variations in dose preparation or administration could push the effective dose above or below this threshold.

    • Solution: Conduct a thorough dose-response study to identify a dose that produces a consistent and robust effect. Ensure meticulous accuracy in dose preparation and administration.

  • Time Course of Drug Action:

    • Problem: The timing of the locomotor activity test relative to this compound administration may not be optimal. The peak effect of the drug may not coincide with the testing window.

    • Solution: Perform a time-course study to determine the time to peak effect of this compound on locomotor activity in your specific animal model and adjust your experimental timeline accordingly.

  • Habituation to the Test Environment:

    • Problem: Insufficient habituation of the animals to the testing arena can lead to high baseline locomotor activity due to novelty-induced exploration. This can mask the suppressive effects of this compound.

    • Solution: Ensure a consistent and adequate habituation period for all animals before drug administration and testing.

  • Environmental Factors:

    • Problem: Minor changes in the testing environment (e.g., lighting, noise) can affect locomotor activity and interact with the drug's effects.

    • Solution: Standardize the testing environment completely. Control for lighting conditions, ambient noise, and time of day for testing.

Issue 2: Inconsistent Induction of Catalepsy

Question: I am trying to induce catalepsy in rats with this compound, but the cataleptic state is not consistently observed, or the duration is highly variable. Why might this be happening?

Possible Causes and Troubleshooting Steps:

  • Method of Catalepsy Measurement:

    • Problem: The method used to measure catalepsy (e.g., bar test, grid test) and the specific parameters recorded (e.g., latency to remove one paw vs. both paws) can influence the results.

    • Solution: Choose a standardized and well-validated method for measuring catalepsy and apply it consistently across all animals. Clearly define the endpoint for the cataleptic state.

  • Dose and Route of Administration:

    • Problem: The dose of this compound may be insufficient to reliably induce catalepsy. The route of administration (e.g., intraperitoneal vs. subcutaneous) can also affect the onset and duration of the cataleptic state.

    • Solution: Consult the literature for effective cataleptogenic doses of this compound in your chosen animal model and route of administration. Consider performing a dose-response study to confirm the optimal dose.

  • Animal Strain and Handling:

    • Problem: Different rat strains can have varying sensitivities to the cataleptic effects of antipsychotics. Excessive handling or stress before the test can also interfere with the expression of catalepsy.

    • Solution: Use a consistent rat strain known to be sensitive to neuroleptic-induced catalepsy. Handle the animals gently and consistently to minimize stress.

Issue 3: Variable Performance in the Conditioned Avoidance Response (CAR) Task

Question: In our CAR paradigm, this compound sometimes impairs avoidance responding as expected, but in other experiments, the effect is weak or absent. What factors could contribute to this variability?

Possible Causes and Troubleshooting Steps:

  • Training and Baseline Performance:

    • Problem: If animals are not trained to a stable and consistent baseline of avoidance responding, the effects of this compound will be difficult to interpret. Over-training can also make it harder to observe a drug-induced deficit.

    • Solution: Ensure all animals reach a clear and stable criterion of avoidance performance before starting drug testing. Avoid over-training.

  • Stimulus Salience:

    • Problem: The intensity or salience of the conditioned stimulus (CS) and unconditioned stimulus (US) can influence the disruptive effects of antipsychotics on avoidance.

    • Solution: Standardize the intensity and duration of the CS and US. Ensure they are salient enough to support robust learning but not so intense as to create a ceiling effect.

  • Distinguishing Between Sedation and Specific Antipsychotic Effects:

    • Problem: At higher doses, this compound may cause sedation or motor impairment, which can be confounded with a specific effect on conditioned avoidance.

    • Solution: Include control measures to assess motor function and sedation independently (e.g., open field test, rotarod). A true antipsychotic-like effect in the CAR task is characterized by a disruption of the avoidance response without a significant impairment of the escape response.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of this compound and Other Antipsychotics

AntipsychoticDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compound Data not consistently reported, but noted to have higher affinity than HaloperidolData not consistently reported, but noted to have higher affinity than Haloperidol
Haloperidol1.234
Risperidone3.10.16
Olanzapine114
Clozapine12513

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are for comparative purposes.

Table 2: Effective Doses (ED50) of this compound in Preclinical Behavioral Tests

Behavioral TestAnimal ModelED50 (mg/kg)Route of AdministrationReference
Inhibition of Apomorphine-induced StereotypyRats0.04s.c.Yamasaki et al., 1981
Inhibition of Conditioned Avoidance ResponseRats0.07p.o.Yamasaki et al., 1981
Induction of CatalepsyRats0.5p.o.Yamasaki et al., 1981

Experimental Protocols

Catalepsy Bar Test in Rats

Objective: To assess the degree of motor rigidity (catalepsy) induced by this compound.

Materials:

  • Horizontal bar (approximately 1 cm in diameter) elevated 9-10 cm above a flat surface.

  • Stopwatch.

  • Test animals (rats).

  • This compound solution and vehicle control.

Procedure:

  • Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral gavage).

  • At a predetermined time point after administration (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the horizontal bar.

  • Start the stopwatch immediately.

  • Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the descent latency.

  • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.

  • Repeat the test at multiple time points to assess the time course of the cataleptic effect.

Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to disrupt a learned avoidance response.

Materials:

  • Two-way shuttle box with a grid floor capable of delivering a mild electric footshock.

  • A conditioned stimulus (CS) generator (e.g., a light or a tone).

  • An unconditioned stimulus (US) generator (a shocker).

  • Control and data acquisition software.

  • Test animals (rats).

  • This compound solution and vehicle control.

Procedure:

  • Acquisition/Training Phase:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a 10-second tone).

    • Following the CS, deliver the US (e.g., a 0.5 mA footshock for 5 seconds).

    • The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat moves after the shock has started, it is recorded as an escape response.

    • Repeat this trial multiple times with an inter-trial interval (e.g., 60 seconds) until the rat reaches a stable criterion of avoidance (e.g., >80% avoidance for two consecutive days).

  • Drug Testing Phase:

    • Once the animals have reached the stable performance criterion, administer this compound or vehicle.

    • At a predetermined time after administration, place the rat in the shuttle box and begin the CAR session.

    • Record the number of avoidance responses, escape responses, and failures to escape.

    • A selective suppression of avoidance responses without a significant effect on escape responses is indicative of an antipsychotic-like effect.

Mandatory Visualizations

Timiperone_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Antipsychotic_Effects Antipsychotic Effects (Reduction of Positive Symptoms) PKA->Antipsychotic_Effects Modulates Neuronal Activity IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3->Antipsychotic_Effects Increases intracellular Ca2+ PKC PKC DAG->PKC Activates PKC->Antipsychotic_Effects Modulates Neuronal Activity

Caption: Simplified signaling pathway of this compound's antagonism at D2 and 5-HT2A receptors.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Test Environment Animal_Acclimation->Habituation Drug_Admin This compound/Vehicle Administration Habituation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Locomotor, Catalepsy, CAR) Drug_Admin->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation

Caption: General experimental workflow for a this compound behavioral study.

References

Technical Support Center: Refinement of Timiperone Administration to Reduce Animal Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of Timiperone in animal models. The focus is on refining procedures to minimize animal stress, thereby enhancing animal welfare and the reliability of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a typical antipsychotic drug belonging to the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3] This dual action helps to alleviate symptoms associated with psychosis. In animal models, it is used to study antipsychotic effects and potential side effects.

Q2: What are the common administration routes for this compound in animal studies?

A2: The most common routes of administration for this compound in animal studies are oral (p.o.) and intravenous (i.v.).[4][5] The choice of route depends on the experimental objectives, such as studying oral bioavailability versus direct systemic effects.

Q3: Why is it critical to refine administration techniques to reduce animal stress?

A3: Refining administration techniques is crucial for both ethical and scientific reasons. Physical restraint, a common component of many administration procedures, is a significant physiological and psychological stressor for animals. Stress can lead to altered physiological responses, including changes in heart rate, body temperature, and corticosterone levels, which can confound experimental results and increase data variability. Minimizing stress through refined techniques improves animal welfare and the quality and reproducibility of scientific data.

Q4: What are the main alternatives to traditional oral gavage for this compound administration?

A4: To avoid the stress associated with restraint and gavage, voluntary oral administration is a highly effective refinement. This involves incorporating this compound into a palatable vehicle that the animals will willingly consume. Successful vehicles include sweetened jellies, jams, or condensed milk. This method eliminates the need for restraint and has been shown to be significantly less stressful than oral gavage.

Q5: How can intravenous injections be refined to minimize stress?

A5: Intravenous injections, typically via the tail vein in rodents, can be refined through several methods. Acclimatizing the animals to the handling and procedure is paramount. Warming the tail using a heat lamp or warm water helps to dilate the veins, making the injection easier and reducing the number of attempts required. Using appropriate and sharp needles (e.g., 27-30 gauge for mice) also minimizes discomfort. Alternatives to tail vein injection, such as saphenous vein or retro-orbital sinus injections (the latter performed under anesthesia), can also be considered to reduce stress.

Troubleshooting Guides

Oral Administration
Issue Potential Cause Troubleshooting Solution
Animal resists oral gavage. Stress and aversion to restraint and the procedure.- Habituate the animal: Handle the animal and sham dose with the gavage tube for several days before the experiment. - Refine gavage technique: Use flexible plastic feeding tubes instead of rigid metal ones to reduce the risk of esophageal injury. "Sugar-coat" the tip of the gavage needle with a sweet solution to encourage swallowing. - Switch to voluntary administration: Incorporate this compound into a palatable jelly or other treat.
Inconsistent dosing with voluntary administration. Animal does not consume the entire dose. Palatability issues with the vehicle or drug.- Training: Train the animals to consume the vehicle without the drug first. - Vehicle selection: Experiment with different palatable vehicles (e.g., various jelly flavors, condensed milk) to find one the animals prefer. - Dose calculation: For jelly-based methods, calculate the precise amount of jelly each animal needs based on its body weight and the drug concentration in the jelly.
Precipitation of this compound in the vehicle. Poor solubility of this compound in the chosen aqueous vehicle.- Formulation adjustment: this compound is poorly soluble in water. Use appropriate co-solvents or suspending agents. Common vehicles for poorly soluble compounds include solutions containing DMSO, PEG 400, or Cremophor. - pH adjustment: The solubility of butyrophenones can be pH-dependent. Investigate if adjusting the pH of the vehicle improves solubility.
Intravenous Administration
Issue Potential Cause Troubleshooting Solution
Difficulty visualizing or accessing the tail vein. Vasoconstriction due to stress or cold. Small vein size.- Warming: Warm the animal's tail using a heat lamp (at a safe distance) or by immersing it in warm water (30-35°C) for 1-2 minutes to induce vasodilation. - Proper restraint: Use a well-designed restrainer that is the correct size for the animal to prevent excessive movement without causing distress.
Extravasation of the drug (swelling at the injection site). Needle has slipped out of the vein or perforated it.- Technique refinement: Ensure the needle is inserted at a shallow angle, parallel to the vein. Inject a small test volume first to confirm correct placement. If resistance is felt or a bleb forms, stop immediately. - Restart the procedure: If extravasation occurs, remove the needle and apply gentle pressure. Attempt the injection at a more proximal site (closer to the body).
Precipitation of this compound upon injection. The formulation is not compatible with blood.- Formulation optimization: The formulation must be compatible with blood plasma to prevent embolism. Test the formulation by diluting it with control plasma in vitro to check for precipitation. - Vehicle selection: For intravenous administration of poorly soluble drugs, consider using solubilizing agents like cyclodextrins or formulating as a nanosuspension. The acceptable pH range for IV injections is generally between 2 and 11, but aiming for a pH closer to physiological pH (around 7.4) is ideal to minimize irritation.
Animal shows signs of distress (vocalization, struggling). Pain, fear, and stress from restraint and the needle prick.- Habituation and training: Handle the animals regularly and habituate them to the restraint device and the presence of the researcher. - Use of local anesthetics: Application of a topical local anesthetic cream (e.g., EMLA cream) to the injection site prior to the procedure can reduce pain. - Consider anesthesia: For particularly stressful procedures or sensitive animals, performing the injection under light isoflurane anesthesia can be a refinement. However, one study found that isoflurane anesthesia did not significantly reduce corticosterone levels compared to restraint alone for tail-vein injections.

Data on Stress Markers

Refining administration techniques leads to a quantifiable reduction in stress markers. The following table summarizes data from a study comparing voluntary pill administration to oral gavage in mice.

Stress Marker Oral Gavage Voluntary Pill Administration Reference
Mean Arterial Pressure Significant and sustained increase for up to 5 hours.Modest increase only in the first hour, returning to normal within 2 hours.
Heart Rate Significant increase 2-5 hours post-dosing.Significant reduction in heart rate.
Fecal Corticosterone Metabolites Significantly increased, indicating a systemic stress response.No significant effect.

Studies on different injection and restraint methods also show a clear impact on stress physiology.

Stress Marker Restraint Method Result Reference
Plasma Corticosterone Restraint vs. Non-restraint (IP injection)Lower corticosterone levels in the non-restrained group.
Heart Rate Restraint by hand vs. Perspex restrainer vs. Lift by tailHeart rate increases with all forms of restraint, with restraint by hand showing a slightly lower peak.
Salivary Corticosterone Restraint vs. No restraintRestraint significantly increases salivary corticosterone levels.

Experimental Protocols

Protocol 1: Voluntary Oral Administration of this compound in a Palatable Jelly

This protocol is adapted from methods for the voluntary oral administration of drugs in mice and is a refinement to reduce the stress associated with oral gavage.

Materials:

  • This compound powder

  • Gelatin

  • Sweetener (e.g., sucrose or an artificial sweetener)

  • Flavoring (e.g., strawberry)

  • Distilled water

  • Small weighing dishes or a 24-well plate

  • Micro spatula

Procedure:

  • Jelly Preparation:

    • Prepare a sweetened and flavored gelatin solution according to standard recipes. The final concentration of gelatin and sweetener may need to be optimized for palatability.

  • This compound Incorporation:

    • Calculate the total amount of this compound needed for the entire batch of jelly based on the desired dose (mg/kg) and the number of animals.

    • Dissolve or suspend the calculated amount of this compound powder into the warm gelatin solution. Ensure thorough mixing for homogenous distribution.

  • Dose Aliquoting:

    • Pour the this compound-containing jelly into a 24-well plate or individual molds to set.

    • Once set, calculate the weight of jelly corresponding to a single dose for an average-sized animal.

  • Animal Training (Habituation):

    • For 3-5 days prior to the experiment, offer the animals a small piece of the plain (drug-free) jelly at the same time each day. This trains the animals to readily accept the treat.

  • Dosing:

    • On the day of the experiment, weigh each animal.

    • Provide each animal with the pre-calculated weight of the this compound-containing jelly.

    • Observe the animals to ensure they consume the entire dose.

Protocol 2: Refined Intravenous (Tail Vein) Injection in Mice

This protocol incorporates best practices to minimize stress during tail vein injections.

Materials:

  • This compound solution formulated for intravenous administration

  • Appropriately sized mouse restrainer

  • Heat source (e.g., heat lamp)

  • Sterile syringes (1 ml) with fine-gauge needles (27-30 G)

  • 70% ethanol swabs

  • Gauze

Procedure:

  • Animal Habituation:

    • For several days leading up to the injection, handle the mice and place them in the restrainer for short periods without performing any procedure. This reduces the novelty and stress of restraint.

  • Preparation:

    • Prepare the this compound solution, ensuring it is sterile and free of particulates.

    • Load the syringes with the correct volume for each mouse.

  • Vasodilation:

    • Place the mouse in its home cage under a heat lamp (at a safe distance of at least 12 inches) for no more than three minutes, or warm the tail by immersing it in warm water (30-35°C) for 1-2 minutes. This dilates the lateral tail veins, making them easier to visualize and access.

  • Restraint:

    • Gently guide the mouse into the restrainer. Ensure the restrainer is the correct size to prevent injury but securely hold the animal.

  • Injection:

    • Wipe the tail gently with a 70% ethanol swab.

    • Visualize one of the lateral tail veins.

    • Insert the needle, bevel up, at a shallow angle (~20-30 degrees) into the vein.

    • A successful entry may be confirmed by a small "flash" of blood in the needle hub.

    • Inject the solution slowly and steadily. If there is any resistance or swelling, stop immediately.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Visualizations

G cluster_oral Oral Administration Workflow start_oral Start: Oral Dosing choose_method Choose Method start_oral->choose_method gavage Oral Gavage choose_method->gavage Traditional voluntary Voluntary Consumption choose_method->voluntary Refined refine_gavage Refine Gavage: - Flexible Tube - Habituation - 'Sugar Coat' Tip gavage->refine_gavage administer_gavage Administer Gavage gavage->administer_gavage prepare_treat Prepare Palatable Treat: - Jelly - Jam - Condensed Milk voluntary->prepare_treat administer_voluntary Administer Treat prepare_treat->administer_voluntary end_oral End: Dosing Complete administer_gavage->end_oral administer_voluntary->end_oral

Caption: Workflow for refined oral administration of this compound.

G cluster_iv Refined IV Injection Workflow start_iv Start: IV Dosing habituation Habituation to Handling & Restraint start_iv->habituation vasodilation Tail Warming (Vasodilation) habituation->vasodilation restraint Gentle Restraint vasodilation->restraint injection Inject into Lateral Tail Vein (27-30G needle) restraint->injection monitoring Monitor Animal injection->monitoring end_iv End: Dosing Complete monitoring->end_iv

Caption: Workflow for refined intravenous injection of this compound.

G This compound This compound Antagonism Antagonism This compound->Antagonism D2R Dopamine D2 Receptor Mesolimbic Mesolimbic Pathway (↓ Dopamine Activity) D2R->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Dopamine Blockade) D2R->Nigrostriatal HT2AR Serotonin 5-HT2A Receptor Antagonism->D2R Antagonism->HT2AR Therapeutic Alleviation of Positive Symptoms Mesolimbic->Therapeutic SideEffect Potential for Extrapyramidal Side Effects Nigrostriatal->SideEffect

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Validation & Comparative

A Comparative Analysis of Timiperone and Haloperidol on Dopamine Release: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the effects of timiperone and haloperidol on dopamine release. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key pathways to facilitate a deeper understanding of these two butyrophenone antipsychotics.

This compound and haloperidol are both potent antipsychotic drugs that belong to the butyrophenone class. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1] This blockade is central to their therapeutic effects in treating psychosis, as an overactive dopaminergic system is strongly implicated in the positive symptoms of schizophrenia.[1] While both drugs share this core mechanism, differences in their receptor affinity and pharmacological profiles can lead to variations in their effects on dopamine neurotransmission.

This guide delves into the experimental data detailing how these compounds modulate dopamine release, a critical factor in their efficacy and side-effect profiles.

Quantitative Data on Dopamine Release and Receptor Affinity

The following tables summarize the key quantitative findings from preclinical studies on this compound and haloperidol.

Table 1: Comparative Dopamine D2 Receptor Affinity

CompoundReceptor Affinity (Ki, nM)Relative Affinity to Haloperidol
This compound Lower Ki (Higher Affinity)~5 times greater
Haloperidol Higher Ki (Lower Affinity)-

Note: A lower Ki value indicates a higher binding affinity for the receptor.

Table 2: Effects of Haloperidol on Extracellular Dopamine and Metabolites (In Vivo Microdialysis in Rats)

Brain RegionTreatment% Change in Extracellular Dopamine% Change in DOPAC% Change in HVA
Striatum Acute Haloperidol (0.5 mg/kg, IP)IncreasedIncreasedIncreased
Chronic HaloperidolDecreased TurnoverDecreasedDecreased
Nucleus Accumbens Acute Haloperidol (0.5 mg/kg, IP)IncreasedIncreasedIncreased
Chronic HaloperidolNo significant change in basal levelsNo significant changeNo significant change
Prefrontal Cortex Acute Haloperidol (0.5 mg/kg, IP)IncreasedIncreasedIncreased
Chronic HaloperidolDecreased basal levelsDecreasedDecreased

DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are metabolites of dopamine, and their levels are often used as an index of dopamine turnover.

Inference on this compound's Effect on Dopamine Release:

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and future research.

In Vivo Microdialysis for the Measurement of Extracellular Dopamine

This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.

1. Animal Preparation and Surgery:

  • Male Sprague-Dawley rats are typically used.

  • Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens).

  • The cannula is secured to the skull with dental cement.

  • Animals are allowed a recovery period of several days.

2. Microdialysis Probe Insertion and Perfusion:

  • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).

3. Sample Collection and Analysis:

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

  • The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

4. Data Analysis:

  • The data is typically expressed as a percentage of the baseline concentrations of dopamine and its metabolites before drug administration.

Receptor Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

1. Tissue Preparation:

  • Brain tissue from the region of interest (e.g., striatum, rich in D2 receptors) is dissected and homogenized.

  • The homogenate is centrifuged to isolate the cell membranes containing the receptors.

2. Binding Experiment:

  • The membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors).

  • Increasing concentrations of the unlabeled drug (this compound or haloperidol) are added to compete with the radiolabeled ligand for binding to the receptor.

3. Measurement and Analysis:

  • The amount of radioactivity bound to the membranes is measured.

  • The data is used to calculate the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is then used to determine the binding affinity (Ki) of the drug for the receptor.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Dopamine_in_Cleft Dopamine Dopamine_Autoreceptor D2 Autoreceptor Dopamine_Autoreceptor->Vesicle Inhibits Release D2_Receptor D2 Receptor Signaling_Cascade Intracellular Signaling D2_Receptor->Signaling_Cascade Activates Dopamine_in_Cleft->Dopamine_Autoreceptor Dopamine_in_Cleft->D2_Receptor DAT Dopamine Transporter (DAT) Dopamine_in_Cleft->DAT Reuptake DAT->Dopamine Timiperone_Haloperidol This compound / Haloperidol Timiperone_Haloperidol->Dopamine_Autoreceptor Antagonist Timiperone_Haloperidol->D2_Receptor Antagonist

Caption: Dopaminergic synapse and the action of D2 antagonists.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic_Surgery Anesthesia->Stereotaxic_Surgery Guide_Cannula_Implantation Guide_Cannula_Implantation Stereotaxic_Surgery->Guide_Cannula_Implantation Target Brain Region Recovery Recovery Guide_Cannula_Implantation->Recovery Probe_Insertion Probe_Insertion Recovery->Probe_Insertion Perfusion Perfusion Probe_Insertion->Perfusion aCSF Baseline_Collection Baseline_Collection Perfusion->Baseline_Collection Dialysate Drug_Administration Drug_Administration Baseline_Collection->Drug_Administration This compound or Haloperidol Post_Drug_Collection Post_Drug_Collection Drug_Administration->Post_Drug_Collection Dialysate HPLC_EC HPLC_EC Post_Drug_Collection->HPLC_EC Quantification Data_Analysis Data_Analysis HPLC_EC->Data_Analysis Dopamine & Metabolites

Caption: Workflow for in vivo microdialysis experiments.

References

Validating the Antipsychotic Effects of Timiperone: A Translational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Timiperone, a butyrophenone antipsychotic, with other commonly used antipsychotic agents. By integrating preclinical translational models and clinical trial data, this document aims to offer an objective evaluation of this compound's performance and pharmacological profile.

Executive Summary

This compound is a typical antipsychotic that demonstrates potent antagonism at dopamine D2 and serotonin 5-HT2A receptors. Clinical studies, primarily conducted in Japan, suggest its efficacy in treating the positive and negative symptoms of schizophrenia.[1] Translational models, such as the ketamine-induced psychosis model and prepulse inhibition, provide a framework for validating its antipsychotic and sensorimotor gating effects. This guide will delve into the comparative receptor binding affinities, clinical efficacy, and side effect profiles of this compound against Haloperidol, Perphenazine, and the atypical antipsychotic Olanzapine.

Comparative Pharmacology: Receptor Binding Affinities

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and comparator antipsychotics. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Perphenazine (Ki, nM)Olanzapine (Ki, nM)
Dopamine D2~1-51.31.111
Serotonin 5-HT2A~10-20564.04
Histamine H1Moderate Affinity753.27
Muscarinic M1Low Affinity>100018027
Adrenergic α1Moderate Affinity132.155

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Translational Models for Antipsychotic Validation

Translational animal models are crucial for predicting the clinical efficacy of antipsychotic drugs. These models aim to mimic certain aspects of schizophrenia in animals, allowing for the evaluation of novel therapeutic agents.

The Ketamine-Induced Schizophrenia Model

The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, in rodents induces a range of behaviors that resemble the positive, negative, and cognitive symptoms of schizophrenia. This model is widely used to screen for potential antipsychotic drugs.

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: Prior to testing, rats are habituated to the open-field arenas (e.g., 40 x 40 x 30 cm) for 30 minutes for two consecutive days.

  • Drug Administration:

    • Vehicle (saline), this compound (e.g., 0.1, 0.3, 1 mg/kg), or a reference antipsychotic is administered intraperitoneally (i.p.) 30 minutes before ketamine administration.

    • Ketamine (e.g., 5-10 mg/kg, i.p.) or saline is administered.

  • Behavioral Assessment: Immediately after ketamine injection, locomotor activity (distance traveled, rearing frequency) is recorded for 60 minutes using an automated activity monitoring system.

  • Data Analysis: The total distance traveled and the number of rearings are analyzed using a two-way ANOVA to determine the effect of the antipsychotic treatment on ketamine-induced hyperlocomotion.

Prepulse Inhibition (PPI) of the Startle Reflex

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are considered a measure of sensorimotor gating deficits.

  • Animals: Male Wistar rats (200-250g) are used.

  • Apparatus: Rats are placed in a startle chamber equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.

  • Drug Administration: this compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle is administered 30 minutes before the test session.

  • Test Session:

    • The session begins with a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A 120 dB white noise burst for 40 ms.

      • Prepulse + Pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB for 20 ms) is presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only.

  • Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated as: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100. Data are analyzed using a repeated-measures ANOVA.

Clinical Efficacy and Safety Profile

Clinical trials provide the ultimate validation of an antipsychotic's therapeutic utility. The following tables summarize the comparative efficacy and adverse effects of this compound and other antipsychotics based on available clinical data.

Comparative Efficacy in Schizophrenia
DrugKey Efficacy FindingsSupporting Clinical Trial(s)
This compound Found to be significantly superior to haloperidol in the final global improvement rating and in the general usefulness rating. Showed superiority in improving hallucinations, delusions, deficiency of initiative, and blunted affect.[2]Kariya et al., 1983[2]
Global improvement was superior to perphenazine due to a lower rate of aggravation.[1]Takahashi et al., 1982[1]
Haloperidol A widely used first-generation antipsychotic, effective against positive symptoms.Multiple studies
Perphenazine A potent first-generation antipsychotic.Multiple studies
Olanzapine An atypical antipsychotic effective against both positive and negative symptoms, with a lower risk of extrapyramidal symptoms compared to typical antipsychotics.Multiple studies

Note: Direct head-to-head trials with modern atypical antipsychotics and detailed PANSS score changes for this compound are limited in publicly available literature.

Comparative Adverse Effect Profile
Adverse EffectThis compoundHaloperidolPerphenazineOlanzapine
Extrapyramidal Symptoms (EPS) Present, but some studies suggest a potentially lower incidence or severity compared to haloperidol.High risk, a common and significant side effect.Moderate to high risk.Lower risk compared to typical antipsychotics.
Sedation CommonCommonCommonVery common
Weight Gain Reported, but may be less pronounced than with some atypical antipsychotics.Less common compared to many atypical antipsychotics.Less common compared to many atypical antipsychotics.High risk, a common and significant side effect.
Anticholinergic Effects (Dry Mouth, Constipation) PresentLess pronounced than with some other antipsychotics.ModerateCommon

Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathways

Antipsychotic_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Receptor D2 Receptor Gi Gi D2_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene This compound This compound This compound->D2_Receptor Antagonist Haloperidol Haloperidol Haloperidol->D2_Receptor Antagonist Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonist HT2A_Receptor 5-HT2A Receptor Gq Gq HT2A_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC ↑ PKC DAG->PKC Downstream Downstream Signaling Ca->Downstream PKC->Downstream Timiperone_5HT This compound Timiperone_5HT->HT2A_Receptor Antagonist Olanzapine_5HT Olanzapine Olanzapine_5HT->HT2A_Receptor Antagonist

Caption: Antipsychotic signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Animal_Model Animal Model Selection (e.g., Rat) Behavioral_Paradigm Behavioral Paradigm (Ketamine-Induced Hyperactivity or PPI) Animal_Model->Behavioral_Paradigm Drug_Admin Drug Administration (this compound vs. Comparators) Behavioral_Paradigm->Drug_Admin Data_Collection Behavioral Data Collection Drug_Admin->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Patient_Recruitment Patient Recruitment (Schizophrenia Diagnosis) Randomization Randomized, Double-Blind Controlled Trial Patient_Recruitment->Randomization Treatment_Phase Treatment Administration (this compound vs. Comparators) Randomization->Treatment_Phase Efficacy_Assessment Efficacy Assessment (e.g., PANSS) Treatment_Phase->Efficacy_Assessment Safety_Monitoring Safety and Tolerability Monitoring (Adverse Events) Treatment_Phase->Safety_Monitoring Final_Analysis Final Statistical Analysis Efficacy_Assessment->Final_Analysis Safety_Monitoring->Final_Analysis

Caption: Translational validation workflow.

Conclusion

This compound demonstrates a pharmacological profile consistent with an effective antipsychotic, characterized by potent D2 and 5-HT2A receptor antagonism. Clinical data, although somewhat dated, suggest comparable or even superior efficacy to older typical antipsychotics like haloperidol and perphenazine in some domains, particularly concerning negative symptoms. Its side effect profile appears to be in line with other butyrophenones. Further well-controlled clinical trials comparing this compound to modern atypical antipsychotics, utilizing standardized outcome measures like the PANSS, are warranted to fully elucidate its place in the current therapeutic landscape. The translational models and comparative data presented in this guide provide a solid foundation for such future research and development efforts.

References

Timiperone Versus Risperidone: An In Vitro Pharmacological Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of timiperone and risperidone, two antipsychotic agents. While both drugs are utilized in the management of schizophrenia, they belong to different chemical classes and exhibit distinct pharmacological profiles. Risperidone, a benzisoxazole derivative, is an atypical antipsychotic with a well-documented broad spectrum of receptor interactions. This compound, a butyrophenone derivative, is classified as a typical antipsychotic, sharing structural similarities with haloperidol.[1][2]

Due to a scarcity of publicly available quantitative in vitro data for this compound, this guide presents a comprehensive receptor binding profile for risperidone and contrasts it with the known qualitative characteristics of this compound, using the well-researched butyrophenone haloperidol as a proxy for comparative context. This approach allows for an informed, albeit indirect, comparison of the two compounds' in vitro properties.

I. Comparative Receptor Binding Profiles

The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Risperidone: A Broad Spectrum Antagonist

Risperidone is characterized by its high affinity for serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[3][4][5] It also exhibits significant affinity for α1- and α2-adrenergic receptors and histamine H1 receptors. Its low affinity for muscarinic cholinergic receptors is a notable feature.

This compound: A Profile Inferred from the Butyrophenone Class

This compound is known to be an antagonist of D2 and 5-HT2A receptors. As a butyrophenone, its receptor binding profile is expected to share similarities with haloperidol, which is a potent D2 antagonist with lower affinity for other receptor types.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorRisperidoneHaloperidol (as a proxy for this compound)
Dopamine Receptors
D1240290
D23.13 - 3.31.55
D37.2 - 144.6
D47.3 - 215 - 10
Serotonin Receptors
5-HT1A4203600
5-HT2A0.16 - 0.2120
5-HT2C5 - 264700
Adrenergic Receptors
α10.8 - 513
α27.54 - 161600
Histamine Receptors
H120 - 471800
Muscarinic Receptors
M1>10,000>10,000

Note: Ki values can vary between studies due to different experimental conditions.

II. Functional Activity at Key Receptors

Beyond binding affinity, the functional activity of a drug at its target receptor (i.e., whether it acts as an antagonist, agonist, or inverse agonist) is crucial to its overall effect.

Dopamine D2 Receptor Signaling

Both risperidone and this compound act as antagonists at the D2 receptor, which is central to their antipsychotic effects. This antagonism blocks the downstream signaling cascade typically initiated by dopamine. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, both drugs prevent this dopamine-induced decrease in cAMP.

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_o Gi/o Protein D2R->Gi_o Activates This compound This compound This compound->D2R Antagonist Risperidone Risperidone Risperidone->D2R Antagonist AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

Risperidone is a potent antagonist at 5-HT2A receptors, an activity that is thought to contribute to its "atypical" antipsychotic profile, including a lower incidence of extrapyramidal side effects. This compound also exhibits antagonistic activity at this receptor. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels. As antagonists, both risperidone and this compound block this serotonin-induced signaling.

cluster_products Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Gq_11 Gq/11 Protein HT2A_R->Gq_11 Activates This compound This compound This compound->HT2A_R Antagonist Risperidone Risperidone Risperidone->HT2A_R Antagonist PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates

Serotonin 5-HT2A Receptor Signaling Pathway

III. Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profiles of compounds like this compound and risperidone.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Objective: To measure the ability of a test compound (e.g., this compound or risperidone) to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Unlabeled test compound (this compound or risperidone) at various concentrations.

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes or tissue homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

start Start prepare Prepare Assay Components: - Receptor Source (Membranes) - Radioligand - Test Compound (this compound/Risperidone) start->prepare incubate Incubate Components prepare->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (IC50 and Ki determination) measure->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assays (cAMP and Calcium Flux)

These assays measure the downstream consequences of receptor activation or blockade.

cAMP Assay (for Gi/o-coupled receptors like D2):

  • Culture cells expressing the D2 receptor.

  • Pre-treat cells with the test compound (this compound or risperidone) at various concentrations.

  • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based assays).

  • The ability of the antagonist to block the agonist-induced decrease in cAMP is quantified to determine its potency (IC50).

Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A):

  • Culture cells expressing the 5-HT2A receptor.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-treat cells with the test compound (this compound or risperidone) at various concentrations.

  • Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • The ability of the antagonist to block the agonist-induced increase in intracellular calcium is quantified to determine its potency (IC50).

IV. Conclusion

This in vitro comparison highlights the distinct pharmacological profiles of this compound and risperidone. Risperidone exhibits a broad-spectrum antagonist profile with high affinity for both D2 and 5-HT2A receptors, as well as significant interactions with adrenergic and histaminergic receptors. This compound, as a butyrophenone, is primarily a potent D2 receptor antagonist, with additional 5-HT2A antagonistic properties. The lack of comprehensive, publicly available quantitative in vitro data for this compound necessitates a degree of inference based on its chemical class. Further head-to-head in vitro studies employing standardized assays would be invaluable for a more precise and direct comparison of these two antipsychotic agents. The provided experimental protocols offer a framework for conducting such comparative analyses, which are essential for advancing our understanding of the molecular mechanisms underlying the therapeutic actions and side-effect profiles of these drugs.

References

Cross-Validation of Timiperone's Efficacy in Preclinical Models of Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of timiperone, a butyrophenone antipsychotic, against other established antipsychotic agents. The data presented here is collated from various preclinical studies employing widely accepted animal models of schizophrenia. These models are instrumental in predicting the clinical efficacy of antipsychotic drugs, particularly their ability to ameliorate the positive symptoms of psychosis.

Introduction to this compound

This compound is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This dual-receptor antagonism is a hallmark of many atypical antipsychotics, suggesting that this compound may possess a unique clinical profile. To ascertain its preclinical efficacy, this compound has been evaluated in several behavioral pharmacology models that are predictive of antipsychotic activity. This guide cross-validates its performance in these models against the typical antipsychotic haloperidol and the atypical antipsychotics risperidone, olanzapine, and clozapine.

Comparative Efficacy in Animal Models of Schizophrenia

The following tables summarize the quantitative data (ED50 values) for this compound and comparator drugs in three key preclinical models of schizophrenia. The ED50 represents the dose of a drug that produces 50% of its maximal effect.

Models Predictive of Antipsychotic Efficacy

These models assess the ability of a drug to counteract the behavioral effects of dopamine agonists, which are thought to mimic the positive symptoms of schizophrenia.

DrugAntagonism of Apomorphine-Induced Stereotypy (ED50, mg/kg, p.o.)Antagonism of Methamphetamine-Induced Stereotypy (ED50, mg/kg, p.o.)Inhibition of Conditioned Avoidance Response (ED50, mg/kg, p.o.)
This compound 0.070.210.11
Haloperidol 0.120.250.15
Risperidone ~0.1 (s.c.)No direct data found~0.33 - 1.0 (s.c.)
Olanzapine ~1.25-10 (p.o.)~1.5 (s.c.)4.7 (p.o.)[1]
Clozapine ~6.42 (s.c.)No direct data found~5.0 - 10.0 (s.c.)

Note: Routes of administration (p.o. - oral, s.c. - subcutaneous) are indicated where available. Direct comparisons should be made with caution due to potential differences in experimental protocols across studies.

Experimental Protocols

Antagonism of Apomorphine-Induced Stereotyped Behavior

This model assesses the ability of a drug to block the repetitive, compulsive behaviors (stereotypies) induced by the dopamine agonist apomorphine. This is a classic screening test for dopamine D2 receptor antagonism, a key mechanism of action for most antipsychotics.

Typical Protocol:

  • Animals: Male mice or rats are commonly used.

  • Drug Administration: The test compound (e.g., this compound, haloperidol) is administered orally (p.o.) or subcutaneously (s.c.) at various doses.

  • Induction of Stereotypy: After a set pretreatment time (e.g., 60 minutes), apomorphine is injected subcutaneously (e.g., 1-5 mg/kg).

  • Behavioral Observation: Immediately after apomorphine administration, animals are placed in individual observation cages. Stereotyped behaviors, such as sniffing, licking, gnawing, and head movements, are scored by a trained observer, typically at set intervals over a 30-60 minute period.

  • Data Analysis: The intensity of stereotyped behavior is scored on a rating scale. The ED50 is calculated as the dose of the test compound that reduces the stereotypy score by 50% compared to the vehicle-treated control group.

Antagonism of Methamphetamine-Induced Stereotyped Behavior

Similar to the apomorphine model, this test evaluates a drug's capacity to inhibit stereotypies induced by methamphetamine, a psychostimulant that increases dopamine release.

Typical Protocol:

  • Animals: Male rats are frequently used.

  • Drug Administration: The test compound is administered at various doses prior to methamphetamine.

  • Induction of Stereotypy: Methamphetamine is injected intraperitoneally (i.p.) or subcutaneously (s.c.) (e.g., 5-10 mg/kg).

  • Behavioral Observation: Animals are observed for stereotyped behaviors, which are scored using a standardized rating scale.

  • Data Analysis: The ED50 for the antagonism of stereotyped behavior is determined.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model of antipsychotic efficacy that assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is thought to reflect the ability of antipsychotics to reduce the motivational salience of conditioned stimuli.

Typical Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box is a grid that can deliver a mild electric shock.

  • Training (Acquisition): A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal does not move during the CS, it receives the shock and can then move to the other compartment to escape it (an escape response). Training continues until a stable level of avoidance is achieved.

  • Testing: Once trained, animals are pre-treated with the test compound or vehicle. They are then placed back in the shuttle box and presented with a series of CS-US trials.

  • Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded.

  • Data Analysis: A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses. The ED50 is the dose that produces a 50% reduction in avoidance responses.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for this compound and many other antipsychotics involves the modulation of dopaminergic and serotonergic pathways in the brain.

Antipsychotic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles D2_auto D2 Autoreceptor Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_receptor D2 Receptor AC Adenylyl Cyclase D2_receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_D2 Reduced Neuronal Excitability PKA->Cellular_Response_D2 5HT2A_receptor 5-HT2A Receptor PLC Phospholipase C (PLC) 5HT2A_receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular_Response_5HT2A Increased Neuronal Excitability Ca_PKC->Cellular_Response_5HT2A Dopamine->D2_receptor Serotonin Serotonin Serotonin->5HT2A_receptor This compound This compound This compound->D2_receptor Antagonism This compound->5HT2A_receptor Antagonism Conditioned_Avoidance_Response_Workflow cluster_training Training Phase cluster_testing Testing Phase Start_Training Place Rat in Shuttle Box CS_Presentation Present CS (Light/Tone) Start_Training->CS_Presentation Avoidance_Window Opportunity to Avoid (cross to other side) CS_Presentation->Avoidance_Window US_Presentation Present US (Foot Shock) Avoidance_Window->US_Presentation No Avoidance End_Trial End Trial Avoidance_Window->End_Trial Avoidance Escape_Response Escape (cross to other side) US_Presentation->Escape_Response Escape_Response->End_Trial Drug_Admin Administer Test Compound or Vehicle Repeat_Trials Repeat CS-US Trials Drug_Admin->Repeat_Trials Record_Behavior Record Avoidance, Escape, and Failures Repeat_Trials->Record_Behavior Stereotypy_Workflow Drug_Admin Administer Test Compound or Vehicle Pretreatment_Period Pretreatment Period (e.g., 60 min) Drug_Admin->Pretreatment_Period Inducer_Admin Administer Dopamine Agonist (Apomorphine/Methamphetamine) Pretreatment_Period->Inducer_Admin Observation Place in Observation Cage and Score Stereotypy Inducer_Admin->Observation Data_Analysis Calculate ED50 for Stereotypy Antagonism Observation->Data_Analysis

References

A Comparative Analysis of the Side Effect Profiles of Timiperone and Olanzapine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical side effect profiles of Timiperone, a butyrophenone antipsychotic, and olanzapine, a widely prescribed atypical antipsychotic. The following analysis is based on available experimental data from studies conducted in rats, offering insights into the metabolic, extrapyramidal, and sedative effects of these two compounds. While extensive data exists for olanzapine, information on this compound is less comprehensive, often drawing comparisons to the typical antipsychotic, haloperidol.

Metabolic Side Effects: A Stark Contrast

A significant concern with many atypical antipsychotics is the propensity to induce metabolic dysregulation, including weight gain, hyperphagia, and alterations in glucose and lipid metabolism. In this domain, the available preclinical data in rats reveals a substantial difference between olanzapine and the inferred profile of this compound.

Olanzapine is consistently shown to induce significant weight gain in female rats, an effect that is often rapid and pronounced.[1] This weight gain is associated with increased food intake (hyperphagia) and an accumulation of adipose tissue.[2][3][4] Furthermore, studies have demonstrated that olanzapine administration in rats can lead to insulin resistance and alterations in plasma lipid levels.

In contrast, there is a notable lack of published data specifically quantifying the metabolic side effects of this compound in rats. However, its classification as a butyrophenone derivative, similar to haloperidol, suggests a lower propensity for metabolic disturbances. Studies comparing haloperidol to olanzapine in rats have shown that haloperidol does not induce the same level of weight gain or metabolic changes.[3] One study explicitly notes that olanzapine-treated rats, but not haloperidol-treated rats, had significantly increased their weight. Given that the central nervous system effects of this compound are described as "almost similar to those of haloperidol," it is plausible to hypothesize that this compound would have a more favorable metabolic profile than olanzapine.

ParameterOlanzapineThis compound
Body Weight Significant increase, particularly in female rats.Data not available; inferred to have a lower propensity for weight gain based on its similarity to haloperidol.
Food Intake Increased (Hyperphagia).Data not available.
Adipose Tissue Increased accumulation.Data not available.
Glucose Metabolism May induce insulin resistance.Data not available.
Lipid Metabolism Alterations in plasma lipid levels.Data not available.

Extrapyramidal Side Effects (EPS): A Closer Parallel

Extrapyramidal side effects, including catalepsy and other motor disturbances, are a hallmark of typical antipsychotics that act strongly on dopamine D2 receptors. As a butyrophenone, this compound is expected to have a higher risk of EPS compared to atypical antipsychotics like olanzapine.

Studies in rats have demonstrated that olanzapine can induce catalepsy, a state of immobility often used as a preclinical indicator of EPS liability. However, the dose required to produce catalepsy is generally higher than that required for its antipsychotic-like effects, suggesting a wider therapeutic window compared to typical antipsychotics.

For this compound, direct quantitative data on catalepsy in rats is scarce in the available literature. However, its pharmacological profile and comparison to haloperidol strongly suggest a significant potential for inducing EPS. One study notes that this compound exhibits a "typical neuroleptic profile". Haloperidol, a well-characterized typical antipsychotic, is known to induce robust, dose-dependent catalepsy in rats. Given the stated similarity between this compound and haloperidol, a similar propensity for inducing extrapyramidal side effects can be anticipated.

ParameterOlanzapineThis compound
Catalepsy Induces catalepsy at higher doses.Data on specific cataleptic scores are limited, but a significant potential for EPS is inferred from its similarity to haloperidol.
Motor Coordination May impair motor coordination.Expected to impair motor coordination, similar to haloperidol.

Sedative Effects: Differentiating Atypical and Typical Profiles

Sedation is a common side effect of many antipsychotic medications, and preclinical models often assess this through measures of locomotor activity.

Olanzapine has been shown to produce sedative effects in rats, characterized by a dose-dependent decrease in spontaneous locomotor activity.

While direct quantitative studies on this compound's sedative effects are limited, a general pharmacological study notes that it can potentiate anesthesia. Another study on its behavioral effects mentions an impact on motor activity. Based on its classification as a typical neuroleptic and its comparison to haloperidol, it is expected that this compound would also induce sedation and reduce locomotor activity.

ParameterOlanzapineThis compound
Locomotor Activity Dose-dependent decrease in spontaneous activity.Expected to decrease locomotor activity.
Anesthesia Potentiation Data not available.Potentiates ether and alcohol anesthesia in mice.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Olanzapine-Induced Weight Gain Studies
  • Animals: Typically adult female Wistar or Sprague-Dawley rats are used, as they have been shown to be more susceptible to olanzapine-induced weight gain than males.

  • Housing: Animals are individually housed to allow for accurate measurement of food and water intake.

  • Drug Administration: Olanzapine is often administered orally (e.g., mixed with food or via gavage) or through subcutaneous injections, typically twice daily. Doses can range from 1 to 10 mg/kg/day.

  • Measurements: Body weight and food intake are recorded daily. At the end of the study, adipose tissue depots (e.g., retroperitoneal, mesenteric) may be dissected and weighed. Blood samples are often collected to measure plasma levels of glucose, insulin, and lipids.

  • Data Analysis: Statistical analysis, such as repeated measures ANOVA, is used to compare changes in body weight and food intake between olanzapine-treated and vehicle-treated groups over time.

Catalepsy Assessment
  • Animals: Adult male rats (e.g., Sprague-Dawley) are commonly used.

  • Drug Administration: The test compound (olanzapine or this compound) is administered via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral).

  • Test Apparatus: A common method is the bar test, where the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

  • Measurement: The latency to remove both forepaws from the bar is recorded. A longer latency is indicative of catalepsy. Testing is typically performed at several time points after drug administration to capture the peak effect.

  • Data Analysis: The mean latency to descend is calculated for each treatment group and compared using statistical tests like ANOVA.

Locomotor Activity Assessment
  • Animals: Adult male or female rats can be used.

  • Drug Administration: The test compound is administered prior to placing the animal in the testing apparatus.

  • Test Apparatus: An open-field arena equipped with infrared beams or a video-tracking system is used to automatically record locomotor activity.

  • Measurement: Parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena are recorded over a specific duration (e.g., 30-60 minutes).

  • Data Analysis: The data for each locomotor parameter are averaged for each treatment group and compared using ANOVA.

Visualizing Experimental Workflows

Olanzapine-Induced Weight Gain Workflow

cluster_0 Animal Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Body Weight, Food Intake Drug Administration Drug Administration Baseline Measurements->Drug Administration Vehicle Control Vehicle Control Baseline Measurements->Vehicle Control Daily Monitoring Daily Monitoring Drug Administration->Daily Monitoring Vehicle Control->Daily Monitoring Terminal Measurements Terminal Measurements Daily Monitoring->Terminal Measurements End of Study Statistical Analysis Statistical Analysis Terminal Measurements->Statistical Analysis

Caption: Workflow for assessing olanzapine-induced weight gain in rats.

Catalepsy Assessment Workflow

cluster_0 Pre-Test cluster_1 Test Procedure cluster_2 Data Analysis Animal Habituation Animal Habituation Drug Administration Drug Administration Animal Habituation->Drug Administration Vehicle Control Vehicle Control Animal Habituation->Vehicle Control Catalepsy Test Catalepsy Test Drug Administration->Catalepsy Test Time Interval Vehicle Control->Catalepsy Test Time Interval Record Latency Record Latency Catalepsy Test->Record Latency Statistical Comparison Statistical Comparison Record Latency->Statistical Comparison

Caption: Workflow for assessing drug-induced catalepsy in rats.

Conclusion

The available preclinical data from rat models indicates a distinct separation in the side effect profiles of this compound and olanzapine. Olanzapine presents a significant liability for metabolic disturbances, a finding that is well-documented. In contrast, while direct evidence is lacking for this compound, its pharmacological similarity to haloperidol suggests a lower risk of metabolic side effects but a higher propensity for inducing extrapyramidal symptoms. Both agents are expected to produce sedative effects.

For drug development professionals, these findings underscore the trade-offs between typical and atypical antipsychotic mechanisms. While atypical agents like olanzapine have moved away from severe EPS, they have introduced new challenges in the form of metabolic side effects. The profile of this compound, inferred from existing data, aligns more closely with traditional antipsychotics. Further head-to-head preclinical studies are warranted to provide a more definitive quantitative comparison of the side effect profiles of these two compounds and to better understand their respective risk-benefit ratios.

References

A Comparative Guide to Timiperone and Clozapine for Negative Symptom Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Timiperone and Clozapine, focusing on their effects on the negative symptoms of schizophrenia. Due to the absence of direct in vivo comparative studies, this document synthesizes available data on their mechanisms of action, receptor binding profiles, and clinical findings. Furthermore, a proposed experimental protocol for a head-to-head in vivo comparison is presented to guide future research.

Mechanism of Action and Receptor Profile Comparison

The therapeutic effects of antipsychotics on negative symptoms are thought to be mediated by their interactions with a variety of neurotransmitter systems beyond simple dopamine D2 receptor antagonism. Clozapine, an atypical antipsychotic, has a broad pharmacological profile, interacting with multiple receptors that may contribute to its efficacy in treating negative symptoms.[1][2][3] this compound, a butyrophenone antipsychotic, is primarily a dopamine D2 antagonist but also exhibits affinity for serotonin 5-HT2A receptors.

The following table summarizes the key receptor binding affinities of this compound and Clozapine. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound Ki (nM)Clozapine Ki (nM)Relevance to Negative Symptoms
Dopamine D2 High Affinity (exact Ki not consistently reported, but characteristic of typical antipsychotics)126 - 200High D2 antagonism is linked to extrapyramidal side effects, which can worsen or be mistaken for negative symptoms. Clozapine's lower affinity may contribute to its better profile on negative symptoms.
Serotonin 5-HT2A Moderate Affinity5 - 205-HT2A antagonism is hypothesized to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[4] The high 5-HT2A affinity of Clozapine is a key feature of its "atypical" profile.[1]
Serotonin 5-HT1A Low to No Affinity160 (Partial Agonist)5-HT1A partial agonism is thought to be beneficial in reducing negative and cognitive symptoms by increasing dopamine in the prefrontal cortex.
Muscarinic M1 Low to No Affinity2Anticholinergic effects from M1 antagonism can contribute to cognitive deficits, but the overall role in primary negative symptoms is complex.
Adrenergic α1 Moderate Affinity7Blockade of these receptors can cause sedation and orthostatic hypotension, which could be misinterpreted as negative symptoms.
Histamine H1 Moderate to High Affinity1H1 antagonism is a primary cause of sedation, a side effect that can overlap with avolition and anhedonia.

Proposed In Vivo Experimental Comparison

To directly compare the efficacy of this compound and Clozapine on negative symptoms, a robust preclinical study is necessary. The following protocol outlines a suggested experimental workflow using a rodent model of social withdrawal, a core feature of negative symptoms.

Experimental Protocol

1. Animal Model:

  • Model: Phencyclidine (PCP)-induced social deficit model. Chronic or sub-chronic administration of the NMDA receptor antagonist PCP in rodents has been shown to induce behaviors analogous to the negative symptoms of schizophrenia, including social withdrawal.

  • Species: Male Sprague-Dawley rats.

  • Housing: Group-housed initially, then single-housed after PCP treatment to prevent confounding social hierarchies.

2. Drug Administration:

  • Groups (n=10-12 per group):

    • Vehicle Control (Saline)

    • PCP + Vehicle

    • PCP + this compound (dose range to be determined by dose-response studies)

    • PCP + Clozapine (e.g., 2.5 mg/kg, a dose shown to be effective in similar models)

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Daily administration for a predefined period (e.g., 14-21 days) following the PCP regimen.

3. Behavioral Assay: Social Interaction Test

  • Apparatus: A dimly lit open-field arena.

  • Procedure:

    • Habituation: Each rat is habituated to the test arena for a short period (e.g., 5 minutes) one day prior to testing.

    • Testing: On the test day, two unfamiliar rats from the same treatment group are placed in the arena together for a fixed duration (e.g., 10-15 minutes).

  • Measures:

    • Primary Outcome: Total time spent in active social interaction (e.g., sniffing, grooming, following).

    • Secondary Outcomes:

      • Frequency of social behaviors.

      • Locomotor activity (to control for general sedation or hyperactivity).

      • Anxiety-like behavior (e.g., time spent in the center vs. periphery of the arena).

4. Data Analysis:

  • Statistical analysis will be performed using ANOVA followed by post-hoc tests to compare the different treatment groups. The primary comparison will be between the PCP + this compound and PCP + Clozapine groups to determine their relative efficacy in reversing the PCP-induced social deficit.

Visualizations

Signaling Pathways

The diagram below illustrates the hypothesized signaling pathways through which this compound and Clozapine may influence negative symptoms, focusing on their differential effects on dopamine and serotonin receptors in the prefrontal cortex.

G cluster_clozapine Clozapine cluster_this compound This compound Clozapine Clozapine D2_C D2 Receptor (Low Affinity Antagonism) Clozapine->D2_C HT2A_C 5-HT2A Receptor (High Affinity Antagonism) Clozapine->HT2A_C HT1A_C 5-HT1A Receptor (Partial Agonism) Clozapine->HT1A_C PFC_DA_C Increased Dopamine Release in Prefrontal Cortex HT2A_C->PFC_DA_C HT1A_C->PFC_DA_C Neg_Symp_C Amelioration of Negative Symptoms PFC_DA_C->Neg_Symp_C This compound This compound D2_T D2 Receptor (High Affinity Antagonism) This compound->D2_T HT2A_T 5-HT2A Receptor (Antagonism) This compound->HT2A_T PFC_DA_T Modest Increase in Dopamine Release in Prefrontal Cortex HT2A_T->PFC_DA_T Neg_Symp_T Potential Amelioration of Negative Symptoms PFC_DA_T->Neg_Symp_T

Hypothesized signaling pathways of Clozapine and this compound on negative symptoms.
Experimental Workflow

The following diagram outlines the proposed experimental workflow for the in vivo comparison of this compound and Clozapine.

G start Animal Acclimatization pcp PCP Administration (Induction of Negative Symptoms) start->pcp grouping Random Assignment to Treatment Groups pcp->grouping drug_admin Chronic Drug Administration (Vehicle, this compound, Clozapine) grouping->drug_admin behavior Social Interaction Test drug_admin->behavior data Data Collection & Analysis behavior->data end Comparative Efficacy Determination data->end

Proposed experimental workflow for in vivo comparison.

References

Aripiprazole vs. Timiperone: A Comparative Analysis of Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antipsychotic pharmacology, the precise interaction of a drug with a spectrum of neurotransmitter receptors dictates its therapeutic efficacy and side-effect profile. This guide provides a detailed comparison of aripiprazole, a third-generation atypical antipsychotic, and timiperone, a butyrophenone derivative, focusing on their differential receptor binding affinities. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their distinct pharmacological characteristics.

Quantitative Comparison of Receptor Binding Affinities

The receptor binding affinity of a compound is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in in vitro assays. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values (in nanomolars, nM) of aripiprazole and this compound for various key neurotransmitter receptors.

Receptor SubtypeAripiprazole Kᵢ (nM)This compound Kᵢ (nM)
Dopamine Receptors
D₂0.34[1]High Affinity[2][3]
D₃0.8Data Not Available
D₄44Data Not Available
Serotonin Receptors
5-HT₁ₐ1.7[1]Data Not Available
5-HT₂ₐ3.4[1]Antagonist activity noted
5-HT₂ₒ15Data Not Available
5-HT₇39Data Not Available
Adrenergic Receptors
α₁ₐ57Data Not Available
Histamine Receptors
H₁61Data Not Available

Data for this compound's binding affinity across a wide range of receptors is limited in publicly available literature. It is characterized as a potent D₂ receptor antagonist, a hallmark of the butyrophenone class of antipsychotics.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities, as presented in the table above, is predominantly achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, enabling the quantification of the interaction between a drug and its target receptor.

General Methodology

A standardized radioligand competition binding assay protocol is outlined below. Specific parameters such as the choice of radioligand, cell lines, and incubation times may vary depending on the receptor of interest.

  • Membrane Preparation:

    • Cell lines (e.g., CHO or HEK293) stably expressing the human receptor subtype of interest are cultured and harvested.

    • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Competition Binding Assay:

    • The assay is typically conducted in a 96-well plate format.

    • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound (aripiprazole or this compound).

    • Total Binding wells contain only the membranes and the radioligand.

    • Non-specific Binding wells contain the membranes, the radioligand, and a high concentration of a known competing ligand to saturate the receptors.

  • Incubation and Filtration:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal curve.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways

The interaction of aripiprazole and this compound with their primary target, the dopamine D₂ receptor, initiates distinct downstream signaling cascades, which are visualized below using the DOT language for Graphviz.

Aripiprazole's Modulatory Action at the D₂ Receptor

Aripiprazole is unique in that it acts as a partial agonist at the D₂ receptor. This means it can act as either an agonist or an antagonist, depending on the surrounding levels of dopamine. In a hyperdopaminergic state (associated with positive symptoms of schizophrenia), it acts as a functional antagonist, dampening down the signal. In a hypodopaminergic state (associated with negative and cognitive symptoms), it acts as a functional agonist, boosting the signal. This "dopamine stabilization" is a key feature of its mechanism of action.

Aripiprazole_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D₂ Receptor Dopamine->D2_Receptor High Levels (Antagonism) Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonism G_protein Gαi/o D2_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Modulated Downstream Signaling cAMP->Downstream

Aripiprazole's partial agonism at the D₂ receptor.
This compound's Antagonistic Action at the D₂ Receptor

This compound, as a typical butyrophenone antipsychotic, acts as a potent antagonist at the dopamine D₂ receptor. This means it blocks the receptor, preventing dopamine from binding and initiating a signal. This blockade of D₂ receptors in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effects on positive symptoms.

Timiperone_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D₂ Receptor Dopamine->D2_Receptor This compound This compound This compound->D2_Receptor Antagonism (Blockade) G_protein Gαi/o D2_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP Normal cAMP AC->cAMP Downstream Blocked Downstream Signaling cAMP->Downstream

References

Benchmarking Timiperone's Potency Against Novel Antipsychotic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the typical antipsychotic Timiperone against a selection of novel antipsychotic compounds: Lumateperone, Pimavanserin, and Brilaroxazine. The comparative analysis is supported by experimental data on receptor binding affinities and clinical efficacy, with detailed methodologies for the key experiments cited.

Executive Summary

This compound, a butyrophenone antipsychotic, primarily exerts its effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. In contrast, the novel antipsychotics Lumateperone, Pimavanserin, and Brilaroxazine exhibit more complex and targeted pharmacological profiles. Lumateperone combines 5-HT2A antagonism with a unique mechanism at dopamine receptors and serotonin transporter inhibition. Pimavanserin is highly selective for the 5-HT2A receptor with no significant dopamine receptor activity. Brilaroxazine acts as a broad-spectrum modulator of both serotonin and dopamine receptors. These differences in receptor interaction profiles translate to variations in clinical efficacy and side-effect profiles, positioning the novel compounds as potentially more targeted therapies for schizophrenia and other psychotic disorders.

Comparative Analysis of Receptor Binding Affinity

The potency of an antipsychotic compound is often initially assessed by its binding affinity (Ki) to various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and the selected novel antipsychotics for key receptors implicated in the pathophysiology of schizophrenia.

ReceptorThis compound (Ki, nM)Lumateperone (Ki, nM)Pimavanserin (Ki, nM)Brilaroxazine (Ki, nM)
Dopamine D2 0.7 32 [1]>300 [2]≤6 [3]
Serotonin 5-HT2A 1.2 0.54 [1]0.087 [2]≤6
Serotonin 5-HT1A ---≤6
Serotonin 5-HT2C -1730.44Moderate Affinity
Serotonin Transporter (SERT) -62-Moderate Affinity
Dopamine D1 -52-Moderate Affinity
Dopamine D3 ---≤6
Dopamine D4 -39.7 - 104-≤6

Clinical Efficacy: A Comparative Overview

The clinical efficacy of antipsychotics is commonly measured by the reduction in the Positive and Negative Syndrome Scale (PANSS) total score in patients with schizophrenia.

CompoundStudy DetailsPANSS Total Score Reduction
This compound Compared to haloperidol in a double-blind study of 206 patients with schizophrenia.Found to be significantly superior to haloperidol in final global improvement rating. Specific PANSS score reduction data is not available from the provided search results.
Lumateperone 4-week, randomized, double-blind, placebo-controlled trial (Study 1) in 335 patients with acute exacerbation of schizophrenia.-13.2 points with Lumateperone 42 mg, a 5.8-point reduction over placebo.
4-week, randomized, double-blind, placebo-controlled trial (Study 2).A 4.2-point reduction in baseline PANSS total score over placebo.
Pimavanserin Phase 3 ENHANCE trial as an adjunctive treatment for schizophrenia in patients with an inadequate response to current antipsychotics.Did not achieve statistical significance on the primary endpoint of PANSS total score reduction (p=0.0940).
Phase 2 ADVANCE trial for negative symptoms of schizophrenia.Demonstrated a modest but statistically significant reduction in negative symptoms as measured by the NSA-16 scale.
Brilaroxazine Pivotal Phase 3 RECOVER trial in 412 adults with schizophrenia.-23.9 points with Brilaroxazine 50 mg, a 10.1-point reduction over placebo (p<0.001) at week 4.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (General Protocol)

This method is a standard in vitro technique used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) are prepared. Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding Wells: Contain the cell membrane preparation and a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) that is known to bind to the target receptor.

    • Non-specific Binding Wells: Contain the cell membrane preparation, the radioligand, and a high concentration of an unlabeled ligand to saturate the specific binding sites.

    • Competition Wells: Contain the cell membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound, Lumateperone).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with a cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_pre Dopamine D2R Dopamine D2 Receptor Dopamine_pre->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Signaling (e.g., AKT/GSK-3β) Beta_Arrestin->Downstream This compound This compound (Antagonist) This compound->D2R Blocks Novel_Antipsychotics Novel Antipsychotics (Modulators) Novel_Antipsychotics->D2R Modulates

Caption: Dopamine D2 receptor signaling pathway and points of intervention by antipsychotics.

Serotonin 5-HT2A Receptor Signaling Pathway

HT2A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_pre Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin_pre->HT2A_R Binds Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC This compound This compound (Antagonist) This compound->HT2A_R Blocks Novel_Antipsychotics Novel Antipsychotics (Modulators) Novel_Antipsychotics->HT2A_R Modulates

Caption: Serotonin 5-HT2A receptor signaling pathway and points of intervention.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes with Target Receptors start->prep plate Plate Membranes, Radioligand, and Test Compounds in 96-well Plate prep->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Rapid Filtration to Separate Bound and Unbound Ligands incubate->filter count Measure Radioactivity with Scintillation Counter filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: General experimental workflow for a radioligand binding assay.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Timiperone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Research Professionals

The proper disposal of Timiperone, a butyrophenone derivative used as an antipsychotic, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, aligning with regulatory guidelines and best practices in chemical management.

Hazard Profile and Safety Precautions

This compound is classified as acutely toxic if swallowed.[2] All personnel handling this compound must be thoroughly trained on its hazards and the necessary safety protocols.

Key Safety Data:

Hazard ClassificationGHS CodePrecautionary StatementPrimary Disposal Route
Acute Toxicity (Oral), Category 3H301P501: Dispose of contents/container to industrial combustion plant.Incineration

Data sourced from this compound Safety Data Sheet.[2]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves. If reusing gloves, they must be cleaned before removal and aired out.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A clean, buttoned lab coat.

  • Respiratory Protection: In case of dust or aerosol generation, a particulate filter device (EN 143) is necessary.[2]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of this compound waste.

  • Segregation of Waste:

    • Isolate all this compound-contaminated waste, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and personal protective equipment.

    • This waste must be segregated from general laboratory and non-hazardous waste streams.

  • Containerization:

    • Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container.

    • The container must be appropriate for hazardous chemical waste and comply with institutional and local regulations.

  • Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be locked to prevent unauthorized access.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Final Disposal Method:

    • The designated and approved method for this compound disposal is incineration at a permitted industrial combustion plant.

    • Crucially, do not dispose of this compound down the drain or in regular trash. This is to prevent the release of the active pharmaceutical ingredient into aquatic ecosystems, a significant environmental concern with many pharmaceutical compounds.

Emergency Procedures for Spills

In the event of a this compound spill:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the affected area and ensure the area is well-ventilated.

  • Don PPE: Emergency responders must wear appropriate PPE, including respiratory protection.

  • Containment: Prevent the spill from spreading and keep it away from drains, surface water, and ground water.

  • Clean-up: Mechanically take up the spilled material (e.g., with a scoop or absorbent pads) and place it in a designated hazardous waste container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

TimiperoneDisposalWorkflow A Identify this compound Waste (Unused product, contaminated items) B Segregate from Non-Hazardous Waste A->B I DO NOT Dispose in Sink or Trash A->I D Place in Labeled Hazardous Waste Container B->D C Wear Appropriate PPE C->D E Store in Secure, Designated Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Transport F->G H Final Disposal: Industrial Incineration G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe management of this compound waste, protecting both human health and the environment, in accordance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).

References

Safeguarding Researchers: A Comprehensive Guide to Handling Timiperone

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety and logistical information for the handling and disposal of Timiperone, a butyrophenone derivative with neuroleptic activity. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure to this potent compound. By providing detailed operational and safety protocols, this document aims to be the preferred resource for laboratory safety and the responsible handling of research chemicals.

Essential Safety Information

This compound is classified as a toxic substance if ingested.[1] All laboratory personnel must be fully aware of the potential hazards and adhere strictly to the safety protocols outlined in this document. The primary routes of exposure are inhalation, ingestion, and skin contact.

Hazard Classification and Toxicity

The following table summarizes the key toxicity and hazard information for this compound.

ParameterValueReference
Acute Toxicity (Oral) Acute Toxicity Estimate (ATE): 100 mg/kg[1]
GHS Classification Acute Toxicity, Oral (Category 3)[1]
Hazard Statement H301: Toxic if swallowed[1]
Signal Word Danger[1]
GHS Pictogram
UN Number 2811
Transport Hazard Class 6.1 (Toxic solid, organic, n.o.s.)
Packing Group III (Substance presenting low danger)

There are no established Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound from major regulatory bodies like OSHA, NIOSH, or ACGIH. In the absence of established OELs, a conservative approach to handling is mandatory, treating this compound as a potent compound with significant health risks upon exposure.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and a critical barrier against exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash goggles.
Hand Protection GlovesDouble gloving with nitrile gloves is required. Change gloves every 30-60 minutes or immediately upon contamination.
Body Protection Laboratory CoatA dedicated lab coat, preferably disposable, should be worn.
Respiratory Protection RespiratorA NIOSH-certified N95 or higher-level respirator must be used when handling the solid compound or when there is a risk of aerosol generation.

Operational Plan: Safe Handling and Storage

A designated and controlled area must be established for all work involving this compound.

Designated Work Area
  • All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • The work area should be clearly marked with warning signs indicating the presence of a toxic substance.

  • Access to the designated area should be restricted to authorized personnel only.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid this compound within the chemical fume hood. Use anti-static weigh boats to prevent dispersal of the powder.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves, followed by the lab coat, and then the inner gloves. The respirator should be removed last after leaving the designated area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after any handling procedure.

Storage
  • Store this compound in a locked, dedicated cabinet.

  • The container must be clearly labeled with the chemical name and all relevant hazard warnings.

  • Keep the container tightly sealed and in a cool, dry, and well-ventilated area.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: Collect all this compound-contaminated waste, including disposable PPE, bench paper, and empty containers, in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Analytical Method for this compound in Plasma

The following is an example of a detailed methodology for the analysis of this compound in a biological matrix, adapted from a published research paper. This protocol is for informational purposes and should be adapted and validated for specific experimental needs.

Objective

To quantify the concentration of this compound in rat plasma using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials and Reagents
  • This compound standard

  • Heptane-isoamyl alcohol

  • Dilute acetic acid

  • 0.1 M Phosphate buffer (pH 3.5)

  • Acetonitrile

  • Methanol

  • ODS (C18) HPLC column

Sample Preparation (Liquid-Liquid Extraction)
  • To a plasma sample, add an internal standard.

  • Alkalinize the plasma sample to a pH > 8.

  • Add heptane-isoamyl alcohol and vortex to extract this compound.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Add dilute acetic acid to the organic layer and vortex to back-extract this compound into the acidic aqueous phase.

  • Centrifuge and collect the aqueous layer.

  • Inject an aliquot of the aqueous layer into the HPLC system.

HPLC Conditions
  • Column: ODS (C18) reversed-phase column

  • Mobile Phase: 0.1 M phosphate buffer (pH 3.5)-acetonitrile-methanol (65:20:15, v/v)

  • Detection: Electrochemical detector

  • Flow Rate: As optimized for the specific column and system

  • Calibration Range: 0.5-50.0 ng/ml

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep Don PPE Area Prepare Designated Area Prep->Area Weigh Weigh Solid Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Decon Decontaminate Surfaces Dissolve->Decon Waste Segregate Hazardous Waste Decon->Waste Dispose Contact EHS for Disposal Waste->Dispose RemovePPE Remove PPE Dispose->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions Exposure Accidental Exposure Skin Skin: Wash with soap & water Exposure->Skin Eyes Eyes: Flush with water Exposure->Eyes Ingestion Ingestion: Call Poison Control Exposure->Ingestion Inhalation Inhalation: Move to fresh air Exposure->Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Ingestion->Medical Inhalation->Medical

Caption: Emergency response plan for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Timiperone
Reactant of Route 2
Reactant of Route 2
Timiperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.